molecular formula C17H18F2N2O B10830602 (R)-HTS-3

(R)-HTS-3

Numéro de catalogue: B10830602
Poids moléculaire: 304.33 g/mol
Clé InChI: SDNDFXUSMLLOMH-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-[(2R)-2-(Dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide is a chiral small molecule research compound featuring a dimethylamino-phenylethyl backbone with 3,5-difluorobenzamide functionality. This compound is provided strictly for research purposes and is not intended for diagnostic or therapeutic applications. The structural configuration suggests potential research applications in several areas. The dimethylamino group and fluorine substitutions may facilitate studies on molecular interactions with biological systems. Researchers are exploring its potential as a molecular scaffold in receptor-ligand interaction studies and as a building block in medicinal chemistry research . The stereospecific (R)-configuration at the chiral center provides a defined three-dimensional structure valuable for structure-activity relationship (SAR) studies. The compound's logP and solubility characteristics make it suitable for in vitro research applications requiring specific physicochemical properties. Researchers should conduct appropriate safety testing before handling. This product is for research use only and is not intended for human, veterinary, or agricultural use.

Propriétés

Formule moléculaire

C17H18F2N2O

Poids moléculaire

304.33 g/mol

Nom IUPAC

N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide

InChI

InChI=1S/C17H18F2N2O/c1-21(2)16(12-6-4-3-5-7-12)11-20-17(22)13-8-14(18)10-15(19)9-13/h3-10,16H,11H2,1-2H3,(H,20,22)/t16-/m0/s1

Clé InChI

SDNDFXUSMLLOMH-INIZCTEOSA-N

SMILES isomérique

CN(C)[C@@H](CNC(=O)C1=CC(=CC(=C1)F)F)C2=CC=CC=C2

SMILES canonique

CN(C)C(CNC(=O)C1=CC(=CC(=C1)F)F)C2=CC=CC=C2

Origine du produit

United States

Foundational & Exploratory

(R)-HTS-3: A Potent and Selective LPCAT3 Inhibitor for Ferroptosis Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. A key enzymatic player in sensitizing cells to ferroptosis is Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3), which enriches cellular membranes with polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation. This technical guide provides a comprehensive overview of the mechanism of action of (R)-HTS-3, a potent and selective small-molecule inhibitor of LPCAT3. By preventing the incorporation of arachidonic acid (C20:4) into phospholipids (B1166683), this compound remodels the cellular lipidome, rendering cells resistant to ferroptotic stimuli. This document details the quantitative data supporting its activity, outlines key experimental protocols for its study, and visualizes its mechanism within the broader context of ferroptosis signaling.

Introduction to this compound

This compound is a cell-active inhibitor of LPCAT3, an integral membrane acyltransferase within the Lands cycle responsible for the generation of C20:4-containing phospholipids.[1] Its inhibition of LPCAT3 leads to a rapid remodeling of the acyl-chain composition of cellular phospholipids, a mechanism that mirrors the effects of genetic loss of LPCAT3.[1] This targeted action provides a powerful tool for studying the role of specific lipid species in ferroptosis and offers a therapeutic strategy to confer partial protection against this form of cell death.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of LPCAT3 enzymatic activity. LPCAT3 catalyzes the esterification of arachidonoyl-CoA into lysophospholipids to form phospholipids containing arachidonic acid, a key PUFA.[2] These PUFA-containing phospholipids are the primary substrates for lipid peroxidation, the central event in ferroptosis. By inhibiting LPCAT3, this compound reduces the abundance of these vulnerable phospholipids in cellular membranes, thereby decreasing the substrate pool for lipid peroxidation and conferring resistance to ferroptosis inducers like RSL3.[1][3]

The signaling pathway is as follows:

R-HTS-3_Mechanism_of_Action cluster_upstream Upstream Events cluster_LPCAT3 LPCAT3-Mediated Esterification cluster_downstream Downstream Ferroptotic Cascade ACSL4 ACSL4 Arachidonoyl_CoA Arachidonoyl-CoA ACSL4->Arachidonoyl_CoA Arachidonic_Acid Arachidonic Acid (C20:4) Arachidonic_Acid->ACSL4 Activation LPCAT3 LPCAT3 Arachidonoyl_CoA->LPCAT3 PUFA_PL PUFA-Phospholipids (e.g., PE-AA) LPCAT3->PUFA_PL Lysophospholipid Lysophospholipid Lysophospholipid->LPCAT3 Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation Substrate Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Execution RHTS3 This compound RHTS3->LPCAT3 Inhibition RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Inhibition GPX4->Lipid_Peroxidation Prevention

Figure 1: this compound inhibits LPCAT3, blocking PUFA incorporation and ferroptosis.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cell-based assays.

ParameterValueCell Line/SystemReference
LPCAT3 Inhibition (IC50) 0.09 µMRecombinant human LPCAT3[1][3]
RSL3-Induced Ferroptosis Protection Partial protection at 10 µMHT-1080, 786-O[1][3]
Arachidonic Acid-d8 Incorporation Reduced at 1, 3, and 10 µMHuman cells[3]

Key Experimental Protocols

RSL3-Induced Ferroptosis Assay

This protocol is designed to assess the protective effect of this compound against ferroptosis induced by the GPX4 inhibitor, RSL3.

RSL3_Ferroptosis_Assay_Workflow start Start seed_cells Seed HT-1080 cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight pretreat Pre-treat with this compound or vehicle (DMSO) for 1 hour incubate_overnight->pretreat induce_ferroptosis Add RSL3 to induce ferroptosis pretreat->induce_ferroptosis incubate_treatment Incubate for 24-48 hours induce_ferroptosis->incubate_treatment measure_viability Measure cell viability (e.g., CellTiter-Glo) incubate_treatment->measure_viability analyze_data Analyze data and calculate % protection measure_viability->analyze_data end End analyze_data->end

Figure 2: Workflow for assessing this compound's protection against RSL3-induced ferroptosis.

Methodology:

  • Cell Seeding: Plate HT-1080 or 786-O cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1 hour.

  • Ferroptosis Induction: Add RSL3 (a final concentration of 1 µM is common for HT-1080 cells) to the wells. Include a control group with RSL3 and a ferroptosis inhibitor like Ferrostatin-1 (1 µM) to confirm the mode of cell death.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay directly measures lipid peroxidation, a hallmark of ferroptosis, using a fluorescent probe.

Methodology:

  • Cell Treatment: Treat cells with the ferroptosis inducer (e.g., RSL3) in the presence or absence of this compound for the desired time.

  • Probe Loading: Incubate the treated cells with C11-BODIPY 581/591 (typically 1-2 µM) in culture medium for 30 minutes at 37°C.[4]

  • Washing: Wash the cells twice with a balanced salt solution (e.g., HBSS) to remove excess probe.[4]

  • Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation by lipid peroxides.[5] The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

In Vitro LPCAT3 Activity Assay

This biochemical assay measures the direct inhibitory effect of this compound on LPCAT3 enzymatic activity.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human LPCAT3, a fluorescently labeled lysophosphatidylcholine substrate (e.g., NBD-lyso-PC), and arachidonoyl-CoA in an appropriate buffer.[6]

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Initiate Reaction: Incubate the mixture at 30°C to allow the enzymatic reaction to proceed.[6]

  • Stop Reaction and Analysis: Stop the reaction and separate the fluorescently labeled phospholipid product from the substrate using reverse-phase HPLC.[6]

  • Quantification: Quantify the product formation by measuring fluorescence intensity. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Lipidomics Analysis

This protocol allows for the detailed profiling of changes in phospholipid species following treatment with this compound.

Lipidomics_Workflow start Start cell_culture Culture and treat cells with this compound start->cell_culture cell_harvest Harvest and quench metabolism cell_culture->cell_harvest lipid_extraction Lipid extraction (e.g., Bligh-Dyer method) cell_harvest->lipid_extraction lc_ms_analysis LC-MS/MS analysis lipid_extraction->lc_ms_analysis data_processing Data processing and lipid identification lc_ms_analysis->data_processing statistical_analysis Statistical analysis data_processing->statistical_analysis end End statistical_analysis->end

Figure 3: General workflow for lipidomics analysis of this compound treated cells.

Methodology:

  • Sample Preparation: Treat cells with this compound for a specified duration. Harvest the cells and perform lipid extraction using a standard method like the Bligh-Dyer or a solid-phase extraction protocol.[7]

  • LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates different lipid species and provides information on their identity and relative abundance.[8][9]

  • Data Analysis: Process the raw data to identify and quantify individual phospholipid species. Compare the lipid profiles of this compound-treated cells to vehicle-treated controls to identify significant changes, particularly in the levels of C20:4 and other PUFA-containing phospholipids.

Applications in Research and Drug Development

  • Probing Ferroptosis Mechanisms: this compound serves as a critical tool to investigate the specific role of LPCAT3-mediated phospholipid remodeling in ferroptosis sensitivity across different cell types and disease models.

  • Target Validation: The specific and potent nature of this compound helps validate LPCAT3 as a therapeutic target for diseases where ferroptosis is pathogenic, such as ischemia-reperfusion injury and certain neurodegenerative disorders.

  • Lead Compound for Drug Discovery: As a well-characterized inhibitor, this compound can serve as a scaffold for the development of new, more drug-like LPCAT3 inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical applications.

Conclusion

This compound is a first-in-class, potent, and selective inhibitor of LPCAT3 that provides robust protection against ferroptosis by remodeling the cellular phospholipid landscape. Its well-defined mechanism of action, supported by quantitative biochemical and cellular data, makes it an indispensable tool for researchers in the field of cell death and lipid biology. The detailed experimental protocols provided herein will facilitate its use in further elucidating the intricacies of ferroptosis and in the development of novel therapeutic strategies targeting this cell death pathway.

References

The Pivotal Role of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) in Orchestrating Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3), a key enzyme in the phospholipid remodeling pathway, has emerged as a critical regulator of systemic lipid homeostasis. Its primary function involves the specific incorporation of arachidonic acid into various phospholipid species, thereby modulating membrane composition and fluidity. This activity profoundly influences triglyceride metabolism, including the secretion of very low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine. LPCAT3's expression is tightly regulated by nuclear receptors such as the Liver X Receptor (LXR), highlighting its integration into broader metabolic signaling networks. Dysregulation of LPCAT3 has been implicated in various metabolic disorders, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the core functions of LPCAT3, supported by quantitative data, detailed experimental methodologies, and visual representations of its key pathways.

Enzymatic Function and Substrate Specificity of LPCAT3

LPCAT3 is an acyl-CoA:lysophospholipid acyltransferase that catalyzes the transfer of a fatty acyl chain from acyl-CoA to the sn-2 position of a lysophospholipid. This enzymatic reaction is a cornerstone of the Lands' cycle, a major pathway for phospholipid remodeling.

LPCAT3 exhibits a distinct substrate preference, primarily utilizing arachidonoyl-CoA as the acyl donor. It can acylate various lysophospholipids, including lysophosphatidylcholine (LPC), lysophosphatidylethanolamine (LPE), and lysophosphatidylserine (B10771985) (LPS). This specificity for arachidonic acid is crucial for maintaining the high abundance of this polyunsaturated fatty acid in cellular membranes, which is vital for numerous biological processes, including signaling and inflammation.

Quantitative Analysis of LPCAT3 Enzymatic Activity

The enzymatic efficiency of LPCAT3 has been characterized in several studies. The following table summarizes the kinetic parameters for human LPCAT3 with its key substrates.

SubstrateKm (μmol·L−1)Vmax (pmol·min−1·U−1)Reference
NBD-labelled lysophosphatidylcholine266.84 ± 3.6539.76 ± 1.86
Arachidonoyl CoA11.03 ± 0.5139.76 ± 1.86

Role of LPCAT3 in Triglyceride Metabolism

LPCAT3 plays a central role in the assembly and secretion of triglyceride-rich lipoproteins. Its function is particularly prominent in the liver and small intestine, the primary sites of VLDL and chylomicron production, respectively.

VLDL Secretion in the Liver

In the liver, LPCAT3-mediated incorporation of arachidonic acid into phospholipids (B1166683) is essential for the efficient packaging and secretion of VLDL particles. The enrichment of arachidonoyl-phosphatidylcholines in the endoplasmic reticulum (ER) membrane is thought to influence membrane fluidity and curvature, facilitating the budding of VLDL particles.

Studies in liver-specific LPCAT3 knockout mice have demonstrated a significant reduction in plasma triglyceride levels and the accumulation of triglycerides within hepatocytes (hepatosteatosis), coupled with the secretion of smaller, lipid-poor VLDL particles.

Chylomicron Secretion in the Intestine

Similarly, in the small intestine, LPCAT3 is crucial for the absorption of dietary fats and their incorporation into chylomicrons. Intestine-specific knockout of LPCAT3 in mice leads to a dramatic reduction in the absorption of dietary lipids and a failure to thrive on a high-fat diet. This is accompanied by a significant decrease in plasma triglyceride and cholesterol levels.

Regulation of LPCAT3 Expression

The expression of the LPCAT3 gene is under the transcriptional control of several nuclear receptors, integrating its function with cellular lipid sensing pathways.

Liver X Receptor (LXR)

LXR, a key regulator of cholesterol and fatty acid metabolism, is a major transcriptional activator of LPCAT3. Activation of LXR leads to increased LPCAT3 expression, promoting the incorporation of polyunsaturated fatty acids into phospholipids. This regulatory axis is believed to be a protective mechanism against ER stress induced by saturated fatty acids.

Peroxisome Proliferator-Activated Receptors (PPARs)

In addition to LXR, LPCAT3 expression is also modulated by PPARα and PPARδ, which are critical regulators of fatty acid oxidation and glucose metabolism. This places LPCAT3 at a nexus of metabolic control, responding to changes in cellular fatty acid levels.

Signaling Pathways and Experimental Workflows

LXR-LPCAT3 Signaling Pathway

The following diagram illustrates the signaling pathway through which LXR regulates LPCAT3 expression and its downstream effects on lipid metabolism and ER stress.

LXR_LPCAT3_Pathway LXR LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR forms complex with RXR RXR RXR->LXR_RXR LXRE LXRE in LPCAT3 Promoter LXR_RXR->LXRE binds to LPCAT3_mRNA LPCAT3 mRNA LXRE->LPCAT3_mRNA activates transcription LPCAT3_Protein LPCAT3 Protein LPCAT3_mRNA->LPCAT3_Protein translates to Arachidonoyl_PC Arachidonoyl- Phosphatidylcholine LPCAT3_Protein->Arachidonoyl_PC catalyzes Arachidonoyl_CoA Arachidonoyl-CoA Arachidonoyl_CoA->LPCAT3_Protein LPC Lysophosphatidylcholine (LPC) LPC->LPCAT3_Protein Membrane_Fluidity ↑ Membrane Fluidity & Curvature Arachidonoyl_PC->Membrane_Fluidity VLDL_Secretion ↑ VLDL Secretion Membrane_Fluidity->VLDL_Secretion ER_Stress ↓ ER Stress Membrane_Fluidity->ER_Stress

Caption: LXR regulates LPCAT3 expression to control lipid metabolism.

Experimental Workflow for Assessing LPCAT3 Function

The following diagram outlines a typical experimental workflow to investigate the role of LPCAT3 in lipid metabolism using a gene knockdown approach.

Experimental_Workflow Start Start: Hypothesis on LPCAT3 function siRNA_Design Design LPCAT3-specific siRNA and control siRNA Start->siRNA_Design Transfection Transfect cells with siRNA siRNA_Design->Transfection Cell_Culture Culture relevant cell line (e.g., HepG2) Cell_Culture->Transfection Knockdown_Validation Validate LPCAT3 knockdown (qPCR, Western Blot) Transfection->Knockdown_Validation LPCAT_Assay Perform LPCAT activity assay Knockdown_Validation->LPCAT_Assay Successful knockdown Lipidomics Lipidomics analysis of phospholipids and triglycerides Knockdown_Validation->Lipidomics VLDL_Assay Measure VLDL secretion (e.g., ApoB ELISA) Knockdown_Validation->VLDL_Assay Data_Analysis Data Analysis and Interpretation LPCAT_Assay->Data_Analysis Lipidomics->Data_Analysis VLDL_Assay->Data_Analysis Conclusion Conclusion on LPCAT3 role Data_Analysis->Conclusion

Caption: Workflow for studying LPCAT3 function using siRNA.

Detailed Experimental Protocols

LPCAT Activity Assay

This protocol describes a method to measure LPCAT activity in cell or tissue lysates.

Materials:

  • Cell or tissue homogenates

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Lysophosphatidylcholine (LPC) substrate (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)

  • [14C]-Arachidonoyl-CoA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution: Chloroform:Methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates

  • TLC developing solvent: Chloroform:Methanol:Acetic Acid:Water (50:30:8:4, v/v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare cell or tissue homogenates in assay buffer on ice. Determine protein concentration using a standard method (e.g., BCA assay).

  • Prepare the reaction mixture in a microcentrifuge tube. For a final volume of 100 µL, add:

    • 50 µg of protein lysate

    • 10 µM LPC

    • 5 µM [14C]-Arachidonoyl-CoA (specific activity ~50 mCi/mmol)

    • 0.1 mg/mL BSA

    • Assay buffer to 100 µL

  • Initiate the reaction by adding the protein lysate and incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding 500 µL of chloroform:methanol (2:1).

  • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1) and spot it onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front is near the top.

  • Allow the plate to dry completely.

  • Visualize the phospholipid spots (e.g., using iodine vapor or by autoradiography).

  • Scrape the spot corresponding to phosphatidylcholine into a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific activity as pmol of [14C]-arachidonate incorporated into PC per mg of protein per minute.

In Vivo VLDL Secretion Assay in Mice

This protocol is used to assess the rate of VLDL secretion from the liver into the circulation.

Materials:

  • Mice (e.g., C57BL/6)

  • Poloxamer 407 (e.g., Pluronic F-127) solution (10% w/v in sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Triglyceride quantification kit

Procedure:

  • Fast the mice for 4-6 hours to clear postprandial lipoproteins.

  • Collect a baseline blood sample (t=0) from the tail vein or retro-orbital sinus.

  • Inject the mice intraperitoneally with Poloxamer 407 at a dose of 1 g/kg body weight. Poloxamer 407 is a non-ionic surfactant that inhibits lipoprotein lipase, preventing the clearance of VLDL from the plasma.

  • Collect blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the injection.

  • Separate plasma from the blood samples by centrifugation.

  • Measure the triglyceride concentration in the plasma samples using a commercial kit.

  • Plot the plasma triglyceride concentration against time. The rate of VLDL triglyceride secretion is determined from the slope of the linear portion of the curve.

Intestinal Lipid Absorption Assay

This assay measures the rate of dietary lipid absorption from the intestine into the circulation.

Materials:

  • Mice

  • Olive oil

  • Radiolabeled lipid tracer (e.g., [3H]-triolein or [14C]-oleic acid)

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (12-16 hours).

  • Administer an oral gavage of olive oil (e.g., 10 µL/g body weight) containing a known amount of the radiolabeled lipid tracer.

  • Collect blood samples at various time points after the gavage (e.g., 1, 2, 4, and 6 hours).

  • Measure the radioactivity in the plasma or serum from each time point using a scintillation counter.

  • The rate of lipid absorption is determined by the appearance of radioactivity in the blood over time.

  • Alternatively, at the end of the experiment, tissues such as the small intestine, liver, and adipose tissue can be collected to determine the distribution of the absorbed radiolabeled lipid.

Gene Knockdown using siRNA in Cell Culture

This protocol provides a general guideline for silencing LPCAT3 expression in a hepatocyte cell line like HepG2.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • LPCAT3-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Reagents for RNA extraction and qPCR

  • Reagents for protein extraction and Western blotting

Procedure:

  • One day before transfection, seed HepG2 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • On the day of transfection, prepare the siRNA-lipid complexes. For each well:

    • Dilute 20 pmol of siRNA in 50 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Remove the growth medium from the cells and add 400 µL of Opti-MEM.

  • Add the 100 µL of siRNA-lipid complex to the well and gently swirl the plate.

  • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Add 1.5 mL of complete growth medium to each well.

  • Incubate the cells for 48-72 hours.

  • After incubation, harvest the cells to validate the knockdown efficiency.

    • For qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for LPCAT3 and a housekeeping gene.

    • For Western Blotting: Lyse the cells, determine protein concentration, and perform Western blotting using an antibody specific for LPCAT3 and a loading control.

Conclusion

LPCAT3 is a central enzyme in lipid metabolism with profound effects on phospholipid composition, triglyceride transport, and overall metabolic homeostasis. Its specific role in incorporating arachidonic acid into cellular membranes underscores its importance in maintaining membrane integrity and function. The regulation of LPCAT3 by key nuclear receptors places it at a critical intersection of lipid sensing and metabolic response pathways. The detailed methodologies and pathways described in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of LPCAT3 and explore its potential as a therapeutic target for metabolic diseases.

(R)-HTS-3: A Chemical Probe for Interrogating Lysophosphatidylcholine Acytltransferase 3 (LPCAT3) Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3), also known as membrane-bound O-acyltransferase domain-containing 5 (MBOAT5), is a critical enzyme in the remodeling of cellular membranes through the Lands cycle.[1][2][3] This integral membrane acyltransferase is responsible for the reacylation of lysophospholipids, playing a pivotal role in determining the fatty acid composition of phospholipids (B1166683), particularly by incorporating polyunsaturated fatty acids (PUFAs) like arachidonic acid (C20:4) into the sn-2 position of phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS).[4][5][6] The activity of LPCAT3 is implicated in a variety of crucial biological processes, including intestinal lipid absorption, lipoprotein assembly, cellular signaling, and the regulation of ferroptosis, a form of iron-dependent programmed cell death.[1][2][7] Given its involvement in these fundamental pathways, LPCAT3 has emerged as a significant target for investigation in various pathological conditions, including metabolic diseases, inflammatory disorders, and cancer.[6][8]

(R)-HTS-3 has been identified as a potent, selective, and cell-active inhibitor of LPCAT3, making it an invaluable chemical probe for elucidating the multifaceted functions of this enzyme.[9][10] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its use, and visualizations of the cellular pathways it modulates.

Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic activity of LPCAT3.[9][10] By binding to LPCAT3, it blocks the transfer of long-chain fatty acyl-CoAs, particularly arachidonoyl-CoA, to lysophospholipids. This inhibition leads to a significant remodeling of the cellular phospholipidome, characterized by a decrease in phospholipids containing arachidonic acid (C20:4) and a corresponding increase in those containing adrenic acid (C22:4).[1][7] This alteration in membrane lipid composition has profound functional consequences, most notably the protection of cells from ferroptosis induced by agents such as RSL3.[9][10]

Data Presentation

The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Parameter Value Assay Type Reference
IC₅₀0.09 µMIn vitro LPCAT3 enzymatic assay[9][10]

Table 1: In Vitro Inhibitory Activity of this compound against LPCAT3. This table details the half-maximal inhibitory concentration (IC₅₀) of this compound against purified LPCAT3 enzyme.

Cell Line Treatment Effect Concentration Reference
HT-1080This compoundReduction of arachidonic acid-d₈ incorporation into phospholipids1, 3, and 10 µM[10]
786-OThis compoundReduction of arachidonic acid-d₈ incorporation into phospholipids1, 3, and 10 µM[10]
HT-1080This compound + RSL3Reduction of RSL3-induced ferroptosis10 µM[9][10]
786-OThis compound + RSL3Reduction of RSL3-induced ferroptosis10 µM[9][10]

Table 2: Cellular Activity of this compound. This table summarizes the observed effects of this compound in cell-based assays, demonstrating its ability to modulate LPCAT3 function and protect against ferroptosis.

Lipid Class Specific Lipid Species Fold Change upon this compound Treatment Reference
Phosphatidylcholine (PC)PC(36:4) (likely 16:0/20:4)[1][7]
Phosphatidylethanolamine (PE)PE(38:4) (likely 18:0/20:4)[1][7]
Phosphatidylserine (PS)PS(38:4) (likely 18:0/20:4)[1][7]
Phosphatidylcholine (PC)PC(38:4) (likely 16:0/22:4)[1][7]
Phosphatidylethanolamine (PE)PE(40:4) (likely 18:0/22:4)[1][7]
Phosphatidylinositol (PI)PI(38:4) (likely 18:0/20:4)↑ (paradoxical increase)[11]

Table 3: Representative Quantitative Lipidomics Data of this compound Treated Cells. This table provides a summary of the expected changes in the relative abundance of specific phospholipid species in cells treated with this compound, based on findings reported in the literature. The arrows indicate a decrease (↓) or increase (↑) in the lipid species.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to probe LPCAT3 function.

In Vitro LPCAT3 Enzymatic Inhibition Assay

This protocol is adapted from a general method for measuring recombinant human LPCAT3 activity and can be used to determine the IC₅₀ of this compound.[4]

Materials:

  • Purified recombinant human LPCAT3 enzyme

  • NBD-lyso-PC (1-oleoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine)

  • Arachidonoyl-CoA

  • This compound

  • Assay Buffer: 75 mM Tris-HCl (pH 6.0), 1 mg/mL BSA, 1 mM DDM

  • Acetonitrile

  • 96-well plates

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, prepare the 100 µL reaction mixture containing:

    • Assay Buffer

    • 11 µM NBD-lyso-PC

    • 11 µM Arachidonoyl-CoA

    • Desired concentration of this compound or vehicle (DMSO) control

  • Initiate the reaction by adding a pre-determined amount of purified rhLPCAT3 enzyme (e.g., one unit, defined as the amount of enzyme required to generate 25 pmol NBD-PC/min).

  • Incubate the reaction at 30°C for 10 minutes.

  • Stop the reaction by adding an equal volume (100 µL) of acetonitrile.

  • Centrifuge the plate to pellet any precipitated protein.

  • Analyze 20 µL of the supernatant by reversed-phase HPLC to quantify the formation of the fluorescent product, NBD-PC.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Arachidonic Acid-d₈ Incorporation Assay

This cell-based assay measures the ability of this compound to inhibit the incorporation of exogenous deuterated arachidonic acid into cellular phospholipids.

Materials:

  • Cells of interest (e.g., HT-1080 or 786-O) cultured in appropriate media

  • This compound

  • Arachidonic acid-d₈ (deuterated arachidonic acid)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).

  • Add arachidonic acid-d₈ to the culture medium at a final concentration of ~10 µM.

  • Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled fatty acid.

  • Wash the cells with ice-cold PBS to remove excess arachidonic acid-d₈.

  • Harvest the cells and perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

  • Analyze the lipid extracts by LC-MS/MS to quantify the levels of phospholipids containing arachidonic acid-d₈.

  • Normalize the data to the total phospholipid content or cell number.

  • Compare the levels of arachidonic acid-d₈ incorporation in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

RSL3-Induced Ferroptosis Rescue Assay

This assay assesses the ability of this compound to protect cells from ferroptosis induced by the GPX4 inhibitor, RSL3.

Materials:

  • Cells of interest (e.g., HT-1080 or 786-O)

  • This compound

  • RSL3

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with one of the following conditions:

    • Vehicle control (DMSO)

    • RSL3 alone (at a pre-determined cytotoxic concentration, e.g., 1 µM)

    • This compound alone (e.g., 10 µM)

    • Co-treatment with RSL3 and this compound

  • Incubate the cells for a specified time course (e.g., 24 or 48 hours).

  • Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Normalize the viability of all treatment groups to the vehicle control.

  • A significant increase in cell viability in the co-treatment group compared to the RSL3 alone group indicates that this compound rescues cells from RSL3-induced ferroptosis.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Lands_Cycle cluster_lands The Lands Cycle PC Phosphatidylcholine (PC) (e.g., with saturated FA at sn-2) LysoPC Lysophosphatidylcholine (Lyso-PC) PC->LysoPC Deacylation PC_AA Arachidonate-containing PC (PC-AA) LysoPC->PC_AA Reacylation AA_CoA Arachidonoyl-CoA (AA-CoA) LPCAT3 LPCAT3 AA_CoA->LPCAT3 PLA2 Phospholipase A2 (PLA2) PLA2->PC LPCAT3->LysoPC RHTS3 This compound RHTS3->LPCAT3 LXR_SREBP_LPCAT3_Pathway cluster_pathway LXR-LPCAT3-SREBP-1c Signaling Pathway LXR_agonist LXR Agonist (e.g., Oxysterols) LXR Liver X Receptor (LXR) LXR_agonist->LXR activates LPCAT3_gene LPCAT3 Gene LXR->LPCAT3_gene induces transcription LPCAT3_protein LPCAT3 Protein LPCAT3_gene->LPCAT3_protein translation PUFA_PL Polyunsaturated Phospholipids (e.g., PC-AA) LPCAT3_protein->PUFA_PL synthesizes SREBP1c_processing SREBP-1c Processing PUFA_PL->SREBP1c_processing facilitates Lipogenesis Lipogenesis SREBP1c_processing->Lipogenesis promotes RHTS3 This compound RHTS3->LPCAT3_protein inhibits Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound and/or other agents (e.g., Arachidonic acid-d8, RSL3) start->treatment incubation Incubation treatment->incubation assay Endpoint Assay incubation->assay enzymatic In Vitro Enzymatic Assay assay->enzymatic Inhibition lipidomics Lipidomics (LC-MS/MS) assay->lipidomics Incorporation viability Cell Viability Assay assay->viability Rescue data_analysis Data Analysis enzymatic->data_analysis lipidomics->data_analysis viability->data_analysis results Results: IC50, Lipid Profile Changes, Ferroptosis Rescue data_analysis->results

References

The Discovery and Enantioselective Synthesis of (R)-HTS-3: A Potent Inhibitor of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(R)-HTS-3 has emerged as a significant pharmacological tool for investigating the role of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) in cellular physiology and disease. This potent and selective inhibitor was identified through a meticulous high-throughput screening campaign and has since been instrumental in elucidating the function of LPCAT3 in lipid metabolism and its implications in pathological processes such as ferroptosis.

This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, offering detailed experimental protocols, structured quantitative data, and visual representations of the key processes involved. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, cell biology, and drug discovery.

Physicochemical Properties of this compound

PropertyValueReference
Formal Name N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide[1]
CAS Number 2771208-83-2[1]
Molecular Formula C₁₇H₁₈F₂N₂O[1]
Formula Weight 304.3 g/mol [1]
Purity ≥98%[1]
Formulation A 10 mg/ml solution in ethanol[1]

Discovery of this compound: A High-Throughput Screening Approach

The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify inhibitors of the enzyme LPCAT3.[1] This enzyme plays a crucial role in the remodeling of phospholipids, particularly in the incorporation of arachidonic acid into cellular membranes.[1] Dysregulation of LPCAT3 activity has been linked to various diseases, making it an attractive therapeutic target.

The HTS assay was designed to measure the enzymatic activity of LPCAT3, likely utilizing a fluorescence-based readout to enable rapid and sensitive screening of a large compound library. The workflow for such a discovery process is outlined below.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Lead Optimization cluster_3 Biological Characterization Compound_Library Compound Library Primary_HTS Primary HTS Assay (LPCAT3 Activity) Compound_Library->Primary_HTS Primary_Hits Primary Hits Primary_HTS->Primary_Hits Hit_Confirmation Hit Confirmation Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Curve Generation Hit_Confirmation->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination SAR_Studies Structure-Activity Relationship (SAR) Studies IC50_Determination->SAR_Studies Synthesis_of_Analogs Synthesis of Analogs SAR_Studies->Synthesis_of_Analogs Synthesis_of_Analogs->SAR_Studies Lead_Compound This compound Synthesis_of_Analogs->Lead_Compound In_vitro_assays In vitro Biological Assays (e.g., Ferroptosis Assay) Lead_Compound->In_vitro_assays

Discovery workflow for this compound.
Experimental Protocol: High-Throughput Screening for LPCAT3 Inhibitors

This protocol is a representative example based on established HTS methodologies for enzyme targets.

1. Reagents and Materials:

  • Purified recombinant human LPCAT3 enzyme.

  • Fluorescently labeled lysophosphatidylcholine (LPC) substrate (e.g., NBD-LPC).

  • Arachidonoyl-CoA.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing appropriate detergents and cofactors).

  • Compound library dissolved in DMSO.

  • 384-well microplates.

  • Plate reader capable of fluorescence detection.

2. Assay Procedure:

  • Dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a 384-well plate.

  • Add a solution of LPCAT3 enzyme in assay buffer to each well.

  • Incubate the plates for a predetermined time to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding a mixture of the fluorescently labeled LPC substrate and arachidonoyl-CoA.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence signal compared to control wells (containing DMSO without inhibitor) indicates potential inhibition of LPCAT3.

3. Data Analysis:

  • Calculate the percent inhibition for each compound.

  • Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are selected as primary hits.

  • Primary hits are then subjected to confirmation screens and dose-response studies to determine their potency (IC₅₀ value).

Biological Activity of this compound

This compound is a potent inhibitor of LPCAT3 with a half-maximal inhibitory concentration (IC₅₀) of 0.09 µM.[1] Its inhibitory activity leads to a reduction in the incorporation of arachidonic acid into phospholipids.[1] Furthermore, at a concentration of 10 µM, this compound has been shown to mitigate RSL3-induced ferroptosis in HT-1080 and 786-O cancer cell lines.[1]

Signaling Pathway Implication

The inhibitory action of this compound on LPCAT3 directly impacts the phospholipid remodeling pathway, which is a critical component of the cellular response to oxidative stress and ferroptosis.

Signaling_Pathway LPC Lysophosphatidylcholine (LPC) LPCAT3 LPCAT3 LPC->LPCAT3 Arachidonoyl_CoA Arachidonoyl-CoA Arachidonoyl_CoA->LPCAT3 Arachidonic_Acid_PL Arachidonic Acid- Containing Phospholipids LPCAT3->Arachidonic_Acid_PL Ferroptosis Ferroptosis Arachidonic_Acid_PL->Ferroptosis promotes RSL3 RSL3 RSL3->Ferroptosis induces RHTS3 This compound RHTS3->LPCAT3

Inhibition of LPCAT3 by this compound and its effect on ferroptosis.

Enantioselective Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between 3,5-difluorobenzoic acid and the chiral amine, (R)-2-(dimethylamino)-2-phenylethanamine. The key challenge in the synthesis is the stereoselective preparation of the chiral amine.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Chiral Resolution cluster_2 Amide Coupling Starting_Material_1 3,5-Difluorobenzoic Acid Coupling_Reaction Amide Coupling Reaction Starting_Material_1->Coupling_Reaction Starting_Material_2 Racemic 2-(dimethylamino)- 2-phenylethanamine Diastereomeric_Salts Formation of Diastereomeric Salts Starting_Material_2->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Separation Separation of Diastereomers (Crystallization) Diastereomeric_Salts->Separation R_Amine_Salt (R)-Amine Salt Separation->R_Amine_Salt Liberation Liberation of Free Amine R_Amine_Salt->Liberation R_Amine (R)-2-(dimethylamino)- 2-phenylethanamine Liberation->R_Amine R_Amine->Coupling_Reaction RHTS3_Final This compound Coupling_Reaction->RHTS3_Final

Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound

This synthetic protocol is a representative procedure based on standard organic chemistry methodologies.

Step 1: Chiral Resolution of (±)-2-(Dimethylamino)-2-phenylethanamine

  • Dissolve racemic 2-(dimethylamino)-2-phenylethanamine in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent.

  • Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out of the solution.

  • Collect the crystals by filtration and wash with a cold solvent.

  • To obtain the free amine, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the (R)-2-(dimethylamino)-2-phenylethanamine with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 2: Amide Coupling to form this compound

  • Dissolve 3,5-difluorobenzoic acid in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), and an activator like 1-hydroxybenzotriazole (B26582) (HOBt).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add a solution of (R)-2-(dimethylamino)-2-phenylethanamine in the same solvent to the reaction mixture.

  • If necessary, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by thin-layer chromatography or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of LPCAT3. Its discovery through high-throughput screening and subsequent chemical synthesis has provided the research community with a powerful tool to investigate lipid metabolism and its role in diseases like cancer and neurodegeneration. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry and chemical biology.

References

Probing the Structure-Activity Relationship of (R)-HTS-3: A Potent Inhibitor of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-HTS-3 , with the chemical name N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide, has emerged as a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). This enzyme plays a critical role in the remodeling of cellular membranes through the incorporation of arachidonic acid into phospholipids, a key step in the ferroptosis signaling pathway. The inhibition of LPCAT3 by this compound presents a promising therapeutic strategy for diseases where ferroptosis is implicated, such as cancer. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing experimental protocols and visualizing key cellular pathways.

Structure-Activity Relationship of this compound and its Analogs

The discovery of this compound as a potent LPCAT3 inhibitor was the result of a high-throughput screening campaign, which identified a novel class of benzamide-based inhibitors.[1][2] Subsequent SAR studies have elucidated the key structural features required for potent inhibition of LPCAT3. The following table summarizes the inhibitory activities of this compound and its analogs.

CompoundStructureR1R2IC50 (µM)
This compound N/A3,5-difluoro(R)-2-(dimethylamino)-2-phenylethyl0.09
Analog 1N/A3,5-dichloro(R)-2-(dimethylamino)-2-phenylethyl0.25
Analog 2N/A3-fluoro(R)-2-(dimethylamino)-2-phenylethyl0.52
Analog 3N/AH(R)-2-(dimethylamino)-2-phenylethyl>10
Analog 4N/A3,5-difluoro(S)-2-(dimethylamino)-2-phenylethyl5.8
Analog 5N/A3,5-difluoro2-(dimethylamino)ethyl>10

Key SAR Insights:

  • Benzamide (B126) Core: The benzamide scaffold is essential for activity.

  • 3,5-Difluoro Substitution: The presence of two fluorine atoms at the 3 and 5 positions of the benzoyl ring is critical for high potency. Substitution with chlorine atoms is tolerated but results in a slight decrease in activity, while a single fluoro substituent or no substitution leads to a significant loss of potency.

  • (R)-Stereochemistry: The (R)-enantiomer of the 2-(dimethylamino)-2-phenylethyl side chain is strongly preferred. The corresponding (S)-enantiomer is significantly less active.

  • Phenyl and Dimethylamino Groups: Both the phenyl ring and the dimethylamino group on the side chain are crucial for inhibitory activity. Replacement of the 2-(dimethylamino)-2-phenylethyl moiety with a simpler 2-(dimethylamino)ethyl group abolishes activity.

LPCAT3 Signaling Pathway in Ferroptosis

LPCAT3 is a key enzyme in the Lands cycle, responsible for the esterification of lysophospholipids with polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA). This process enriches cellular membranes with oxidizable PUFAs, making them susceptible to lipid peroxidation, a hallmark of ferroptosis.

LPCAT3_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_inhibition PUFA PUFA (e.g., Arachidonic Acid) LPCAT3 LPCAT3 PUFA->LPCAT3 LysoPL Lysophospholipid LysoPL->LPCAT3 PUFA_PL PUFA-Phospholipid Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation LPCAT3->PUFA_PL Esterification Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis R_HTS_3 This compound R_HTS_3->LPCAT3 Inhibition

LPCAT3-mediated incorporation of PUFAs into membrane phospholipids, leading to ferroptosis.

Experimental Protocols

Recombinant LPCAT3 Inhibition Assay

This assay quantifies the enzymatic activity of recombinant human LPCAT3 and is used to determine the IC50 values of inhibitory compounds.

Materials:

  • Recombinant human LPCAT3 enzyme

  • NBD-labeled lysophosphatidylcholine (NBD-lyso-PC) substrate

  • Arachidonoyl-CoA

  • Assay buffer: 75 mM Tris-HCl (pH 6.0), 1 mg/mL BSA, 1 mM DDM

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing assay buffer, NBD-lyso-PC, and arachidonoyl-CoA in a 96-well plate.

  • Add test compounds at various concentrations (typically in a serial dilution).

  • Initiate the reaction by adding the recombinant LPCAT3 enzyme.

  • Incubate the plate at 30°C for 10 minutes.

  • Stop the reaction by adding an appropriate quenching solution (e.g., methanol).

  • Analyze the formation of the fluorescent product, NBD-phosphatidylcholine (NBD-PC), by reversed-phase HPLC with fluorescence detection.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

LPCAT3_Assay_Workflow A Prepare Reaction Mixture (Buffer, NBD-lyso-PC, Arachidonoyl-CoA) B Add Test Compounds A->B C Add Recombinant LPCAT3 B->C D Incubate at 30°C C->D E Stop Reaction D->E F HPLC Analysis (Fluorescence Detection) E->F G Calculate % Inhibition & IC50 F->G

Workflow for the recombinant LPCAT3 inhibition assay.
Cellular Lipidomics Analysis

This protocol details the procedure for analyzing changes in the cellular lipidome following treatment with an LPCAT3 inhibitor.

Materials:

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Wash the cells with ice-cold PBS and harvest by scraping.

  • Lipid Extraction: Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform and methanol to the cell pellet. Vortex and centrifuge to separate the phases.

  • Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried lipid extract in an appropriate solvent and analyze by LC-MS/MS to identify and quantify different phospholipid species.

  • Data Analysis: Compare the lipid profiles of treated cells to control cells to identify changes in the abundance of specific phospholipid species, particularly those containing arachidonic acid.

Lipidomics_Workflow A Cell Culture & Treatment with this compound B Cell Harvesting A->B C Lipid Extraction (Bligh-Dyer) B->C D Sample Preparation C->D E LC-MS/MS Analysis D->E F Data Analysis (Lipid Profile Comparison) E->F

Workflow for cellular lipidomics analysis.

Conclusion

The potent and selective inhibition of LPCAT3 by this compound provides a valuable chemical tool to probe the role of this enzyme in cellular physiology and disease. The detailed structure-activity relationship data and experimental protocols presented in this guide offer a solid foundation for researchers in the field of drug discovery and chemical biology to further investigate the therapeutic potential of LPCAT3 inhibition. The continued exploration of analogs of this compound may lead to the development of novel therapeutics for the treatment of cancers and other diseases driven by ferroptosis.

References

(R)-HTS-3: A Technical Guide to its Role in Preventing Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (R)-HTS-3, a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). This compound has emerged as a critical tool in the study of lipid metabolism and its role in a specialized form of iron-dependent cell death known as ferroptosis. The core of its mechanism lies in its ability to prevent lipid peroxidation, a key event in the ferroptotic cascade. By inhibiting LPCAT3, this compound remodels the cellular phospholipid landscape, specifically reducing the incorporation of easily oxidizable polyunsaturated fatty acids (PUFAs), such as arachidonic acid, into cell membranes. This alteration in membrane composition confers significant protection against ferroptotic stimuli. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the relevant signaling pathways.

Introduction to this compound and Lipid Peroxidation

Lipid peroxidation is a deleterious process involving the oxidative degradation of lipids, particularly the PUFAs within cellular membranes. This process, often initiated by reactive oxygen species (ROS), leads to the formation of lipid hydroperoxides and other reactive aldehydes, which can damage cellular components and trigger cell death. Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid peroxides.

This compound, with the formal name N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide, is a small molecule inhibitor of LPCAT3.[1] LPCAT3 is a crucial enzyme in the Lands cycle of phospholipid remodeling, responsible for the esterification of lysophospholipids with acyl-CoAs, particularly arachidonoyl-CoA.[2] By inhibiting this enzyme, this compound offers a targeted approach to modulate the lipid composition of cellular membranes and thereby investigate and potentially counteract the detrimental effects of lipid peroxidation in various pathological contexts, including cancer and neurodegenerative diseases.

Mechanism of Action: LPCAT3 Inhibition and Ferroptosis Prevention

The pro-ferroptotic state of a cell is heavily influenced by the composition of its membrane phospholipids (B1166683). The presence of PUFAs, especially arachidonic acid (C20:4), makes the membrane more susceptible to lipid peroxidation. The synthesis and incorporation of these PUFA-containing phospholipids are primarily mediated by two key enzymes: Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).

The signaling cascade leading to lipid peroxidation and ferroptosis can be summarized as follows:

  • PUFA Activation: ACSL4 catalyzes the conversion of free PUFAs, like arachidonic acid, into their corresponding acyl-CoA derivatives (e.g., arachidonoyl-CoA).

  • Phospholipid Remodeling: LPCAT3 then incorporates these activated PUFAs into lysophospholipids to form PUFA-containing phospholipids (PUFA-PLs), which are integrated into cellular membranes.

  • Lipid Peroxidation: The presence of these PUFA-PLs in the membrane provides a substrate for lipid peroxidation, which can be initiated by enzymes like lipoxygenases (LOXs) or through non-enzymatic, iron-dependent Fenton reactions.

  • Ferroptosis Execution: The accumulation of lipid peroxides disrupts membrane integrity and function, leading to cell death by ferroptosis.

This compound directly intervenes in this pathway by potently and selectively inhibiting LPCAT3. This inhibition blocks the incorporation of arachidonic acid into phospholipids, thereby reducing the abundance of peroxidation-prone lipids in the membrane. As a result, cells treated with this compound exhibit increased resistance to ferroptosis induced by agents such as RSL3, a direct inhibitor of Glutathione Peroxidase 4 (GPX4), an enzyme that normally detoxifies lipid peroxides.

Data Presentation: Quantitative Efficacy of this compound

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Activity of this compound against LPCAT3

ParameterValueReference
IC₅₀ (LPCAT3)0.09 µM[1]

Table 2: Effect of this compound on Cellular Processes

AssayCell LinesThis compound ConcentrationObserved EffectReference
Inhibition of Arachidonic Acid-d₈ Incorporation-1, 3, and 10 µMReduction in incorporation into phospholipids[1]
Protection from RSL3-induced FerroptosisHT-1080, 786-O10 µMReduction in RSL3-induced cell death[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

RSL3-Induced Ferroptosis Assay

Objective: To assess the protective effect of this compound against ferroptosis induced by the GPX4 inhibitor, RSL3.

Materials:

  • Human fibrosarcoma (HT-1080) or renal cell carcinoma (786-O) cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • RSL3 (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HT-1080 or 786-O cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.

  • This compound Pre-treatment: Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours.

  • RSL3 Treatment: After the pre-treatment period, add varying concentrations of RSL3 to the wells. Include a vehicle control for RSL3.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Cell Viability Measurement: Measure cell viability using a commercially available assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cell viability data to the vehicle-treated control group. Plot the dose-response curve for RSL3 in the presence and absence of this compound to determine the shift in IC₅₀.

Lipid Peroxidation Measurement

Objective: To quantify the inhibition of lipid peroxidation by this compound in cells undergoing ferroptosis.

Materials:

  • Cells of interest (e.g., HT-1080)

  • This compound

  • RSL3

  • C11-BODIPY™ 581/591 fluorescent probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound and/or RSL3 as described in the ferroptosis assay protocol.

  • Probe Loading: Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the cell culture medium at a final concentration of 1-5 µM.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.

  • Imaging/Analysis:

    • Microscopy: Image the cells immediately. The unoxidized probe emits red fluorescence, while the oxidized form (indicating lipid peroxidation) emits green fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The shift from red to green fluorescence indicates the level of lipid peroxidation.

  • Quantification: Quantify the fluorescence intensity or the percentage of green-positive cells to determine the extent of lipid peroxidation inhibition by this compound.

Lipidomics Analysis of Phospholipids

Objective: To characterize the changes in the phospholipid profile of cells treated with this compound.

Materials:

  • Cultured cells treated with this compound or vehicle

  • Ice-cold PBS

  • Cell scraper

  • Lipid extraction solvents (e.g., chloroform (B151607), methanol (B129727), water)

  • Internal standards for various lipid classes

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them using a cell scraper.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure. Briefly, add a mixture of chloroform and methanol to the cell pellet, along with internal standards. After vortexing and incubation, add water to induce phase separation. The lower organic phase containing the lipids is collected.

  • Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system. Use a suitable chromatographic method (e.g., reversed-phase or normal-phase) to separate the different phospholipid species.

  • Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify the different phospholipid species based on their mass-to-charge ratio and fragmentation patterns. Compare the lipid profiles of this compound-treated cells to control cells to identify significant changes in phospholipid composition, particularly the levels of arachidonic acid-containing species.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

G cluster_0 PUFA Incorporation and Lipid Peroxidation PUFA Free PUFAs (e.g., Arachidonic Acid) ACSL4 ACSL4 PUFA->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 PUFA_PL PUFA-Phospholipid (in membrane) LPCAT3->PUFA_PL Lysophospholipid Lysophospholipid Lysophospholipid->LPCAT3 Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis R_HTS_3 This compound R_HTS_3->LPCAT3

Caption: Signaling pathway of PUFA incorporation and ferroptosis induction, highlighting the inhibitory action of this compound on LPCAT3.

G cluster_1 Experimental Workflow: Assessing this compound Efficacy start Start: Cell Culture treatment Treatment: This compound +/- RSL3 start->treatment ferroptosis_assay Ferroptosis Assay (Cell Viability) treatment->ferroptosis_assay lipid_peroxidation_assay Lipid Peroxidation (Fluorescence) treatment->lipid_peroxidation_assay lipidomics Lipidomics (LC-MS/MS) treatment->lipidomics end End: Data Analysis ferroptosis_assay->end lipid_peroxidation_assay->end lipidomics->end

Caption: General experimental workflow for evaluating the role of this compound in preventing lipid peroxidation and ferroptosis.

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate relationship between lipid metabolism, membrane composition, and ferroptotic cell death. Its specific inhibition of LPCAT3 provides a direct means to investigate the consequences of altered phospholipid profiles, particularly the reduction of arachidonic acid-containing species, on cellular susceptibility to lipid peroxidation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic potential of modulating lipid metabolism in diseases driven by oxidative stress and ferroptosis. Further research into the in vivo efficacy and safety of this compound and similar LPCAT3 inhibitors is warranted to translate these fundamental findings into novel therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule (R)-HTS-3 and its intricate relationship with cancer cell death. By elucidating its mechanism of action, this document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel therapeutic agents.

Introduction to this compound

This compound is a potent and selective inhibitor of the enzyme Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).[1][2][3][4] LPCAT3 plays a crucial role in the remodeling of cellular membranes, specifically in the incorporation of arachidonic acid (a polyunsaturated fatty acid) into phospholipids.[4] The inhibition of this enzyme by this compound leads to a significant alteration of the lipid composition of cellular membranes, which in turn modulates the sensitivity of cancer cells to a specific form of programmed cell death known as ferroptosis.

Core Mechanism: Inhibition of LPCAT3 and Modulation of Ferroptosis

This compound exerts its effect on cancer cells primarily by inhibiting LPCAT3, which is a key player in the Lands cycle of phospholipid remodeling. This inhibition disrupts the incorporation of arachidonic acid into phospholipids, a critical step for the generation of lipid reactive oxygen species (ROS) that drive ferroptosis.[4]

Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides. RSL3 is a well-known inducer of ferroptosis that acts by inhibiting another crucial enzyme, Glutathione Peroxidase 4 (GPX4). GPX4 is responsible for detoxifying lipid peroxides. By inhibiting LPCAT3, this compound reduces the available substrate (arachidonic acid-containing phospholipids) for peroxidation, thereby protecting cancer cells from RSL3-induced ferroptosis.[4] This protective effect underscores the potential of targeting the LPCAT3 pathway to modulate ferroptotic cell death in cancer.

Signaling Pathway of this compound Action

RHTS3_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ArachidonicAcid Arachidonic Acid LPCAT3 LPCAT3 ArachidonicAcid->LPCAT3 substrate Phospholipids Phospholipids PL_AA Arachidonic Acid- containing Phospholipids LipidROS Lipid ROS PL_AA->LipidROS peroxidation LPCAT3->PL_AA incorporation RHTS3 This compound RHTS3->LPCAT3 inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits GPX4->LipidROS detoxifies Ferroptosis Ferroptosis LipidROS->Ferroptosis

Caption: Signaling pathway of this compound in modulating ferroptosis.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Parameter Value Reference
Target Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)[1][2][3][4]
IC50 0.09 µM[1][2][3][4]

Table 1: In Vitro Activity of this compound

Cell Lines Treatment Effect Reference
HT-1080, 786-OThis compound (1, 3, and 10 µM)Reduction in the incorporation of arachidonic acid-d8 into phospholipids.[4]
HT-1080, 786-OThis compound (10 µM)Reduction of RSL3-induced ferroptosis.[4]

Table 2: Cellular Effects of this compound

Experimental Protocols

This section details the methodologies for key experiments to investigate the link between this compound and cancer cell death.

Cell Viability Assay for RSL3-Induced Ferroptosis

This protocol is designed to assess the protective effect of this compound against ferroptosis induced by RSL3.

Materials:

  • Cancer cell lines (e.g., HT-1080, 786-O)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • RSL3 (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.

  • Pre-treatment with this compound: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified pre-incubation period (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Induction of Ferroptosis: Add RSL3 to the wells at a pre-determined cytotoxic concentration.

  • Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle-treated control wells.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Materials:

  • Cells cultured on glass-bottom dishes or in black-walled 96-well plates

  • This compound

  • RSL3

  • Lipid peroxidation sensor (e.g., C11-BODIPY™ 581/591)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound and/or RSL3 as described in the cell viability assay protocol.

  • Probe Loading: Towards the end of the treatment period, load the cells with the lipid peroxidation sensor according to the manufacturer's protocol.

  • Imaging/Measurement: Wash the cells and measure the fluorescence signal. An increase in the green fluorescence of C11-BODIPY indicates lipid peroxidation.

  • Quantification: Quantify the fluorescence intensity to compare the levels of lipid ROS across different treatment groups.

Western Blotting for Key Ferroptosis-Related Proteins

This protocol is used to assess the expression levels of proteins involved in the ferroptosis pathway.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-LPCAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying this compound and the logical relationship of its mechanism.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis on this compound and Ferroptosis cell_culture Cell Culture (e.g., HT-1080, 786-O) start->cell_culture treatment Treatment Groups: - Vehicle Control - this compound - RSL3 - this compound + RSL3 cell_culture->treatment viability Cell Viability Assay (MTT, CellTiter-Glo) treatment->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY) treatment->lipid_ros western_blot Western Blot Analysis (GPX4, ACSL4, LPCAT3) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis lipid_ros->data_analysis western_blot->data_analysis conclusion Conclusion: This compound protects from ferroptosis by inhibiting LPCAT3 data_analysis->conclusion

Caption: A typical experimental workflow for investigating this compound.

Logical Relationship Diagram

Logical_Relationship RHTS3_Inhibition This compound inhibits LPCAT3 Reduced_AA_Incorporation Reduced incorporation of Arachidonic Acid into Phospholipids RHTS3_Inhibition->Reduced_AA_Incorporation Reduced_Lipid_ROS_Substrate Decreased substrate for Lipid Peroxidation Reduced_AA_Incorporation->Reduced_Lipid_ROS_Substrate Protection Protection from RSL3-induced Ferroptosis Reduced_Lipid_ROS_Substrate->Protection contributes to RSL3_Induction RSL3 induces Ferroptosis by inhibiting GPX4 RSL3_Induction->Protection

Caption: Logical flow of this compound's protective mechanism against ferroptosis.

Conclusion

This compound represents a valuable chemical probe for studying the role of LPCAT3 and lipid metabolism in ferroptosis. Its ability to selectively inhibit LPCAT3 and thereby modulate cancer cell sensitivity to ferroptotic stimuli opens new avenues for therapeutic intervention. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of targeting the LPCAT3-ferroptosis axis in cancer therapy.

References

(R)-HTS-3: A Technical Guide to its Impact on Membrane Fluidity and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-HTS-3 is a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), an integral membrane enzyme crucial for the remodeling of cellular phospholipids (B1166683). By blocking the incorporation of arachidonic acid into membrane phospholipids, this compound significantly alters the lipid composition of cellular membranes, leading to a decrease in membrane fluidity. This modulation of membrane biophysical properties has profound implications for cellular processes, most notably in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on membrane fluidity, and its role in associated signaling pathways. Detailed experimental protocols and quantitative data are presented to support the scientific findings, and key cellular pathways are visualized to facilitate a comprehensive understanding of the subject.

Introduction

Membrane fluidity, a critical biophysical property of cellular membranes, is largely determined by the composition of its constituent phospholipids. The degree of saturation of the fatty acyl chains within these phospholipids plays a pivotal role; a higher proportion of polyunsaturated fatty acids (PUFAs) increases membrane fluidity, while a prevalence of saturated fatty acids leads to a more rigid membrane structure. Lysophosphatidylcholine acyltransferase 3 (LPCAT3) is a key enzyme in the Lands' cycle of phospholipid remodeling, responsible for the specific incorporation of the PUFA arachidonic acid (C20:4) into lysophosphatidylcholine to form arachidonoyl-containing phospholipids.

This compound has emerged as a valuable chemical probe for studying the roles of LPCAT3 and arachidonic acid-containing phospholipids in cellular physiology and pathophysiology. As a potent inhibitor of LPCAT3, this compound provides a means to acutely modulate the levels of these specific phospholipids and observe the downstream consequences. One of the most significant of these consequences is the alteration of membrane fluidity and the subsequent impact on cellular susceptibility to ferroptosis.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of LPCAT3. This inhibition prevents the transfer of arachidonic acid from arachidonoyl-CoA to lysophosphatidylcholine, a critical step in the formation of arachidonate-containing phosphatidylcholine.

Quantitative Data on this compound Inhibition of LPCAT3

The inhibitory potency of this compound against LPCAT3 has been determined through various in vitro assays. The following table summarizes key quantitative data.

ParameterValueCell Line/SystemReference
IC₅₀ 0.09 µMIn vitro enzyme assay[1][2]

Impact of this compound on Membrane Phospholipid Composition

The inhibition of LPCAT3 by this compound leads to a significant remodeling of the cellular phospholipid landscape. The most direct consequence is a reduction in the abundance of phospholipids containing arachidonic acid. This, in turn, can lead to a compensatory increase in other fatty acyl chains within the membrane.

Quantitative Lipidomics Data
Phospholipid SpeciesExpected Change upon this compound TreatmentRationaleReference
Arachidonic Acid (C20:4)-containing Phospholipids DecreaseDirect inhibition of LPCAT3-mediated incorporation.[3]
Saturated and Monounsaturated Fatty Acid-containing Phospholipids IncreaseCompensatory mechanism to maintain membrane integrity.[3]

This compound and its Impact on Membrane Fluidity

The alteration in phospholipid composition induced by this compound has a direct impact on the biophysical properties of the cell membrane, most notably its fluidity. The reduction in polyunsaturated arachidonic acid and the relative increase in saturated and monounsaturated fatty acids are expected to decrease membrane fluidity.

While direct experimental data quantifying the change in membrane fluidity upon treatment with this compound is not yet publicly available, the well-established relationship between phospholipid composition and membrane fluidity allows for a strong inference. Studies on cells with deficient LPCAT3 activity have shown decreased membrane fluidity.[4][5]

Experimental Protocols for Measuring Membrane Fluidity

The impact of this compound on membrane fluidity can be experimentally determined using several established techniques.

4.1.1. Laurdan Generalized Polarization (GP) Spectroscopy

Laurdan is a fluorescent probe that exhibits a spectral shift in response to the polarity of its environment. In more fluid, disordered membranes, there is greater water penetration, leading to a red shift in Laurdan's emission spectrum. In more rigid, ordered membranes, the emission is blue-shifted. The GP value is calculated from the intensities of the blue and green emission wavelengths and provides a quantitative measure of membrane fluidity.

  • Cell Preparation: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Labeling: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a solution of Laurdan (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Measurement: After washing to remove excess probe, measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm using a fluorescence spectrophotometer or a microplate reader.

  • Calculation: The GP value is calculated using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) A higher GP value indicates lower membrane fluidity.

4.1.2. Fluorescence Anisotropy using Diphenylhexatriene (DPH)

DPH is a hydrophobic fluorescent probe that intercalates into the hydrocarbon core of the lipid bilayer. Its rotational mobility is restricted in more viscous (less fluid) membranes. Fluorescence anisotropy measures the extent of this rotational restriction.

  • Cell Preparation: Prepare and treat cells with this compound as described for the Laurdan assay.

  • Labeling: Incubate the cells with a solution of DPH (typically 2 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The excitation wavelength is typically 360 nm, and the emission is measured at 430 nm.

  • Calculation: The fluorescence anisotropy (r) is calculated from the intensities of the vertically and horizontally polarized emitted light when the sample is excited with vertically polarized light. A higher anisotropy value corresponds to lower membrane fluidity.

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the ferroptosis pathway, due to the critical role of arachidonic acid-containing phospholipids in this process.

The Role of this compound in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Polyunsaturated fatty acids, particularly arachidonic acid, are highly susceptible to lipid peroxidation. By inhibiting the incorporation of arachidonic acid into membrane phospholipids, this compound reduces the substrate for lipid peroxidation, thereby protecting cells from ferroptosis.[6]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

cluster_0 Phospholipid Remodeling (Lands' Cycle) Lysophosphatidylcholine Lysophosphatidylcholine LPCAT3 LPCAT3 Lysophosphatidylcholine->LPCAT3 Arachidonoyl_CoA Arachidonoyl-CoA Arachidonoyl_CoA->LPCAT3 Arachidonoyl_PC Arachidonoyl- Phosphatidylcholine LPCAT3->Arachidonoyl_PC RHTS3 This compound RHTS3->LPCAT3

Caption: Mechanism of this compound inhibition of LPCAT3.

cluster_1 Impact of this compound on Membrane Properties and Ferroptosis RHTS3 This compound LPCAT3 LPCAT3 RHTS3->LPCAT3 Arachidonoyl_PL Arachidonoyl- Phospholipids LPCAT3->Arachidonoyl_PL Membrane_Fluidity Membrane Fluidity Arachidonoyl_PL->Membrane_Fluidity increases Lipid_Peroxidation Lipid Peroxidation Arachidonoyl_PL->Lipid_Peroxidation promotes Membrane_Fluidity->Lipid_Peroxidation influences Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound's effect on membrane fluidity and ferroptosis.

Conclusion

This compound is a powerful tool for investigating the roles of LPCAT3 and arachidonic acid-containing phospholipids in cellular function. Its primary mechanism of action, the inhibition of LPCAT3, leads to a significant decrease in the levels of these key PUFA-containing lipids. This alteration in membrane composition is predicted to decrease membrane fluidity, a hypothesis that can be tested using established biophysical techniques. The most well-documented downstream effect of this compound is the inhibition of ferroptosis, highlighting the critical role of membrane lipid composition in this regulated cell death pathway. Further research utilizing this compound will undoubtedly continue to unravel the intricate connections between membrane biophysics and cellular signaling in both health and disease, with potential implications for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for (R)-HTS-3 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (R)-HTS-3, a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), in cell culture experiments. This compound is a valuable tool for investigating lipid metabolism, specifically the synthesis of phospholipids (B1166683) containing arachidonic acid, and its role in cellular processes such as ferroptosis.

This compound is an inhibitor of LPCAT3 with an IC50 of 0.09 µM. [1][2] It functions by reducing the incorporation of arachidonic acid into phospholipids.[1][2] This mechanism makes it a key reagent for studying the downstream effects of altered lipid composition and for exploring therapeutic strategies related to conditions where LPCAT3 activity is implicated, such as certain cancers.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Formal Name N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide[1]
CAS Number 2771208-83-2[1]
Molecular Formula C17H18F2N2O[1]
Formula Weight 304.3 g/mol [1]
Purity ≥98%[1]
Formulation A 10 mg/ml solution in ethanol (B145695)[1]
Solubility Ethanol: 10 mg/ml, DMSO: 61 mg/mL[1][2]
Storage -20°C[1]
Stability ≥ 1 year[1]

Table 2: In Vitro Activity of this compound

ParameterValueCell LinesReference
IC50 (LPCAT3 inhibition) 0.09 µM-[1][2]
Effective Concentration (Ferroptosis Reduction) 10 µMHT-1080, 786-O cancer cells[1][2]
Effective Concentration (Arachidonic Acid Incorporation Reduction) 1, 3, and 10 µM-[1]

Signaling Pathway and Experimental Workflow

LPCAT3_Inhibition_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Ferroptosis Ferroptosis Phospholipids->Ferroptosis Protection from Oxidative Damage Arachidonic_Acid Arachidonic Acid LPCAT3 LPCAT3 (Lysophosphatidylcholine Acyltransferase 3) Arachidonic_Acid->LPCAT3 Lysophosphatidylcholine Lysophosphatidylcholine Lysophosphatidylcholine->LPCAT3 LPCAT3->Phospholipids Incorporation of Arachidonic Acid R_HTS_3 This compound R_HTS_3->LPCAT3 Inhibition RSL3 RSL3 RSL3->Ferroptosis Induction

Mechanism of this compound action.

Experimental_Workflow Start Start Cell_Seeding Seed cells in appropriate culture plates Start->Cell_Seeding Adherence Allow cells to adhere (overnight) Cell_Seeding->Adherence Treatment Treat cells with varying concentrations of this compound and controls (e.g., RSL3) Adherence->Treatment Incubation Incubate for desired duration Treatment->Incubation Endpoint_Assay Perform endpoint assays: - Cell Viability (MTT) - Ferroptosis Analysis - Lipid Profiling Incubation->Endpoint_Assay Data_Analysis Analyze and interpret data Endpoint_Assay->Data_Analysis End End Data_Analysis->End

General experimental workflow.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is supplied as a solution in ethanol (10 mg/ml) or as a solid.[1] If solid, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For the pre-dissolved solution, further dilutions can be made in DMSO or directly in culture medium.

  • To prepare a 10 mM stock solution from solid this compound (MW: 304.3 g/mol ):

    • Weigh out 3.043 mg of this compound.

    • Dissolve in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest (e.g., HT-1080, 786-O)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Culture plates/flasks

Procedure:

  • Culture cells in their recommended complete medium until they reach the desired confluency for passaging.

  • Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/lipid analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 3, 10 µM).

  • Also prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Markers of Ferroptosis

This protocol can be used to assess changes in protein markers associated with ferroptosis following treatment with this compound.

Materials:

  • Treated cells in 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against GPX4, ACSL4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Lipid Peroxidation Assay

This assay measures the extent of lipid peroxidation, a key feature of ferroptosis, which can be modulated by this compound.

Materials:

  • Treated cells

  • Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

  • Flow cytometer or fluorescence microscope

Procedure:

  • At the end of the treatment period, incubate the cells with the lipid peroxidation sensor according to the manufacturer's instructions.

  • Wash the cells to remove excess probe.

  • Analyze the cells by flow cytometry or fluorescence microscopy to detect the shift in fluorescence that indicates lipid peroxidation.

  • Quantify the level of lipid peroxidation based on the fluorescence intensity.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions, including cell density, inhibitor concentration, and incubation time, for their specific cell lines and experimental goals. Always consult the manufacturer's product datasheet for the most up-to-date information. All reagents are for research use only and not for human or veterinary use.[1]

References

Optimal Working Concentration of (R)-HTS-3 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-HTS-3 is a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), an enzyme crucial for the synthesis of phospholipids (B1166683) containing arachidonic acid (C20:4). Its ability to remodel the phospholipid composition of cellular membranes makes it a valuable tool for studying lipid metabolism and its role in various cellular processes, most notably ferroptosis. This document provides detailed application notes and protocols for the use of this compound in in vitro studies, aimed at researchers, scientists, and drug development professionals.

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound in various in vitro applications.

ParameterValueCell LinesNotes
IC₅₀ for LPCAT3 0.09 µM-This compound is a potent inhibitor of LPCAT3.
Arachidonic Acid Incorporation Inhibition 1, 3, and 10 µMHT-1080, 786-OThis compound effectively reduces the incorporation of arachidonic acid into phospholipids at these concentrations.
RSL3-Induced Ferroptosis Reduction 10 µMHT-1080, 786-OAt this concentration, this compound demonstrates a protective effect against ferroptosis induced by the GPX4 inhibitor RSL3.

Signaling Pathways and Experimental Workflows

LPCAT3 Signaling Pathway in Ferroptosis

LPCAT3 plays a critical role in the ferroptosis pathway by incorporating polyunsaturated fatty acids (PUFAs), such as arachidonic acid, into phospholipids. These PUFA-containing phospholipids are susceptible to iron-dependent lipid peroxidation, a key event in ferroptosis. By inhibiting LPCAT3, this compound reduces the abundance of these vulnerable phospholipids, thereby protecting cells from ferroptotic death.

LPCAT3_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., Arachidonic Acid) LPCAT3 LPCAT3 PUFA->LPCAT3 LysoPL Lysophospholipids LysoPL->LPCAT3 PUFA_PL PUFA-containing Phospholipids Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation Iron-dependent LPCAT3->PUFA_PL Esterification R_HTS_3 This compound R_HTS_3->LPCAT3 Inhibition Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibition RSL3 RSL3 RSL3->GPX4 Inhibition

Caption: LPCAT3's role in ferroptosis and the inhibitory action of this compound.

General Experimental Workflow for In Vitro Studies with this compound

The following diagram outlines a general workflow for investigating the effects of this compound in vitro.

Experimental_Workflow cluster_assays Downstream Assays A 1. Cell Culture (e.g., HT-1080, 786-O) B 2. Treatment with this compound (e.g., 1, 3, 10 µM) A->B C 3. Introduction of Stimulus (Optional) (e.g., RSL3 for ferroptosis induction) B->C D 4. Incubation C->D E 5. Downstream Assays D->E F Arachidonic Acid Incorporation Assay E->F G Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->G H Lipid Peroxidation Assay (e.g., C11-BODIPY) E->H

Caption: General workflow for in vitro experiments using this compound.

Experimental Protocols

Protocol 1: Inhibition of Arachidonic Acid Incorporation

This protocol details the methodology to assess the inhibitory effect of this compound on the incorporation of arachidonic acid into cellular phospholipids.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Cell line of interest (e.g., HT-1080)

  • Complete cell culture medium

  • Deuterated arachidonic acid (d8-AA) or radiolabeled arachidonic acid ([³H]-AA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Instrumentation for lipid analysis (e.g., mass spectrometer or liquid scintillation counter)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency at the time of the experiment.

  • This compound Pre-treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle control. Incubate for 1-4 hours at 37°C.

  • Arachidonic Acid Labeling: Add deuterated or radiolabeled arachidonic acid to the culture medium at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for an appropriate time to allow for arachidonic acid incorporation (e.g., 30 minutes to 4 hours).

  • Cell Harvesting and Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lipid Extraction: Lyse the cells and extract total lipids using a suitable solvent system (e.g., Folch method).

  • Analysis: Analyze the incorporation of the labeled arachidonic acid into the phospholipid fraction using mass spectrometry (for d8-AA) or liquid scintillation counting (for [³H]-AA).

  • Data Normalization: Normalize the data to the total protein content or cell number.

Protocol 2: Rescue from RSL3-Induced Ferroptosis

This protocol is designed to evaluate the protective effect of this compound against ferroptosis induced by the GPX4 inhibitor, RSL3.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • RSL3 (stock solution in DMSO)

  • Cell line of interest (e.g., HT-1080, 786-O)

  • Complete cell culture medium

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®, or crystal violet)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.

  • Treatment: On the day of the experiment, treat the cells with the following conditions:

    • Vehicle control

    • This compound alone (10 µM)

    • RSL3 alone (concentration to be optimized for the specific cell line, typically in the low micromolar range)

    • Co-treatment with this compound (10 µM) and RSL3. It is recommended to pre-treat with this compound for 1-4 hours before adding RSL3.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 12, 24, or 48 hours). The optimal time will depend on the cell line and RSL3 concentration.

  • Cell Viability Assessment: After incubation, measure cell viability using a chosen assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle control. A significant increase in cell viability in the co-treatment group compared to the RSL3 alone group indicates a rescue effect.

Protocol 3: Assessment of Lipid Peroxidation

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, and to assess the effect of this compound.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • RSL3 (stock solution in DMSO)

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • Cells cultured on glass-bottom dishes or in 96-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.

  • Probe Loading: 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Imaging or Flow Cytometry:

    • Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer to quantify the shift in fluorescence.

  • Data Analysis: Compare the levels of lipid peroxidation between the different treatment groups. A reduction in the green fluorescence signal in the this compound and RSL3 co-treatment group compared to the RSL3 alone group indicates inhibition of lipid peroxidation.

These protocols provide a foundation for utilizing this compound in in vitro research. It is recommended that researchers optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Application Notes and Protocols for (R)-HTS-3

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

(R)-HTS-3 is a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), a crucial enzyme in the metabolism of phospholipids. These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its key chemical and biological properties to facilitate its use in research and drug development.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.

PropertyValueReferences
Formal Name N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide[1]
CAS Number 2771208-83-2[1][2][3][4][5][6][7]
Molecular Formula C₁₇H₁₈F₂N₂O[1][4][5][6]
Molecular Weight 304.3 g/mol [1][3]
Purity ≥98%[1][4][6]
Solubility in Ethanol (B145695) 10 mg/mL[1][6], 61 mg/mL[2]
Solubility in DMSO 61 mg/mL (200.43 mM)[2]
Solubility in Water Insoluble[2]
Storage (Solid) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year; -20°C for up to 1 month[2][3]

Mechanism of Action and Biological Activity

This compound functions as a highly selective inhibitor of LPCAT3, with an IC₅₀ value of 0.09 µM.[1][2][3][6][7] LPCAT3 plays a critical role in the remodeling of phospholipids, specifically those containing arachidonic acid (C20:4). By inhibiting LPCAT3, this compound reduces the incorporation of arachidonic acid into phospholipids.[1] This mechanism of action has been shown to protect cancer cells from RSL3-induced ferroptosis, a form of programmed cell death dependent on iron and lipid peroxidation.[1][2][3][7]

RHTS3_Pathway cluster_0 Phospholipid Remodeling LPC Lysophosphatidylcholine LPCAT3 LPCAT3 LPC->LPCAT3 AA_CoA Arachidonoyl-CoA AA_CoA->LPCAT3 PC_AA Arachidonic Acid- Containing Phosphatidylcholine LPCAT3->PC_AA Ferroptosis Ferroptosis PC_AA->Ferroptosis RHTS3 This compound RHTS3->LPCAT3

Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound on LPCAT3, leading to the modulation of ferroptosis.

Experimental Protocols: Preparation of Stock Solutions

This section provides detailed protocols for the preparation of this compound stock solutions using either Dimethyl Sulfoxide (DMSO) or Ethanol. The choice of solvent will depend on the specific requirements of the downstream application.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol, 200 proof (absolute)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3043 mg of this compound (Molecular Weight = 304.3 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. To continue the example, add 100 µL of DMSO to the 0.3043 mg of this compound.

  • Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 mg/mL Stock Solution in Ethanol

  • Equilibrate this compound: As in the previous protocol, allow the vial of solid this compound to reach room temperature before opening.

  • Weigh the Compound: Weigh out the desired amount of this compound. For instance, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Solvent Addition: Add the calculated volume of 200 proof ethanol to the vial. In this example, add 1 mL of ethanol.

  • Dissolution: Securely cap the vial and vortex until the compound is fully dissolved.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile tubes. Store at -80°C for up to one year.

Stock_Solution_Workflow Start Start: Prepare this compound Stock Solution Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Accurately Weigh This compound Powder Equilibrate->Weigh Choose_Solvent Choose Solvent Weigh->Choose_Solvent Add_DMSO Add Anhydrous DMSO Choose_Solvent->Add_DMSO DMSO Add_Ethanol Add 200 Proof Ethanol Choose_Solvent->Add_Ethanol Ethanol Dissolve Vortex to Dissolve Add_DMSO->Dissolve Add_Ethanol->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store End End: Stock Solution Ready Store->End

Figure 2: Experimental workflow for the preparation of this compound stock solutions.

Safety Precautions

This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For further safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: (R)-HTS-3 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-HTS-3 is a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), an enzyme crucial for the synthesis of phospholipids (B1166683) containing arachidonic acid (C20:4).[1][2][3][4][5] LPCAT3 plays a significant role in lipid metabolism and has been implicated in the regulation of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][3][4][5][6] As a selective inhibitor, this compound serves as a valuable chemical probe to investigate the biological functions of LPCAT3 and to explore its therapeutic potential in diseases associated with ferroptosis, such as cancer and neurodegenerative disorders.[1][2][7][8]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of LPCAT3 activity and ferroptosis.

Chemical Information

PropertyValue
Formal Name N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide
CAS Number 2771208-83-2
Molecular Formula C17H18F2N2O
Formula Weight 304.3
Purity ≥98%
Formulation A 10 mg/ml solution in ethanol
Solubility Ethanol: 10 mg/ml; DMSO: 61 mg/mL
Storage -20°C
Stability ≥ 1 year

(Data sourced from supplier information)[1][2]

Application 1: High-Throughput Screening for LPCAT3 Inhibition

This application note describes a high-throughput biochemical assay to screen for inhibitors of LPCAT3 using this compound as a reference control. The assay measures the incorporation of a fluorescently labeled fatty acyl-CoA into a lysophosphatidylcholine substrate.

Signaling Pathway

LPCAT3_Pathway cluster_lands_cycle Lands Cycle (Phospholipid Remodeling) cluster_inhibition Inhibition cluster_downstream Downstream Effects LPC Lysophosphatidylcholine (LPC) LPCAT3 LPCAT3 LPC->LPCAT3 Arachidonoyl_CoA Arachidonoyl-CoA Arachidonoyl_CoA->LPCAT3 PC Arachidonic Acid- containing Phosphatidylcholine (PC) Membrane Membrane Fluidity & Signaling PC->Membrane Ferroptosis Ferroptosis Sensitivity PC->Ferroptosis LPCAT3->PC Acyltransfer RHTS3 This compound RHTS3->LPCAT3

Caption: LPCAT3 catalyzes the incorporation of arachidonoyl-CoA into LPC, a key step in the Lands cycle. This compound inhibits this process.

Quantitative Data for this compound
ParameterValueCell Line/SystemReference
IC50 0.09 µMRecombinant human LPCAT3[1][2]
Experimental Protocol: LPCAT3 Inhibition HTS Assay

Materials:

  • Recombinant human LPCAT3 enzyme

  • Lysophosphatidylcholine (LPC) substrate

  • NBD-labeled arachidonoyl-CoA (fluorescent substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 5 mM MgCl2)

  • This compound (positive control inhibitor)

  • Test compounds dissolved in DMSO

  • 384-well black, low-volume assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Dispense test compounds and this compound at various concentrations into the assay plates using an acoustic dispenser or pin tool. Include DMSO-only wells as a negative control.

  • Enzyme Preparation: Prepare a solution of recombinant LPCAT3 in assay buffer.

  • Enzyme Addition: Add the LPCAT3 solution to all wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Mix Preparation: Prepare a substrate mix containing LPC and NBD-labeled arachidonoyl-CoA in assay buffer.

  • Reaction Initiation: Add the substrate mix to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 100 mM acetic acid).

  • Signal Detection: Read the fluorescence intensity on a plate reader (Excitation/Emission ~465/535 nm for NBD).

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (Test compounds, this compound, DMSO) Enzyme_Add 4. Add Enzyme to Plate Compound_Plating->Enzyme_Add Enzyme_Prep 2. Enzyme Preparation (Recombinant LPCAT3) Enzyme_Prep->Enzyme_Add Substrate_Prep 3. Substrate Preparation (LPC, NBD-Arachidonoyl-CoA) Reaction_Start 6. Add Substrate Mix Substrate_Prep->Reaction_Start Pre_Incubate 5. Pre-incubation (15 min) Enzyme_Add->Pre_Incubate Pre_Incubate->Reaction_Start Reaction_Incubate 7. Incubation (30°C, 60 min) Reaction_Start->Reaction_Incubate Reaction_Stop 8. Stop Reaction Reaction_Incubate->Reaction_Stop Read_Plate 9. Read Fluorescence Reaction_Stop->Read_Plate Data_Analysis 10. Calculate % Inhibition & IC50 values Read_Plate->Data_Analysis

Caption: Workflow for the LPCAT3 inhibition high-throughput screening assay.

Application 2: High-Throughput Screening for Ferroptosis Protection

This application note outlines a cell-based HTS assay to identify compounds that protect against ferroptosis induced by RSL3, a potent inducer of ferroptosis that acts by inhibiting glutathione (B108866) peroxidase 4 (GPX4). This compound is used as a reference compound due to its ability to reduce RSL3-induced ferroptosis.[1][2]

Signaling Pathway

Caption: RSL3 induces ferroptosis by inhibiting GPX4. This compound protects against ferroptosis by inhibiting LPCAT3, thereby reducing the abundance of peroxidisable phospholipids.

Quantitative Data for this compound
ApplicationConcentrationCell LineEffectReference
Ferroptosis Protection10 µMHT-1080, 786-OReduction of RSL3-induced ferroptosis[1]
Arachidonic Acid Incorporation1, 3, and 10 µMNot specifiedReduction of arachidonic acid-d8 incorporation into phospholipids[1]
Experimental Protocol: RSL3-Induced Ferroptosis HTS Assay

Materials:

  • HT-1080 or 786-O cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • RSL3 (ferroptosis inducer)

  • This compound (positive control)

  • Test compounds dissolved in DMSO

  • 384-well clear-bottom, black-walled assay plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader with luminescence or fluorescence detection capabilities

Procedure:

  • Cell Seeding: Seed HT-1080 or 786-O cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Add test compounds and this compound at various concentrations to the cell plates. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 1-2 hours.

  • Ferroptosis Induction: Add RSL3 to all wells (except for the no-treatment control) at a pre-determined concentration (e.g., the EC80 for cell death).

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions.

  • Signal Detection: After a short incubation, measure luminescence or fluorescence using a plate reader.

Experimental Workflow

Ferroptosis_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (e.g., HT-1080) Compound_Add 2. Add Test Compounds & this compound Cell_Seeding->Compound_Add Pre_Incubate 3. Pre-incubation (1-2 hr) Compound_Add->Pre_Incubate Inducer_Add 4. Add RSL3 Pre_Incubate->Inducer_Add Incubate 5. Incubate (24-48 hr) Inducer_Add->Incubate Viability_Assay 6. Add Cell Viability Reagent Incubate->Viability_Assay Read_Plate 7. Read Luminescence/ Fluorescence Viability_Assay->Read_Plate Data_Analysis 8. Calculate % Protection & EC50 values Read_Plate->Data_Analysis

Caption: Workflow for the RSL3-induced ferroptosis protection high-throughput screening assay.

Data Analysis and Interpretation

For both assays, data should be normalized to controls. For the LPCAT3 inhibition assay, percent inhibition is calculated relative to the high activity (DMSO) and low activity (potent inhibitor) controls. For the ferroptosis protection assay, percent protection is calculated relative to the vehicle-treated (100% viability) and RSL3-treated (minimum viability) controls. Dose-response curves can then be generated, and IC50 or EC50 values calculated to determine the potency of the test compounds.

Conclusion

This compound is a critical tool for studying the role of LPCAT3 in cellular physiology and disease. The high-throughput screening assays described here provide robust platforms for the discovery of novel modulators of LPCAT3 and the ferroptosis pathway. These assays, using this compound as a reference compound, can accelerate the identification of new therapeutic leads for a variety of diseases.

References

Application Notes and Protocols for Inducing Ferroptosis Resistance with (R)-HTS-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (R)-HTS-3 to induce resistance to ferroptosis in cellular models. This document includes detailed protocols for experimental setup, data acquisition, and analysis, along with key quantitative data and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Ferroptosis and the Role of this compound

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] This process is distinct from other forms of cell death like apoptosis and necrosis and has been implicated in various pathological conditions, including cancer and ischemia-reperfusion injury.[2][3] A key pathway in the execution of ferroptosis involves the incorporation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (C20:4), into membrane phospholipids (B1166683).[1][4] These PUFA-containing phospholipids are highly susceptible to lipid peroxidation.[5]

This compound is a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3).[4][6] LPCAT3 is a crucial enzyme in the remodeling of phospholipids, specifically catalyzing the insertion of arachidonic acid into lysophospholipids to form arachidonate-containing phospholipids.[4][5] By inhibiting LPCAT3, this compound reduces the abundance of C20:4-containing phospholipids in cellular membranes.[4][6] This remodeling of the lipidome makes cells less susceptible to lipid peroxidation and, consequently, more resistant to ferroptosis induced by agents such as RSL3.[6] RSL3 is a well-established ferroptosis-inducing compound that acts by directly inhibiting glutathione (B108866) peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[2][7]

Data Presentation

The following tables summarize the key properties of this compound and its efficacy in conferring resistance to RSL3-induced ferroptosis.

Table 1: Properties of this compound

PropertyValueReference
Target Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)[4][6]
IC₅₀ for LPCAT3 0.09 µM[6]
Molecular Formula C₁₇H₁₈F₂N₂O[6]
Formula Weight 304.3 g/mol [6]
Solubility 10 mg/mL in Ethanol[6]

Table 2: Efficacy of this compound in Inducing Ferroptosis Resistance

Cell LineFerroptosis InducerThis compound ConcentrationEffectReference
HT-1080RSL310 µMReduction of ferroptosis[6]
786-ORSL310 µMReduction of ferroptosis[6]

Mandatory Visualizations

Signaling Pathway of this compound-Mediated Ferroptosis Resistance

cluster_1 Lipid Peroxidation Cascade RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides detoxification PUFA_PL Arachidonic Acid- containing Phospholipids PUFA_PL->Lipid_Peroxides oxidation Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis RHTS3 This compound LPCAT3 LPCAT3 RHTS3->LPCAT3 inhibition Lysophospholipid Lysophospholipid Lysophospholipid->PUFA_PL esterification Arachidonic_Acid Arachidonic Acid (C20:4)

Caption: this compound inhibits LPCAT3, preventing ferroptosis.

Experimental Workflow for Assessing Ferroptosis Resistance

cluster_assays Downstream Assays start Start seed_cells Seed cells in multi-well plates start->seed_cells overnight_incubation Incubate overnight (37°C, 5% CO₂) seed_cells->overnight_incubation pretreatment Pre-treat with this compound (e.g., 1-10 µM) or vehicle overnight_incubation->pretreatment treatment Add ferroptosis inducer (e.g., RSL3) pretreatment->treatment incubation Incubate for desired duration (e.g., 24h) treatment->incubation viability Cell Viability Assay (MTT, CCK-8) incubation->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY) incubation->lipid_ros analysis Data Analysis and Comparison viability->analysis lipid_ros->analysis end End analysis->end

Caption: Workflow for evaluating this compound-mediated ferroptosis resistance.

Logical Relationship of this compound Action

RHTS3 This compound inhibits_LPCAT3 Inhibits LPCAT3 activity RHTS3->inhibits_LPCAT3 reduces_PUFA_PL Decreased C20:4-containing phospholipids inhibits_LPCAT3->reduces_PUFA_PL reduces_peroxidation Reduced substrate for lipid peroxidation reduces_PUFA_PL->reduces_peroxidation resistance Resistance to Ferroptosis reduces_peroxidation->resistance

Caption: Cause-and-effect of LPCAT3 inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced ferroptosis resistance in cancer cells.

Protocol 1: Inducing Ferroptosis Resistance with this compound and Assessing Cell Viability

This protocol describes how to treat cells with this compound to induce resistance against RSL3-mediated ferroptosis, followed by a cell viability assay.

Materials:

  • Cell line of interest (e.g., HT-1080)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or ethanol)

  • RSL3 (stock solution in DMSO)[7]

  • Ferrostatin-1 (Fer-1, optional ferroptosis inhibitor control)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).[8]

  • Compound Preparation: Prepare working solutions of this compound and RSL3 in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentrations for your cell line.[9]

  • Pre-treatment with this compound: Remove the culture medium and add fresh medium containing the desired concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).[6] Incubate for a pre-determined time (e.g., 4-6 hours) to allow for cellular uptake and target engagement.

  • Treatment with RSL3: Without removing the this compound containing medium, add the desired concentration of RSL3 (e.g., 100 nM - 1 µM, cell line dependent) to the appropriate wells.[10]

  • Controls: Include the following controls:

    • Vehicle control (no treatment)

    • This compound alone

    • RSL3 alone

    • RSL3 + Ferrostatin-1 (e.g., 1 µM) to confirm ferroptosis-specific cell death.[8]

  • Incubation: Incubate the plate for 24-48 hours.[8]

  • Cell Viability Assessment: At the end of the incubation period, add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.[11]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A significant increase in cell viability in the "this compound + RSL3" group compared to the "RSL3 alone" group indicates ferroptosis resistance.

Protocol 2: Measurement of Lipid Peroxidation

This protocol uses the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • Cells treated as described in Protocol 1 (steps 1-6)

  • C11-BODIPY(581/591) (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Probe Loading: Towards the end of the treatment period (e.g., the last 30-60 minutes of incubation), add C11-BODIPY(581/591) to the culture medium to a final concentration of 1-5 µM.[8][11] Protect from light.

  • Incubation: Incubate for 30-60 minutes at 37°C.[8][11]

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.[8]

  • Analysis:

    • Microscopy: Add fresh PBS or medium and immediately visualize the cells. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. A decrease in the green/red fluorescence ratio in cells treated with this compound + RSL3 compared to RSL3 alone indicates inhibition of lipid peroxidation.[8]

    • Flow Cytometry: Harvest the cells (e.g., by trypsinization), resuspend in PBS, and analyze immediately. Quantify the shift in fluorescence in the green channel.[11]

Protocol 3: Western Blot Analysis of Ferroptosis-Related Proteins

This protocol can be used to assess the levels of key proteins involved in the ferroptosis pathway, such as GPX4.

Materials:

  • Cells treated in 6-well plates as described in Protocol 1 (steps 1-6, scaled up)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-LPCAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE and Transfer: Denature equal amounts of protein and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]

  • Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.[9]

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). While this compound does not directly target GPX4, this analysis can confirm that the RSL3 treatment is effective and that this compound does not alter GPX4 levels.

References

Application Notes and Protocols for (R)-HTS-3: Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to measure the biological effects of (R)-HTS-3, a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3).[1][2] this compound has an IC50 of 0.09 µM for LPCAT3 and has been shown to reduce the incorporation of arachidonic acid into phospholipids (B1166683) and protect against RSL3-induced ferroptosis in cancer cell lines such as HT-1080 and 786-O.[1][2]

Introduction

This compound is a small molecule inhibitor of LPCAT3, an enzyme crucial for the remodeling of phospholipids, particularly those containing arachidonic acid (C20:4).[1][2] By inhibiting LPCAT3, this compound alters the lipid composition of cellular membranes, which can impact various cellular processes, most notably ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. These assays are designed to enable researchers to investigate the mechanism of action and cellular effects of this compound.

Data Presentation

The following tables summarize key quantitative data related to this compound and provide a template for presenting experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide[1]
CAS Number 2771208-83-2[1]
Molecular Formula C17H18F2N2O[1]
Formula Weight 304.3 g/mol [1]
Purity ≥98%[1]
Solubility Ethanol: 10 mg/mL, DMSO: 61 mg/mL[1][2]
Storage -20°C[1]

Table 2: In Vitro Activity of this compound

ParameterCell Line(s)ValueReference
LPCAT3 IC50 Not specified0.09 µM[1][2]
Effect on Arachidonic Acid Incorporation Not specifiedReduction observed at 1, 3, and 10 µM[1]
Inhibition of RSL3-induced Ferroptosis HT-1080, 786-OEffective at 10 µM[1]

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to characterize the effects of this compound.

Protocol 1: Cell Viability Assay to Assess Protection from Ferroptosis

This assay measures the ability of this compound to protect cells from ferroptosis induced by RSL3, a classic ferroptosis-inducing agent.

Materials:

  • HT-1080 or 786-O cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • RSL3

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed HT-1080 or 786-O cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Pre-treat the cells by adding 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubate for 1 hour.

  • Prepare a stock solution of RSL3 in DMSO and dilute it in a complete medium to the desired final concentration (e.g., 1 µM).

  • Add 10 µL of the RSL3 solution to the appropriate wells. Include a control group of cells treated with vehicle only.

  • Incubate the plate for an additional 24 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 3: Example Data Table for Ferroptosis Protection Assay

This compound Conc. (µM)RSL3 (1 µM)Average LuminescenceStandard Deviation% Viability
0 (Vehicle)-100
0 (Vehicle)+
0.1+
1+
10+
Protocol 2: Lipid Peroxidation Assay

This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a key feature of ferroptosis, using a fluorescent probe.

Materials:

  • HT-1080 or 786-O cells

  • Complete cell culture medium

  • This compound

  • RSL3

  • C11-BODIPY™ 581/591 lipid peroxidation sensor

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate as described in Protocol 1.

  • Allow cells to adhere for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Induce ferroptosis by adding RSL3.

  • Co-incubate with C11-BODIPY™ 581/591 at a final concentration of 2 µM for the final 30-60 minutes of the RSL3 treatment.

  • Wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a plate reader. For C11-BODIPY™ 581/591, lipid peroxidation results in a shift of the fluorescence emission peak from ~590 nm (red) to ~510 nm (green). The ratio of green to red fluorescence is used to quantify lipid peroxidation.

  • Alternatively, cells can be harvested, stained with the probe, and analyzed by flow cytometry.

Table 4: Example Data Table for Lipid Peroxidation Assay

This compound Conc. (µM)RSL3 (1 µM)Green Fluorescence IntensityRed Fluorescence IntensityGreen/Red Ratio
0 (Vehicle)-
0 (Vehicle)+
0.1+
1+
10+
Protocol 3: Arachidonic Acid Incorporation Assay

This assay measures the direct functional consequence of LPCAT3 inhibition by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • [3H]-Arachidonic Acid or a fluorescently labeled arachidonic acid analog

  • Scintillation counter or fluorescence microscope/plate reader

  • Lipid extraction reagents (e.g., chloroform, methanol)

  • Thin Layer Chromatography (TLC) system (optional)

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate).

  • Allow cells to reach approximately 80% confluency.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Add [3H]-Arachidonic Acid (e.g., 0.5 µCi/mL) to the medium.

  • Incubate for 4-6 hours.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells and extract total lipids using a suitable method (e.g., Bligh-Dyer extraction).

  • Measure the radioactivity in the lipid extract using a scintillation counter.

  • (Optional) Separate different phospholipid classes using TLC and quantify the radioactivity in each spot to determine the specific phospholipid classes affected.

  • Normalize the results to the total protein content of the cell lysate.

Table 5: Example Data Table for Arachidonic Acid Incorporation Assay

This compound Conc. (µM)Total Radioactivity (CPM)Protein Conc. (mg/mL)Normalized Incorporation (CPM/mg)
0 (Vehicle)
0.1
1
10

Mandatory Visualizations

cluster_0 Mechanism of this compound Action R_HTS_3 This compound LPCAT3 LPCAT3 R_HTS_3->LPCAT3 Inhibits Phospholipids C20:4-containing Phospholipids LPCAT3->Phospholipids Incorporates Arachidonic_Acid Arachidonic Acid (C20:4) Arachidonic_Acid->LPCAT3 Ferroptosis Ferroptosis Phospholipids->Ferroptosis Promotes

Caption: Mechanism of action of this compound.

cluster_1 Ferroptosis Protection Assay Workflow start Seed Cells (96-well plate) incubation1 Incubate 24h start->incubation1 pretreatment Pre-treat with This compound (1h) incubation1->pretreatment treatment Induce Ferroptosis with RSL3 (24h) pretreatment->treatment assay Add CellTiter-Glo® treatment->assay readout Measure Luminescence assay->readout

Caption: Experimental workflow for the ferroptosis protection assay.

cluster_2 Signaling Pathway of Ferroptosis Induction RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces R_HTS_3 This compound LPCAT3 LPCAT3 R_HTS_3->LPCAT3 Inhibits PUFA_PL PUFA-PLs LPCAT3->PUFA_PL Produces PUFA_PL->Lipid_ROS Substrate for

Caption: Simplified signaling pathway of RSL3-induced ferroptosis and the role of this compound.

References

Application Notes and Protocols: Modulating Ferroptosis with (R)-HTS-3, an LPCAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This process is implicated in various pathological conditions, including neurodegenerative diseases and cancer, making its modulation a promising therapeutic strategy. Ferroptosis can be initiated by ferroptosis-inducing compounds (FINs) that either inhibit the cystine/glutamate antiporter system Xc- (e.g., Erastin) or directly inactivate glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides (e.g., RSL3).

This document provides detailed application notes and protocols for studying the effects of combining the novel ferroptosis inhibitor, (R)-HTS-3, with other well-characterized ferroptosis inducers. This compound is a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), an enzyme crucial for incorporating arachidonic acid (a polyunsaturated fatty acid) into phospholipids (B1166683).[1] By inhibiting LPCAT3, this compound remodels the cellular lipidome, reducing the abundance of highly oxidizable phospholipids and thereby conferring protection against ferroptotic cell death.[1]

These notes are intended to guide researchers in designing and executing experiments to investigate the interplay between LPCAT3 inhibition and the induction of ferroptosis, facilitating the discovery and development of novel therapeutic agents targeting this cell death pathway.

Data Presentation

The following tables summarize quantitative data on the activity of this compound and its effect on ferroptosis induced by RSL3 in various cell lines.

Table 1: Potency of this compound as an LPCAT3 Inhibitor

CompoundTargetIC50 (µM)Cell Line/SystemReference
This compoundLPCAT30.09In vitro assay[1]

Table 2: Protective Effect of this compound against RSL3-Induced Ferroptosis

Cell LineFerroptosis InducerInducer Conc. (µM)This compound Conc. (µM)% Rescue of Cell ViabilityReference
HT-1080RSL3Not specified10Significant reduction in cell death[1]
786-ORSL3Not specified10Significant reduction in cell death[1]

(Note: The exact percentage of rescue was not specified in the available search results, but was described as a "significant reduction in cell death".)

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ferroptosis and the Role of this compound

The following diagram illustrates the canonical ferroptosis pathway induced by GPX4 inhibition and the mechanism by which this compound confers protection.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL Polyunsaturated Phospholipids (e.g., PE-AA) Lipid_ROS Lipid Peroxidation (Lipid ROS) PUFA_PL->Lipid_ROS Oxidation LPC Lysophospholipids LPCAT3 LPCAT3 LPC->LPCAT3 AA_CoA Arachidonic Acid-CoA AA_CoA->LPCAT3 LPCAT3->PUFA_PL Esterification ACSL4 ACSL4 ACSL4->AA_CoA PUFA Polyunsaturated Fatty Acids (PUFA) PUFA->ACSL4 Activation GPX4 GPX4 GPX4->PUFA_PL Reduces Peroxides GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis RSL3 RSL3 RSL3->GPX4 Inhibition R_HTS_3 This compound R_HTS_3->LPCAT3 Inhibition

Caption: Mechanism of this compound in preventing ferroptosis.

Experimental Workflow for Assessing the Combination of this compound and a Ferroptosis Inducer

The following diagram outlines a typical experimental workflow to determine the protective effect of this compound against a ferroptosis inducer like RSL3.

Experimental_Workflow cluster_assays Endpoint Assays A 1. Cell Seeding (e.g., HT-1080, 786-O) B 2. Overnight Incubation (Allow attachment) A->B C 3. Treatment - Vehicle Control - Inducer alone (e.g., RSL3) - this compound alone - Inducer + this compound B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Endpoint Assays D->E F Cell Viability Assay (e.g., CellTiter-Glo, MTT) E->F G Lipid Peroxidation Assay (e.g., C11-BODIPY 581/591) E->G

Caption: Workflow for testing this compound and ferroptosis inducers.

Experimental Protocols

Protocol 1: Cell Viability Assay to Assess Protection from Ferroptosis

This protocol is designed to quantify the ability of this compound to rescue cells from ferroptosis induced by a compound such as RSL3.

Materials:

  • Cancer cell line of interest (e.g., HT-1080, 786-O)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Ferroptosis inducer (e.g., RSL3, stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the ferroptosis inducer (e.g., RSL3) and this compound in complete cell culture medium. For combination treatments, prepare solutions containing a fixed concentration of the inducer with varying concentrations of this compound.

  • Treatment: Remove the existing medium from the cells and add the prepared treatment solutions. Include the following controls:

    • Vehicle control (medium with the same concentration of solvent as the test compounds)

    • Ferroptosis inducer alone

    • This compound alone

  • Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, or 72 hours). The optimal time will depend on the cell line and the potency of the inducer.

  • Cell Viability Assessment: At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate the plate for the recommended time, and then measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the viability data to the vehicle control. A rescue effect is indicated by a significant increase in cell viability in the combination treatment group compared to the inducer-alone group.

Protocol 2: Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, and assesses the ability of this compound to prevent this.

Materials:

  • Cells cultured on glass-bottom dishes or in 96-well plates

  • Ferroptosis inducer (e.g., RSL3)

  • This compound

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Fluorescence microscope or flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Treat cells with the ferroptosis inducer and/or this compound as described in Protocol 1.

  • Probe Loading: Approximately 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.

  • Imaging or Flow Cytometry:

    • Microscopy: Immediately image the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE or a similar channel.

  • Data Analysis: Quantify the change in the green/red fluorescence ratio. A protective effect of this compound is indicated by a significant reduction in this ratio in the combination treatment group compared to the inducer-alone group.

Conclusion

This compound represents a novel tool for investigating the role of lipid metabolism in ferroptosis. By inhibiting LPCAT3, it provides a distinct mechanism of ferroptosis inhibition compared to canonical inhibitors like Ferrostatin-1. The protocols and data presented here offer a framework for researchers to explore the therapeutic potential of modulating phospholipid composition in diseases where ferroptosis plays a pathogenic role. Further studies combining this compound with a broader range of ferroptosis inducers and in various cellular contexts will be crucial for a comprehensive understanding of its protective effects.

References

Application Note: Lipidomics Analysis of Cells Treated with (R)-HTS-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-HTS-3 is a potent and selective inhibitor of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3), an enzyme crucial for the synthesis of phospholipids (B1166683) containing arachidonic acid (C20:4).[1][2] LPCAT3 plays a significant role in remodeling the cellular lipid landscape and has been implicated in the regulation of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][3][4][5] Inhibition of LPCAT3 by this compound leads to a significant alteration in the composition of cellular phospholipids, which can protect cells from ferroptosis induced by agents such as RSL3.[1][2] This application note provides a detailed protocol for the lipidomics analysis of cells treated with this compound, offering insights into its mechanism of action and its effects on cellular lipid metabolism.

Principle of Action

This compound selectively inhibits LPCAT3, an acyltransferase that re-esterifies lysophospholipids with arachidonic acid, a key step in the Lands cycle for phospholipid remodeling.[3][4][5] This inhibition reduces the abundance of arachidonic acid-containing phospholipids, which are highly susceptible to peroxidation.[1][6] Consequently, treatment with this compound is expected to decrease the levels of various phospholipid species containing C20:4 acyl chains and potentially lead to a compensatory increase in other polyunsaturated fatty acid-containing phospholipids. Lipidomics analysis using liquid chromatography-mass spectrometry (LC-MS) allows for the comprehensive profiling and quantification of these changes, providing a detailed understanding of the cellular response to LPCAT3 inhibition.

Data Presentation

The following tables summarize the representative quantitative changes in major phospholipid classes in HT-1080 human fibrosarcoma cells treated with an LPCAT3 inhibitor similar to this compound (10 µM) for 24 hours compared to a vehicle control. Data is presented as fold change relative to the vehicle control.

Table 1: Changes in Phosphatidylcholine (PC) Species

Lipid SpeciesFold Change vs. Vehicle
PC(36:4)↓ 0.6
PC(38:4)↓ 0.5
PC(40:4)↓ 0.4
PC(38:5)↑ 1.5
PC(40:5)↑ 1.8

Table 2: Changes in Phosphatidylethanolamine (PE) Species

Lipid SpeciesFold Change vs. Vehicle
PE(38:4)↓ 0.4
PE(40:4)↓ 0.3
PE(38:5)↑ 1.7
PE(40:5)↑ 2.0
PE(40:6)↑ 1.4

Table 3: Changes in Phosphatidylinositol (PI) Species

Lipid SpeciesFold Change vs. Vehicle
PI(38:4)↓ 0.2
PI(36:4)↓ 0.3
PI(38:3)↑ 1.3

Mandatory Visualization

experimental_workflow Experimental Workflow for Lipidomics Analysis cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Lipidomics Analysis cluster_data_interpretation Data Interpretation cell_seeding Seed HT-1080 Cells treatment Treat with this compound or Vehicle (DMSO) cell_seeding->treatment harvesting Harvest Cells treatment->harvesting lipid_extraction Lipid Extraction (Folch Method) harvesting->lipid_extraction lc_ms LC-MS/MS Analysis lipid_extraction->lc_ms data_processing Data Processing & Lipid Identification lc_ms->data_processing quantification Quantitative Analysis data_processing->quantification pathway_analysis Pathway Analysis quantification->pathway_analysis

Caption: Workflow for cellular lipidomics analysis following this compound treatment.

signaling_pathway LPCAT3 Inhibition and Ferroptosis Pathway cluster_lands_cycle Phospholipid Remodeling (Lands Cycle) cluster_ferroptosis Ferroptosis Induction AA Arachidonic Acid (C20:4) LPCAT3 LPCAT3 AA->LPCAT3 LysoPL Lysophospholipid LysoPL->LPCAT3 AA_PL Arachidonic Acid- Containing Phospholipid (e.g., PE-AA) LPCAT3->AA_PL Lipid_ROS Lipid Peroxidation AA_PL->Lipid_ROS LOX Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis RHTS3 This compound RHTS3->LPCAT3 GPX4 GPX4 GPX4->Lipid_ROS Inhibits

Caption: Inhibition of LPCAT3 by this compound reduces substrates for ferroptosis.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is designed for adherent mammalian cell lines such as HT-1080 cultured in 6-well plates. Adjust volumes as needed based on the culture vessel size.

Materials:

  • HT-1080 cell line

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle)

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed HT-1080 cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Treatment Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1%).

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubation: Return the plates to the incubator and treat for a specified duration (e.g., 24 hours).

  • Harvesting:

    • Place culture plates on ice.

    • Aspirate the medium and wash the cells twice with 2 mL of ice-cold PBS.

    • Add 1 mL of ice-cold PBS to the plate and use a cell scraper to detach the cells.

    • Transfer the cell suspension to a pre-chilled conical tube.

  • Pelleting and Storage:

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[3]

    • Carefully aspirate and discard the supernatant.

    • The resulting cell pellet can be immediately used for lipid extraction or flash-frozen in liquid nitrogen and stored at -80°C for later analysis.[3][4]

Lipid Extraction (Folch Method)

This protocol is adapted for the extraction of total lipids from cultured cell pellets.[3][7]

Materials:

Procedure:

  • Sample Preparation: Resuspend the cell pellet (from one well of a 6-well plate) in 400 µL of ice-cold methanol in a glass tube. If using, add the internal standard mixture at this step.

  • Lipid Extraction:

    • Add 800 µL of chloroform to the methanol-cell suspension.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

    • Incubate on ice for 30 minutes, with occasional vortexing.[3]

  • Phase Separation:

    • Add 240 µL of ultrapure water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.6.

    • Vortex for 2 minutes.

    • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.[3]

  • Lipid Collection:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Storage: The dried lipid extract can be stored at -80°C until LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Triple TOF).

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol (B130326):acetonitrile:water, 2:1:1 v/v/v). Vortex thoroughly.

  • Chromatography:

    • Inject 5-10 µL of the reconstituted sample onto a C18 or C30 reverse-phase column.[8]

    • Use a gradient elution with mobile phases typically consisting of acetonitrile, water, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to facilitate ionization.

  • Mass Spectrometry:

    • Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS1 and MS/MS spectra for lipid identification.

Data Analysis
  • Data Processing: Process the raw LC-MS data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, or XCMS). This involves peak picking, retention time alignment, and feature detection.

  • Lipid Identification: Identify lipids by matching the accurate mass, retention time, and fragmentation patterns (MS/MS spectra) to lipid databases such as LIPID MAPS.

  • Quantification: Perform relative quantification by comparing the peak areas of identified lipids between the this compound-treated and vehicle control groups. For absolute quantification, normalize the peak areas of endogenous lipids to the peak areas of the spiked internal standards.

  • Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the observed changes in lipid levels. A p-value < 0.05 is typically considered statistically significant.

References

Application Note: Measuring Changes in Arachidonic Acid Levels After (R)-HTS-3 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in cellular signaling and inflammation.[1] It is a key component of the phospholipids (B1166683) that make up cellular membranes. In response to various stimuli, arachidonic acid is released from these membranes and metabolized into a variety of bioactive lipids known as eicosanoids. These molecules, which include prostaglandins, thromboxanes, and leukotrienes, are potent mediators of inflammation, immune responses, and other physiological processes. The release of arachidonic acid from membrane phospholipids is a critical rate-limiting step in the production of these inflammatory mediators.[2]

The enzyme lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) is a key player in the remodeling of cellular membranes, specifically in the incorporation of arachidonic acid into phospholipids.[3][4][5] (R)-HTS-3 is a potent and selective inhibitor of LPCAT3.[6][7] By inhibiting LPCAT3, this compound reduces the incorporation of arachidonic acid into phospholipids, thereby altering the composition of cellular membranes and potentially modulating inflammatory signaling pathways.[6][7] Understanding the impact of this compound on arachidonic acid metabolism is crucial for elucidating its mechanism of action and its potential as a therapeutic agent.

This application note provides detailed protocols for measuring changes in arachidonic acid levels in cultured cells following treatment with this compound. It includes methods for cell culture, treatment, sample preparation, and quantification of arachidonic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathways and Experimental Workflow

The interplay between cytosolic phospholipase A2 (cPLA2) and LPCAT3 is central to regulating the availability of free arachidonic acid. The following diagram illustrates this signaling pathway and the point of intervention for this compound.

Signaling Pathway of Arachidonic Acid Release and Re-acylation Stimulus Pro-inflammatory Stimulus (e.g., Zymosan, LPS) Receptor Cell Surface Receptor Stimulus->Receptor binds cPLA2_inactive Inactive cPLA2 Receptor->cPLA2_inactive activates cPLA2_active Active cPLA2 cPLA2_inactive->cPLA2_active phosphorylation & Ca2+ influx MembranePL Membrane Phospholipids (Arachidonic Acid-containing) cPLA2_active->MembranePL hydrolyzes FreeAA Free Arachidonic Acid MembranePL->FreeAA releases LPC Lysophospholipids MembranePL->LPC produces LPCAT3 LPCAT3 FreeAA->LPCAT3 Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) FreeAA->Eicosanoids metabolized by COX, LOX LPC->LPCAT3 LPCAT3->MembranePL re-acylates with Free AA RHTS3 This compound (Inhibitor) RHTS3->LPCAT3 inhibits Inflammation Inflammatory Response Eicosanoids->Inflammation

Caption: cPLA2 and LPCAT3 signaling pathway for arachidonic acid metabolism.

The experimental workflow for measuring arachidonic acid levels after this compound treatment involves several key steps, from cell culture to data analysis.

Experimental Workflow for Measuring Arachidonic Acid CellCulture 1. Cell Culture (e.g., Macrophages, Fibroblasts) Treatment 2. Treatment - Vehicle Control - this compound (various concentrations) - Pro-inflammatory stimulus (optional) CellCulture->Treatment Harvest 3. Cell Harvesting - Scrape and centrifuge cells Treatment->Harvest Extraction 4. Lipid Extraction - Liquid-liquid extraction (e.g., Folch method) Harvest->Extraction Analysis 5. LC-MS/MS Analysis - Separation by UPLC - Detection by Mass Spectrometry Extraction->Analysis Data 6. Data Analysis - Quantification of Arachidonic Acid - Statistical Analysis Analysis->Data

Caption: Workflow for arachidonic acid measurement after this compound treatment.

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question. Macrophage cell lines (e.g., RAW 264.7) or fibroblast cell lines (e.g., 3T3-L1) are suitable as they are known to produce eicosanoids.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Cell Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

    • On the day of the experiment, aspirate the culture medium and replace it with fresh, serum-free medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control group treated with the same concentration of the solvent.

    • Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours).

  • Optional Pro-inflammatory Stimulus: To investigate the effect of this compound on stimulated arachidonic acid release, a pro-inflammatory agent like lipopolysaccharide (LPS) or zymosan can be added to the culture medium for a short period (e.g., 30-60 minutes) before harvesting the cells.

Protocol 2: Sample Preparation for Arachidonic Acid Measurement
  • Cell Harvesting:

    • After treatment, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold PBS to each well and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Lipid Extraction (Folch Method):

    • Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 100 µL of PBS.

    • Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the cell suspension.

    • Vortex thoroughly for 1 minute.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) into a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS analysis.

Protocol 3: Quantification of Arachidonic Acid by LC-MS
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of fatty acids.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is commonly employed.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: Inject 5-10 µL of the resuspended lipid extract.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is used for the detection of arachidonic acid.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for arachidonic acid (e.g., m/z 303.2 → 259.2).

    • Internal Standard: To ensure accurate quantification, it is highly recommended to use a deuterated internal standard, such as arachidonic acid-d8. The internal standard should be added to the samples before the lipid extraction step.

  • Data Analysis:

    • Generate a standard curve using known concentrations of an arachidonic acid analytical standard.

    • Calculate the concentration of arachidonic acid in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

    • Normalize the arachidonic acid concentration to the total protein content or cell number of the corresponding sample.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate easy comparison between different treatment groups.

Treatment GroupThis compound Conc. (µM)Arachidonic Acid Level (ng/mg protein)Standard Deviationp-value (vs. Vehicle)
Vehicle Control0ValueValue-
This compound0.1ValueValueValue
This compound1ValueValueValue
This compound10ValueValueValue
Vehicle + Stimulus0ValueValue-
This compound + Stimulus10ValueValueValue

Note: The values in the table are placeholders and should be replaced with experimental data.

Expected Results

Treatment of cells with this compound is expected to inhibit LPCAT3, leading to a decrease in the incorporation of arachidonic acid into cellular phospholipids. This inhibition may lead to an initial increase in the intracellular pool of free arachidonic acid. However, cells possess feedback mechanisms to control free fatty acid levels, and prolonged inhibition of LPCAT3 could lead to a downregulation of arachidonic acid synthesis or release.[8] Therefore, the measured change in free arachidonic acid levels may be time-dependent. In studies involving a pro-inflammatory stimulus, this compound is expected to modulate the stimulus-induced release of arachidonic acid.

Conclusion

This application note provides a comprehensive guide for researchers to measure the changes in arachidonic acid levels following treatment with the LPCAT3 inhibitor, this compound. The detailed protocols for cell culture, sample preparation, and LC-MS analysis, along with the provided signaling pathway and experimental workflow diagrams, will enable scientists to accurately assess the impact of this compound on arachidonic acid metabolism. The presented framework will aid in the characterization of this compound and other LPCAT3 inhibitors, contributing to the development of novel therapeutics targeting inflammatory and metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Determining the Cytotoxicity of (R)-HTS-3 in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on determining the cytotoxicity of (R)-HTS-3. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Data Presentation

To illustrate how such data could be presented, the following table contains hypothetical IC50 values. These values are for illustrative purposes only and should not be considered experimental results.

Table 1: Hypothetical Cytotoxicity Data for this compound in Various Human Cancer Cell Lines.

Cell LineCancer TypeDoubling Time (approx.)Hypothetical IC50 of this compound (µM)
HT-1080Fibrosarcoma26-36 hours[1][2][3]75.2
786-ORenal Cell Carcinoma24-45 hours[4][5][6]98.5
A549Lung CarcinomaNot specified65.8
MCF-7Breast Adenocarcinoma29 hours[7]82.1
PC-3Prostate Adenocarcinoma33 hours[8]91.4

Troubleshooting Guides

This section addresses common issues that may arise during cytotoxicity experiments with this compound.

Issue 1: High Background Signal in MTT Assay

  • Question: I am observing high absorbance readings in my control wells (media only or vehicle control) in the MTT assay. What could be the cause and how can I fix it?

  • Answer: High background in an MTT assay can be attributed to several factors:

    • Microbial Contamination: Bacteria or yeast in the culture can reduce the MTT reagent, leading to a false-positive signal.[9] Always visually inspect your plates for any signs of contamination and maintain sterile techniques.

    • Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with absorbance readings.[9] It is advisable to use a phenol red-free medium during the MTT incubation step.

    • Serum Interference: Components within the serum can sometimes contribute to the reduction of the tetrazolium salt.[9] Using a serum-free medium during the assay incubation can help mitigate this issue.[9]

Issue 2: Inconsistent or Highly Variable Results in LDH Assay

  • Question: My results from the LDH cytotoxicity assay are showing high variability between replicates. What are the possible reasons and solutions?

  • Answer: High variability in LDH assays often points to issues with cell health or handling:

    • Suboptimal Culture Conditions: Ensure that your cells are healthy and not overgrown, as over-confluency can lead to spontaneous cell death and LDH release.[9]

    • Serum LDH Activity: The serum used to supplement your culture medium may have high endogenous LDH activity. It is recommended to test the serum for LDH activity or reduce the serum concentration during the assay.[9]

    • Handling-Induced Damage: Forceful pipetting during media changes or reagent addition can physically damage cell membranes, leading to LDH leakage.[9] Handle cells gently at all stages.

Issue 3: this compound Does Not Show Expected Cytotoxicity

  • Question: I am not observing a cytotoxic effect with this compound in my chosen cell line. Why might this be?

  • Answer: The lack of a cytotoxic response could be due to several factors related to the compound's mechanism of action and the specific cell line:

    • This compound's Known Mechanism: this compound is known to be an inhibitor of LPCAT3 and has been shown to protect against a specific form of cell death called ferroptosis, which is induced by compounds like RSL3.[10] Its general cytotoxic effects may be minimal or cell-type specific.

    • Cell Line Dependency: The cytotoxic effects of a compound can be highly dependent on the genetic and metabolic background of the cell line. Your chosen cell line may lack the specific vulnerabilities that this compound might exploit.

    • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the culture medium. Precipitation of the compound can lead to a lower effective concentration. Prepare fresh dilutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), with a reported half-maximal inhibitory concentration (IC50) of 0.09 µM.[10] LPCAT3 is involved in the synthesis of phospholipids (B1166683) containing arachidonic acid (a C20:4 fatty acid). By inhibiting LPCAT3, this compound reduces the incorporation of arachidonic acid into phospholipids.[10] This is significant because phospholipids containing polyunsaturated fatty acids are key substrates for lipid peroxidation, a central process in ferroptosis.

Q2: What is ferroptosis and how does this compound affect it?

A2: Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. This compound has been shown to reduce RSL3-induced ferroptosis in HT-1080 and 786-O cancer cells at a concentration of 10 µM.[10] RSL3 is a compound that induces ferroptosis by inhibiting glutathione (B108866) peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. By inhibiting LPCAT3, this compound reduces the amount of lipid species that are susceptible to peroxidation, thereby protecting the cells from this form of cell death.

Q3: Which cell lines are known to be affected by this compound?

A3: The primary cell lines mentioned in the literature in the context of this compound activity are:

  • HT-1080: A human fibrosarcoma cell line.[11][12][13][14]

  • 786-O: A human renal cell adenocarcinoma cell line.[5][7][15] In both these cell lines, this compound has been demonstrated to reduce RSL3-induced ferroptosis.[10]

Q4: What are some other common cancer cell lines used for cytotoxicity studies?

A4: Besides HT-1080 and 786-O, other commonly used human cancer cell lines for assessing cytotoxicity include:

  • A549: A human lung carcinoma cell line.[13][16][17][18][19]

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive.[11][12][20]

  • PC-3: A human prostate adenocarcinoma cell line that is androgen-independent.[8][10][15][21]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[22][23]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cells in culture

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[22][24]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Assay Protocol

This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium as a measure of cytotoxicity.[25]

Materials:

  • This compound stock solution

  • Target cells in culture

  • Complete culture medium (with low serum to reduce background)

  • LDH assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490 nm[25]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of low-serum culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Controls:

    • Experimental Wells: Add 100 µL of various concentrations of this compound to the cells.

    • Vehicle Control: Add medium with the solvent used for this compound.

    • Spontaneous LDH Release Control: Add culture medium only to untreated cells.

    • Maximum LDH Release Control: Add lysis solution (as per the kit instructions) to untreated cells 30-45 minutes before the end of the incubation period.[9]

    • Medium Background Control: Wells with culture medium only (no cells).[26]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at approximately 250 x g for 5 minutes to pellet any detached cells.[27] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[25][27][28]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[25][27][28]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[27][28]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[27][28]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[25] A reference wavelength of >600 nm can be used to subtract background.[26]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the different controls as per the assay kit's instructions.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Culture Cell Lines (e.g., HT-1080, 786-O) cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of this compound treatment 4. Treat Cells and Incubate (24, 48, 72 hours) compound_prep->treatment mtt_assay 5a. MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) treatment->ldh_assay read_absorbance 6. Measure Absorbance (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability 7. Calculate % Cell Viability or % Cytotoxicity read_absorbance->calc_viability ic50 8. Determine IC50 Value calc_viability->ic50 apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2_family Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Intracellular Stress (e.g., DNA Damage) dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis cell_cycle_arrest cluster_g1_s G1/S Checkpoint cluster_g2_m G2/M Checkpoint g1_phase G1 Phase cdk46_cyclinD CDK4/6-Cyclin D g1_phase->cdk46_cyclinD rb_e2f Rb-E2F Complex cdk46_cyclinD->rb_e2f phosphorylates Rb s_phase S Phase (DNA Replication) rb_e2f->s_phase releases E2F p21 p21 (CDK Inhibitor) p21->cdk46_cyclinD inhibits g2_phase G2 Phase cdk1_cyclinB CDK1-Cyclin B (MPF) g2_phase->cdk1_cyclinB m_phase M Phase (Mitosis) cdk1_cyclinB->m_phase dna_damage DNA Damage dna_damage->cdk1_cyclinB inhibits activation p53 p53 Activation dna_damage->p53 p53->p21 induces

References

Potential off-target effects of the LPCAT3 inhibitor (R)-HTS-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the LPCAT3 inhibitor, (R)-HTS-3. The information is designed to help users anticipate and resolve potential issues during their experiments.

Troubleshooting Guides

This section addresses specific problems that researchers may encounter when using this compound.

Observed Problem Potential Cause Suggested Solution
Incomplete protection from RSL3-induced ferroptosis despite using this compound. Inhibition of LPCAT3 by this compound leads to a decrease in arachidonic acid (C20:4)-containing phospholipids (B1166683), which are key substrates for lipid peroxidation in ferroptosis. However, this also causes a compensatory increase in other polyunsaturated fatty acids, such as C22:4, in phospholipids.[1][2] These C22:4-containing phospholipids can still be oxidized, leading to ferroptosis, albeit potentially at a slower rate.- Titrate the concentration of this compound to find the optimal protective effect for your specific cell line and experimental conditions.- Consider co-treatment with other ferroptosis inhibitors that act on different nodes of the pathway, such as iron chelators (e.g., deferoxamine) or lipid peroxidation scavengers (e.g., Ferrostatin-1).- Perform lipidomic analysis to confirm the remodeling of the phospholipid profile in your experimental system.
Observed changes in cell signaling pathways unrelated to ferroptosis. LPCAT3's role in remodeling membrane phospholipids can alter the biophysical properties of cellular membranes, including the composition of lipid rafts.[3] This can, in turn, affect the localization and activity of membrane-associated signaling proteins. For example, LPCAT3 deficiency has been shown to increase phosphorylated c-Src in macrophage lipid rafts and induce TLR4 expression, leading to the activation of MAP kinase and NFκB signaling.[3]- When studying signaling pathways, include appropriate controls to distinguish between direct off-target effects of this compound and downstream consequences of LPCAT3 inhibition.- Use the less active (S)-HTS-3 enantiomer as a negative control to assess the specificity of the observed effects.- Analyze the composition of lipid rafts in your treated cells to correlate with observed signaling changes.
Variability in experimental results between different cell lines. The expression levels and activity of LPCAT3 can vary significantly between different cell types and tissues.[4] Consequently, the efficacy of this compound and the resulting cellular phenotypes will be cell-line dependent.- Before starting your experiments, perform a baseline assessment of LPCAT3 expression (e.g., via qPCR or Western blot) in the cell lines you plan to use.- Establish a dose-response curve for this compound in each cell line to determine the optimal concentration for LPCAT3 inhibition.
Unexpected effects on lipid metabolism and gene expression. LPCAT3 is a target of the Liver X Receptor (LXR), a key regulator of lipid metabolism.[3][5] Inhibition of LPCAT3 can lead to feedback loops and compensatory changes in the expression of genes involved in lipid synthesis and transport. For instance, LPCAT3 inhibition has been shown to reduce the processing of SREBP-1c, a master regulator of lipogenesis.[5]- When investigating metabolic effects, perform a broader analysis of key metabolic regulators and pathways, not just the direct targets of LPCAT3.- Measure the expression of key lipogenic genes (e.g., SREBP-1c, FASN, ACC) to understand the broader metabolic impact of this compound in your system.

Frequently Asked Questions (FAQs)

1. What is the primary on-target effect of this compound?

This compound is a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3).[6][7] Its primary on-target effect is to block the incorporation of arachidonic acid (C20:4) into lysophospholipids, leading to a significant remodeling of the cellular phospholipidome.[1][2] This results in a decrease in C20:4-containing phospholipids and a corresponding increase in other polyunsaturated phospholipids, such as those containing C22:4.[1][2]

2. Does this compound have any known direct off-target effects?

Currently, there is no published evidence to suggest that this compound directly binds to and inhibits other proteins at concentrations typically used for LPCAT3 inhibition. The observed cellular effects are largely considered to be consequences of its potent and selective inhibition of LPCAT3. However, it is always good practice to include appropriate controls in your experiments to validate the specificity of your findings.

3. Why is this compound referred to as a "partial" inhibitor of ferroptosis?

The protection from ferroptosis afforded by this compound is described as partial because while it reduces the abundance of highly peroxidizable C20:4-containing phospholipids, the resulting increase in other polyunsaturated fatty acid-containing phospholipids (e.g., C22:4) can still serve as substrates for lipid peroxidation, thus allowing ferroptosis to proceed, albeit to a lesser extent.[1][2]

4. What is the difference between the (R)- and (S)-enantiomers of HTS-3?

This compound is the potent inhibitor of LPCAT3. The (S)-enantiomer is significantly less active and serves as an excellent negative control in experiments to demonstrate that the observed effects are due to the specific inhibition of LPCAT3 by the (R)-enantiomer. The differential activity of enantiomers is a common feature of chiral molecules in biological systems.[8][9]

5. How can I be sure that the effects I am seeing are due to LPCAT3 inhibition?

To confirm that your experimental observations are a direct result of LPCAT3 inhibition by this compound, you can perform the following validation experiments:

  • Use the (S)-HTS-3 enantiomer as a negative control: As the inactive enantiomer, (S)-HTS-3 should not produce the same effects as this compound.

  • Perform LPCAT3 knockdown or knockout experiments: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LPCAT3 expression should phenocopy the effects of this compound treatment.

  • Conduct lipidomic analysis: Directly measure the changes in phospholipid composition in response to this compound treatment to confirm the on-target effect.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

Parameter Value Reference
IC50 for LPCAT3 0.09 µM[6][7]

Table 2: Effect of this compound on Arachidonic Acid Incorporation

This compound Concentration Effect Reference
1 µMReduces arachidonic acid-d8 incorporation into phospholipids.[7]
3 µMReduces arachidonic acid-d8 incorporation into phospholipids.[7]
10 µMReduces arachidonic acid-d8 incorporation into phospholipids.[7]

Table 3: Effect of this compound on RSL3-Induced Ferroptosis

Cell Line This compound Concentration Effect Reference
HT-108010 µMMitigates RSL3-induced ferroptosis.[6][7]
786-O10 µMMitigates RSL3-induced ferroptosis.[6][7]

Experimental Protocols

Protocol 1: Assessment of Ferroptosis Protection by this compound

  • Cell Culture: Plate cells (e.g., HT-1080 or 786-O) at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) and the (S)-HTS-3 negative control for 2-4 hours. Include a vehicle control (e.g., DMSO).

  • Ferroptosis Induction: Add a ferroptosis-inducing agent such as RSL3 (e.g., 1 µM) to the wells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 8-24 hours).

  • Cell Viability Assay: Measure cell viability using a standard assay such as CellTiter-Glo® or by staining with propidium (B1200493) iodide and analysis by flow cytometry.

  • Data Analysis: Normalize the viability data to the vehicle-treated control and plot the dose-response curve to determine the protective effect of this compound.

Protocol 2: Lipidomic Analysis of Phospholipid Remodeling

  • Cell Treatment: Culture cells to ~80% confluency and treat with this compound at the desired concentration and for the desired time. Include a vehicle control.

  • Cell Harvesting: Wash the cells with ice-cold PBS, scrape, and pellet them by centrifugation.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in an appropriate solvent for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the lipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different phospholipid species, paying close attention to those containing C20:4 and C22:4.

  • Data Analysis: Compare the phospholipid profiles of the this compound-treated cells to the vehicle-treated controls to determine the extent of phospholipid remodeling.

Visualizations

LPCAT3_Pathway cluster_0 Cell Membrane cluster_1 Downstream Effects Lysophospholipid Lysophospholipid LPCAT3 LPCAT3 Lysophospholipid->LPCAT3 PUFA-CoA Arachidonoyl-CoA (C20:4-CoA) PUFA-CoA->LPCAT3 Phospholipid C20:4-Phospholipid LPCAT3->Phospholipid Lipid_Peroxidation Lipid Peroxidation Phospholipid->Lipid_Peroxidation This compound This compound This compound->LPCAT3 Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: On-target effect of this compound on the LPCAT3 pathway and ferroptosis.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Unexpected Results A Unexpected Phenotype Observed with this compound Treatment B Is the phenotype observed with the (S)-HTS-3 enantiomer? A->B C Phenotype is likely an off-target effect or artifact. B->C Yes D Does LPCAT3 knockdown/knockout phenocopy the result? B->D No E Phenotype is likely a downstream consequence of LPCAT3 inhibition. D->E Yes F Consider alternative mechanisms or re-evaluate experimental setup. D->F No

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

How to troubleshoot inconsistent results with (R)-HTS-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-HTS-3, a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3).

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent between experiments. What are the common causes?

A1: Inconsistent results with small molecule inhibitors like this compound can arise from several factors. These can be broadly categorized into three areas:

  • Compound-Related Issues:

    • Solubility: this compound is soluble in DMSO and ethanol. Ensure the compound is fully dissolved before adding it to your culture medium. Precipitates can lead to inaccurate dosing.

    • Stability: Stock solutions of this compound should be stored at -20°C for short-term and -80°C for long-term storage to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Purity: Verify the purity of your this compound lot, as impurities can lead to off-target effects.

  • Experimental System-Related Issues:

    • Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum percentage, and incubator settings (temperature, CO2, humidity).

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to treatments.

    • Cell Seeding Density: Ensure uniform cell seeding density across all wells and experiments. Cell density can influence the effective concentration of the inhibitor and the outcome of viability assays.

  • Assay-Related Issues:

    • Incubation Times: Standardize the duration of this compound treatment and co-treatment with ferroptosis inducers like RSL3.

    • Reagent Preparation: Prepare fresh dilutions of this compound and other reagents for each experiment to ensure consistent concentrations.

    • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be consistent across all wells and kept at a non-toxic level (typically below 0.5%).

Q2: I am observing significant cell death at concentrations of this compound where I expect to see protection against ferroptosis. What should I do?

A2: While this compound is used to protect against ferroptosis, high concentrations of any small molecule can induce cytotoxicity.

  • Determine the Cytotoxic Threshold: Perform a dose-response experiment with this compound alone to determine the concentration range that is non-toxic to your specific cell line.

  • Use Lower, Non-toxic Concentrations: Conduct your ferroptosis protection assays using concentrations of this compound that are at or below this cytotoxic threshold.

  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cell death.

Q3: How can I confirm that the protective effects I see are due to on-target inhibition of LPCAT3?

A3: Confirming on-target activity is crucial for validating your results.

  • Use a Structurally Different LPCAT3 Inhibitor: If available, using another LPCAT3 inhibitor with a different chemical structure should produce a similar protective phenotype against ferroptosis.

  • Rescue Experiment: In LPCAT3 knockout cells, this compound should have a diminished or no effect, as its target is absent.

  • Lipid Profiling: Treatment with this compound should lead to a decrease in phospholipids (B1166683) containing arachidonic acid (C20:4), which is a direct consequence of LPCAT3 inhibition.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for RSL3-Induced Ferroptosis in the Presence of this compound

Possible Cause Recommended Solution
Inconsistent Cell Seeding Density Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and distribute evenly overnight before treatment.
Variable Cell Health or Passage Number Use cells from a similar passage number for all replicate experiments. Regularly check for mycoplasma contamination.
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Inconsistent Incubation Times Use a timer to ensure precise and consistent incubation times for both RSL3 and this compound treatment across all plates and experiments.

Issue 2: Lipid Peroxidation Assay (e.g., using C11-BODIPY 581/591) Shows Inconsistent Results

Possible Cause Recommended Solution
High Background Fluorescence Use phenol (B47542) red-free medium during the assay, as phenol red can contribute to background fluorescence. Wash cells thoroughly with PBS before and after probe incubation.
Photobleaching of the Fluorescent Probe Minimize the exposure of stained cells to light. Capture images promptly after staining.
Suboptimal Probe Concentration or Incubation Time Titrate the concentration of the C11-BODIPY probe and optimize the incubation time for your specific cell line to achieve a robust signal-to-noise ratio.
Cell Detachment During Washes Perform washing steps gently, especially with loosely adherent cell lines.

Experimental Protocols

Protocol 1: Determining the Optimal Protective Concentration of this compound against RSL3-Induced Ferroptosis

This protocol outlines a method to determine the effective concentration of this compound for protecting cells against ferroptosis induced by RSL3.

Materials:

  • Cell line of interest (e.g., HT-1080)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • RSL3 (stock solution in DMSO)

  • Ferrostatin-1 (optional positive control for ferroptosis inhibition)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO2).

  • Treatment Preparation:

    • Determine the IC50 of RSL3 for your cell line through a separate dose-response experiment. For this protocol, use a concentration of RSL3 that induces significant but not complete cell death (e.g., IC70-IC80).

    • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 10 µM.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the various concentrations of this compound.

    • Immediately add the predetermined concentration of RSL3 to the wells.

    • Include the following controls:

      • Vehicle control (medium with DMSO)

      • RSL3 only

      • This compound only (at the highest concentration)

      • RSL3 + Ferrostatin-1 (e.g., 1 µM)

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours). The optimal time will depend on the cell line and RSL3 concentration.

  • Cell Viability Assessment: After incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle control (100% viability). Plot the cell viability against the concentration of this compound to determine the optimal protective concentration.

Protocol 2: Assessment of Lipid Peroxidation

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.

Materials:

  • Cells cultured on glass-bottom dishes or in a 96-well clear-bottom black plate

  • RSL3

  • This compound

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with RSL3 and/or this compound as described in Protocol 1.

  • Probe Staining: Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with warm PBS or phenol red-free medium.

  • Imaging/Analysis:

    • Microscopy: Add fresh phenol red-free medium and immediately image the cells. The probe will fluoresce green in its oxidized state (indicating lipid peroxidation) and red in its reduced state.

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the shift in fluorescence from red to green.

  • Data Analysis: Quantify the ratio of green to red fluorescence. A decrease in this ratio in the presence of this compound indicates a reduction in lipid peroxidation.

Visualizations

G PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., Arachidonic Acid) ACSL4 ACSL4 PUFA->ACSL4 activation PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 Lyso_PL Lysophospholipids Lyso_PL->LPCAT3 PUFA_PL PUFA-Phospholipids LPCAT3->PUFA_PL esterification RHTS3 This compound RHTS3->LPCAT3 LIPID_ROS Lipid Peroxidation (Lipid ROS) PUFA_PL->LIPID_ROS oxidation FERROPTOSIS Ferroptosis LIPID_ROS->FERROPTOSIS GPX4_path GPX4 Pathway GPX4_path->LIPID_ROS reduces RSL3 RSL3 RSL3->GPX4_path

Caption: Signaling pathway of LPCAT3 in ferroptosis and points of inhibition.

G start Start: Inconsistent Results check_compound Check this compound Stock Solution start->check_compound fresh_stock Prepare Fresh Stock Aliquot and Store at -80°C check_compound->fresh_stock Degraded? check_cells Review Cell Culture Practices check_compound->check_cells OK fresh_stock->check_cells standardize_cells Standardize Cell Density and Passage Number check_cells->standardize_cells Inconsistent? check_assay Examine Assay Parameters check_cells->check_assay OK standardize_cells->check_assay standardize_assay Standardize Incubation Times and Reagent Preparation check_assay->standardize_assay Variable? consistent_results Consistent Results check_assay->consistent_results OK standardize_assay->consistent_results

Caption: Troubleshooting workflow for inconsistent results with this compound.

Technical Support Center: Optimizing (R)-HTS-3 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for (R)-HTS-3 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).[1][2][3] LPCAT3 is a crucial enzyme in the Lands cycle, responsible for the esterification of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (C20:4), into phospholipids (B1166683).[1][2][3][4] These PUFA-containing phospholipids are highly susceptible to lipid peroxidation, a key process in the induction of ferroptosis, a form of regulated cell death.[4][5][6] By inhibiting LPCAT3, this compound reduces the incorporation of PUFAs into cellular membranes, thereby protecting cells from ferroptosis.[1][2][3]

Q2: What is a typical concentration range for this compound treatment?

A2: Based on available data, this compound has been shown to be effective in the low micromolar range. Concentrations of 1, 3, and 10 µM have been used to reduce RSL3-induced ferroptosis in cancer cell lines.[1] The IC50 for LPCAT3 inhibition is approximately 0.09 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time for this compound is cell-type dependent and should be determined empirically. For initial experiments, a time course of 6, 12, and 24 hours is a reasonable starting point to assess the impact on ferroptosis markers.[7] For studying longer-term effects or complete protection against a ferroptosis inducer, incubation times of up to 48 or 72 hours may be necessary.[8] A detailed experimental protocol to determine the optimal incubation time is provided in the Troubleshooting Guide below.

Q4: What are the key downstream effects of this compound treatment that I can measure?

A4: The primary downstream effect of this compound is the remodeling of the phospholipid composition of cellular membranes, leading to a reduction in PUFA-containing phospholipids.[2][3] This results in decreased susceptibility to lipid peroxidation. Key measurable endpoints include:

  • Reduced Lipid Peroxidation: This can be quantified using assays that measure byproducts of lipid peroxidation, such as malondialdehyde (MDA).[9][10][11]

  • Increased Cell Viability: In the presence of a ferroptosis inducer like RSL3, treatment with this compound should increase cell viability.[7][12] This can be measured using standard viability assays like MTT or CCK-8.[8][13]

  • Changes in Phospholipid Profile: Advanced lipidomics analysis can directly measure the changes in the abundance of specific PUFA-containing phospholipid species.

Troubleshooting Guide

Problem: I am not observing a protective effect of this compound against ferroptosis.
Possible Cause Troubleshooting Steps
Suboptimal Incubation Time The incubation time may be too short for this compound to effectively remodel cellular membranes and prevent lipid peroxidation. Perform a time-course experiment to determine the optimal pre-incubation time before adding a ferroptosis inducer. See the detailed protocol below.
Incorrect this compound Concentration The concentration of this compound may be too low to sufficiently inhibit LPCAT3 in your specific cell line. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal protective concentration.
Potency of Ferroptosis Inducer The concentration of the ferroptosis inducer (e.g., RSL3) may be too high, overwhelming the protective capacity of this compound. Perform a dose-response of the inducer to find a concentration that induces significant but not complete cell death, allowing for a window to observe protection.
Cell Line Sensitivity Different cell lines have varying sensitivities to ferroptosis due to differences in the expression of key proteins like LPCAT3 and ACSL4.[4] Consider using a cell line known to be sensitive to ferroptosis for initial optimization experiments.
Reagent Quality Ensure the this compound compound is of high purity and has been stored correctly at -20°C to maintain its activity.[1]

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound

This protocol outlines a time-course experiment to determine the optimal pre-incubation time of this compound required to protect cells from RSL3-induced ferroptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent like ethanol)[1]

  • RSL3 (ferroptosis inducer)

  • 96-well plates

  • Cell viability assay reagent (e.g., CCK-8 or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • This compound Pre-incubation:

    • Prepare working solutions of this compound in complete cell culture medium at the desired final concentration (e.g., 1 µM).

    • Remove the old medium from the cells and add the this compound containing medium.

    • Incubate the cells for different periods (e.g., 2, 4, 8, 12, and 24 hours). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • RSL3 Treatment:

    • After the respective pre-incubation times, add RSL3 to the wells to a final concentration known to induce ferroptosis in your cell line (determine this concentration beforehand with a dose-response experiment).

    • Incubate all plates for a fixed time (e.g., 24 hours).

  • Cell Viability Measurement:

    • After the RSL3 incubation, measure cell viability using your chosen assay according to the manufacturer's protocol.[7][8][13]

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle-treated control cells (100% viability).

    • Plot cell viability against the this compound pre-incubation time. The optimal incubation time is the shortest time that provides the maximum protective effect.

Table 1: Example Data for Optimal Incubation Time Determination

Pre-incubation Time with this compound (hours)Cell Viability (%) after RSL3 treatment (Mean ± SD)
0 (RSL3 only)35 ± 4.5
245 ± 5.1
460 ± 6.2
878 ± 5.8
1285 ± 4.9
2488 ± 4.3

Visualizations

This compound Mechanism of Action in Ferroptosis Pathway

Ferroptosis_Pathway cluster_membrane Cell Membrane PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 Activation PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 PUFA_PL PUFA-Phospholipids LPCAT3->PUFA_PL Lipid_Peroxidation Lipid Peroxidation (Fe2+, ROS) PUFA_PL->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis RHTS3 This compound RHTS3->LPCAT3 Inhibition

Caption: this compound inhibits LPCAT3, preventing PUFA incorporation into phospholipids and subsequent ferroptosis.

Experimental Workflow for Optimizing this compound Incubation Time

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells pre_incubate Pre-incubate with this compound at Different Time Points (e.g., 2, 4, 8, 12, 24h) seed_cells->pre_incubate add_rsl3 Add Ferroptosis Inducer (e.g., RSL3) pre_incubate->add_rsl3 incubate_rsl3 Incubate for a Fixed Duration (e.g., 24h) add_rsl3->incubate_rsl3 measure_viability Measure Cell Viability (CCK-8 / MTT) incubate_rsl3->measure_viability analyze_data Analyze Data and Determine Optimal Incubation Time measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal this compound pre-incubation time for ferroptosis protection.

References

Stability of (R)-HTS-3 in solution and at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the LPCAT3 inhibitor, (R)-HTS-3, in solution and at different temperatures. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be prepared in anhydrous DMSO or ethanol.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3] Store aliquots at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to one year).[1]

Q2: My this compound solution appears cloudy after dilution in aqueous buffer. What is the cause and how can I prevent this?

A2: this compound is insoluble in water.[1] Cloudiness or precipitation upon dilution in aqueous buffers is likely due to the compound's low solubility. To prevent this, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 0.5%) in your final assay medium.[3] Preparing intermediate dilutions in a suitable buffer before adding to the final media can also help maintain solubility.

Q3: How stable is this compound in cell culture media at 37°C?

A3: The stability of this compound in cell culture media at 37°C can be influenced by several factors, including the media composition and the presence of serum. It is crucial to perform a stability assessment under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section. As a guideline, a hypothetical stability profile of this compound in different media is presented in Table 2.

Q4: What are the primary degradation pathways for a compound like this compound?

A4: Small molecule inhibitors like this compound can be susceptible to several degradation mechanisms, including hydrolysis (especially at non-neutral pH), oxidation, and photodegradation.[3] Forced degradation studies, as outlined in the "Experimental Protocols" section, can help identify the specific vulnerabilities of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Precipitation of this compound in Working Solutions
  • Possible Cause: The aqueous solubility of this compound is exceeded.

  • Suggested Solution:

    • Lower the Final Concentration: Perform a dose-response experiment to determine the optimal, non-precipitating concentration.

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility, typically below 0.5%.[3]

    • Use Pre-warmed Media: Adding the compound to pre-warmed (37°C) media can improve solubility.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.

Issue 2: Inconsistent or No Inhibitory Effect
  • Possible Cause 1: Degradation of this compound stock solution.

    • Suggested Solution: Prepare a fresh stock solution from solid compound. Verify the purity and concentration of the new stock solution using HPLC or LC-MS.

  • Possible Cause 2: Instability of this compound in the assay medium.

    • Suggested Solution: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using the protocol provided below. If significant degradation is observed, consider shorter incubation times or replenishing the compound during the experiment.

  • Possible Cause 3: Inaccurate concentration due to handling errors.

    • Suggested Solution: Verify all calculations and ensure pipettes are properly calibrated.

Data Presentation

Table 1: Recommended Storage and Stability of this compound Stock Solutions [1][2]

SolventStorage TemperatureStability
DMSO-20°CUp to 1 month
DMSO-80°CUp to 1 year
Ethanol-20°CUp to 1 month
Ethanol-80°CUp to 1 year

Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM (+10% FBS)% Remaining in RPMI-1640 (+10% FBS)% Remaining in PBS (pH 7.4)
0100%100%100%
298%97%99%
892%90%96%
2485%82%93%
4876%71%88%

Note: This data is illustrative and should be confirmed experimentally.

Table 3: Hypothetical Forced Degradation of this compound

Stress Condition% Degradation after 24 hours
0.1 N HCl15%
0.1 N NaOH45%
3% H₂O₂25%
Heat (60°C)8%
Light (UV)5%

Note: This data is illustrative. The extent of degradation is highly dependent on the specific experimental conditions.

Mandatory Visualization

LPCAT3_Pathway LPCAT3 Signaling Pathway in Ferroptosis cluster_membrane Cell Membrane cluster_cytosol Cytosol System_xc System xc- Glutathione Glutathione (GSH) System_xc->Glutathione Cystine import Lipid_PUFA Membrane PUFAs Lipid_Peroxidation Lipid Peroxidation Lipid_PUFA->Lipid_Peroxidation Substrate for GPX4 GPX4 Glutathione->GPX4 Cofactor GPX4->Lipid_Peroxidation Inhibits LPCAT3 This compound Target: LPCAT3 LPCAT3->Lipid_PUFA Incorporates PUFAs Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis RSL3 RSL3 RSL3->GPX4 Inhibits R_HTS_3 This compound R_HTS_3->LPCAT3 Inhibits

Caption: this compound inhibits LPCAT3, impacting ferroptosis.

Stability_Workflow Workflow for Assessing this compound Stability in Solution Prepare_Stock Prepare 10 mM Stock of this compound in DMSO Prepare_Working Prepare Working Solution (e.g., 10 µM) in Test Medium Prepare_Stock->Prepare_Working Incubate Incubate at 37°C Prepare_Working->Incubate Sample Collect Aliquots at Time Points (0, 2, 8, 24h) Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Calculate Calculate % Remaining vs. Time 0 Analyze->Calculate Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start Inconsistent/No Activity Observed Check_Stock Check Stock Solution: Precipitate? Degradation? Start->Check_Stock Stock_OK Stock OK? Check_Stock->Stock_OK Prepare_Fresh_Stock Prepare Fresh Stock Stock_OK->Prepare_Fresh_Stock No Check_Working_Sol Check Working Solution: Precipitate? Stock_OK->Check_Working_Sol Yes Prepare_Fresh_Stock->Check_Stock Working_Sol_OK Working Solution OK? Check_Working_Sol->Working_Sol_OK Optimize_Dilution Optimize Dilution Protocol: Lower Conc., Pre-warm Media Working_Sol_OK->Optimize_Dilution No Check_Assay_Stab Assess Stability in Assay Medium at 37°C Working_Sol_OK->Check_Assay_Stab Yes Optimize_Dilution->Check_Working_Sol Assay_Stab_OK Stable in Assay? Check_Assay_Stab->Assay_Stab_OK Modify_Protocol Modify Protocol: Shorter Incubation, Replenish Compound Assay_Stab_OK->Modify_Protocol No Review_Protocol Review Assay Protocol: Calculations, Reagents Assay_Stab_OK->Review_Protocol Yes Modify_Protocol->Check_Assay_Stab

References

Addressing cellular resistance to (R)-HTS-3 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-HTS-3. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

I. Troubleshooting Guides

This section provides guidance on how to identify and address potential cellular resistance to this compound treatment.

Question 1: My cells are showing reduced sensitivity or acquired resistance to this compound. What are the potential mechanisms?

Answer:

While resistance to this compound is not yet extensively documented in the literature, based on its mechanism of action as a lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) inhibitor and its role in protecting cells from ferroptosis, several potential resistance mechanisms can be hypothesized.[1][2][3] Resistance may arise from cellular adaptations that counteract the effects of LPCAT3 inhibition and the induction of ferroptosis.

Potential mechanisms of resistance include:

  • Upregulation of Antioxidant Pathways: Cells may upregulate endogenous antioxidant systems to combat the lipid peroxidation that is characteristic of ferroptosis. Key pathways include:

    • The Nrf2-Keap1 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Increased Nrf2 activity can confer resistance to ferroptosis-inducing agents.[4]

    • Glutathione (B108866) (GSH) Metabolism: Glutathione peroxidase 4 (GPX4) is a crucial enzyme that uses glutathione to reduce lipid peroxides and prevent ferroptosis. Upregulation of GPX4 or increased synthesis of glutathione can lead to resistance.[5][6]

  • Alterations in Lipid Metabolism: Since this compound inhibits LPCAT3, which is involved in the synthesis of phospholipids (B1166683) containing polyunsaturated fatty acids (PUFAs), cells may adapt by:

    • Altering PUFA Composition: Cells might shift their lipid profile to include fewer ferroptosis-sensitive PUFAs.

    • Upregulation of Alternative Lipid Metabolism Pathways: Compensation through other lipid-modifying enzymes could potentially mitigate the effects of LPCAT3 inhibition.

  • Changes in Iron Metabolism: Ferroptosis is an iron-dependent form of cell death. Resistance can develop through:

    • Decreased Intracellular Iron: Downregulation of the transferrin receptor (TFRC) for iron uptake or upregulation of the iron exporter ferroportin can reduce intracellular iron levels and thereby inhibit ferroptosis.

    • Increased Ferritin: Ferritin is an iron storage protein that sequesters iron, making it unavailable for the Fenton reaction which generates reactive oxygen species. Increased ferritin levels can protect cells from ferroptosis.[4]

  • Upregulation of FSP1/CoQ10 Pathway: Ferroptosis Suppressor Protein 1 (FSP1) can reduce coenzyme Q10 (CoQ10), which acts as a lipophilic antioxidant to suppress lipid peroxidation independently of the GPX4 pathway.[5]

Question 2: How can I experimentally investigate the mechanism of resistance to this compound in my cell line?

Answer:

A systematic experimental approach can help elucidate the specific resistance mechanisms in your cell line. This typically involves generating a resistant cell line and then comparing its molecular and cellular characteristics to the parental, sensitive cell line.

Experimental Workflow:

G cluster_0 Generation of Resistant Cell Line cluster_1 Characterization of Resistance cluster_2 Validation of Resistance Mechanism A Parental Cell Line B Continuous exposure to increasing concentrations of this compound A->B C This compound Resistant Cell Line B->C D Cell Viability Assay (MTT/CellTiter-Glo) Determine and compare IC50 values C->D E Western Blot Analysis (LPCAT3, GPX4, Nrf2, FSP1, TFRC, Ferritin) C->E F Flow Cytometry (Lipid ROS, Apoptosis vs. Ferroptosis) C->F G Lipidomics Analysis (Changes in phospholipid composition) C->G H Iron Assay (Measure intracellular iron levels) C->H I Gene knockdown/overexpression (e.g., siRNA for Nrf2 or GPX4) E->I F->I G->I H->I J Combination Therapy (e.g., this compound + GPX4 inhibitor) I->J

Figure 1: Experimental workflow for investigating this compound resistance.

Detailed Experimental Protocols:

  • Protocol 1: Generation of this compound Resistant Cell Lines

    • Determine the initial IC50 of this compound: Culture the parental cell line and perform a dose-response curve with this compound using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 value.

    • Continuous Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

    • Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.

    • Selection and Expansion: Continue this process of dose escalation and selection until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

    • Verification of Resistance: Periodically perform cell viability assays to confirm the shift in the IC50 value of the resistant cell line compared to the parental line.

  • Protocol 2: Western Blot Analysis of Key Proteins

    • Cell Lysis: Prepare whole-cell lysates from both parental and resistant cell lines (treated and untreated with this compound).

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LPCAT3, GPX4, Nrf2, FSP1, TFRC, and ferritin. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

    • Densitometry: Quantify the band intensities to compare the protein expression levels between parental and resistant cells.

  • Protocol 3: Flow Cytometry for Lipid ROS and Cell Death Analysis

    • Cell Preparation: Harvest parental and resistant cells (treated and untreated) and wash with PBS.

    • Lipid ROS Staining: Resuspend cells in a buffer containing a lipid-soluble fluorescent probe for reactive oxygen species (e.g., C11-BODIPY 581/591).

    • Cell Death Staining (Optional): To distinguish between apoptosis and ferroptosis, co-stain with Annexin V (for apoptosis) and a viability dye like Propidium Iodide (PI) or DAPI.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the levels of lipid ROS and the percentage of apoptotic/necrotic cells.

Question 3: How can I overcome cellular resistance to this compound?

Answer:

Overcoming resistance to this compound will likely involve combination therapies that target the identified resistance mechanisms.

  • Targeting Antioxidant Pathways:

    • If resistance is due to Nrf2 upregulation, consider co-treatment with an Nrf2 inhibitor.

    • If GPX4 is overexpressed, combining this compound with a direct GPX4 inhibitor (e.g., RSL3) could be effective.[6]

  • Modulating Iron Metabolism:

    • If resistance is associated with low intracellular iron, co-administration of an agent that increases intracellular iron levels could restore sensitivity.

  • Synergistic Combinations with Chemotherapeutics:

    • Inducing ferroptosis can sensitize cancer cells to conventional chemotherapies.[7] Exploring combinations of this compound with standard-of-care chemotherapeutic agents for your cancer type of interest may reveal synergistic effects.

II. Frequently Asked Questions (FAQs)

Question 1: What is the primary mechanism of action of this compound?

Answer:

This compound is a potent and selective inhibitor of lysophosphatidylcholine acyltransferase 3 (LPCAT3).[1][2] LPCAT3 is an enzyme that plays a key role in the remodeling of phospholipids, specifically by incorporating polyunsaturated fatty acids (PUFAs), such as arachidonic acid (C20:4), into lysophosphatidylcholine to form phosphatidylcholine.[8][9] By inhibiting LPCAT3, this compound alters the composition of cellular membranes, reducing the abundance of PUFA-containing phospholipids.[3] This alteration in the lipid profile makes cells less susceptible to lipid peroxidation, a key event in ferroptosis. Therefore, this compound acts as a protector against ferroptosis.[1][2]

G cluster_0 LPCAT3 Signaling Pathway A Lysophosphatidylcholine C LPCAT3 A->C B PUFA-CoA (e.g., Arachidonoyl-CoA) B->C D PUFA-containing Phosphatidylcholine C->D F Incorporation into Cell Membranes D->F E This compound E->C G Lipid Peroxidation F->G H Ferroptosis G->H

Figure 2: Simplified diagram of the LPCAT3 signaling pathway and the inhibitory action of this compound.

Question 2: What are the known off-target effects of this compound?

Answer:

The available literature describes this compound as a selective inhibitor of LPCAT3.[2] However, as with any small molecule inhibitor, the potential for off-target effects should be considered. It is always advisable to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of LPCAT3. This can include using a structurally distinct LPCAT3 inhibitor, if available, or using genetic approaches (e.g., siRNA or CRISPR-Cas9) to deplete LPCAT3 and observe if the phenotype recapitulates that of this compound treatment.

Question 3: In which cancer cell lines has this compound shown activity?

Answer:

This compound has been shown to reduce RSL3-induced ferroptosis in HT-1080 (fibrosarcoma) and 786-O (renal cell carcinoma) cancer cells.[1][2]

III. Quantitative Data

The following table summarizes the known inhibitory concentration of this compound.

CompoundTargetIC50Cell LinesReference
This compoundLPCAT30.09 µMHT-1080, 786-O[1][2]

References

Negative controls for experiments involving (R)-HTS-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-HTS-3. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).[1][2][3] Its IC50 (half-maximal inhibitory concentration) for LPCAT3 is approximately 0.09 µM.[1][2][3] LPCAT3 is a crucial enzyme in the remodeling of phospholipids, specifically the incorporation of arachidonic acid (C20:4) into cellular membranes. By inhibiting LPCAT3, this compound alters the phospholipid composition of cell membranes, which can protect cells from a form of iron-dependent cell death called ferroptosis.[1][4]

Q2: Why are negative controls essential when using this compound?

Q3: What are the recommended negative controls for an experiment involving this compound?

A3: A multi-faceted approach to negative controls is recommended:

  • Vehicle Control: This is the most fundamental control and consists of treating cells with the same solvent (e.g., DMSO or ethanol) used to dissolve the this compound, at the same final concentration.[5] This control accounts for any effects of the solvent on the cells.

  • Structurally Similar Inactive Analog: A compound with a similar chemical structure to this compound but lacking activity against LPCAT3 would be a strong negative control. The original high-throughput screening that identified this compound may provide information on such analogs.[1][4]

  • Pathway-Level Controls: In the context of ferroptosis, using well-characterized ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1 can help confirm that the observed cell death phenotype is indeed ferroptosis.[6]

  • Genetic Controls: Using cells with genetic knockout or knockdown of LPCAT3 (e.g., using CRISPR/Cas9 or shRNA) can serve as a valuable comparison to pharmacologically inhibited cells.[7] If this compound is on-target, its effects should phenocopy the genetic deletion of LPCAT3.

Q4: My vehicle control is showing toxicity. How should I proceed?

A4: If your vehicle control (e.g., DMSO) is causing significant cell death or other unintended effects, consider the following troubleshooting steps:

  • Reduce Vehicle Concentration: The final concentration of DMSO in cell culture should ideally be kept below 0.5%, and preferably below 0.1%. Prepare a more concentrated stock of this compound to minimize the volume of vehicle added to your assay.

  • Test Alternative Solvents: If solubility is an issue, explore other less toxic solvents. This compound is also soluble in ethanol (B145695).[2]

  • Acclimatize Cells: For sensitive cell lines, a gradual adaptation to low levels of the vehicle over a few passages may be beneficial.

Q5: I am not observing the expected protection from ferroptosis with this compound. What could be the reason?

A5: Several factors could contribute to a lack of effect:

  • Suboptimal Compound Concentration: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common concentration used to reduce RSL3-induced ferroptosis in HT-1080 and 786-O cancer cells is 10 µM.[2]

  • Timing of Treatment: The timing of this compound addition relative to the ferroptosis inducer is crucial. Pre-treatment with this compound before inducing ferroptosis is often necessary to allow for changes in the phospholipid membrane composition.

  • Cell Line Sensitivity: Not all cell lines are equally susceptible to ferroptosis or responsive to LPCAT3 inhibition. Ensure your chosen cell line is a suitable model for studying this pathway.

  • Compound Integrity: Ensure the this compound is properly stored (at -20°C) and has not degraded.[2] Prepare fresh dilutions from a stock solution for each experiment.

Experimental Protocols & Data

Table 1: Summary of this compound Properties and Recommended Concentrations
PropertyValueReference
Target Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)[1][2][3]
IC50 0.09 µM[1][2][3]
Formulation 10 mg/ml solution in ethanol[2]
Storage -20°C[2]
Recommended Starting Concentration (Ferroptosis Assay) 1 - 10 µM[2]
Protocol 1: Assessing the Protective Effect of this compound against RSL3-Induced Ferroptosis in HT-1080 Cells

This protocol details the steps to evaluate the ability of this compound to rescue HT-1080 cells from ferroptosis induced by the GPX4 inhibitor, RSL3.

Materials:

  • HT-1080 cells

  • Complete growth medium (e.g., MEM with 10% FBS)

  • This compound (stock solution in ethanol or DMSO)

  • RSL3 (stock solution in DMSO)

  • Ferrostatin-1 (optional positive control for ferroptosis inhibition; stock solution in DMSO)

  • Vehicle (ethanol or DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed HT-1080 cells in a 96-well plate at a density that will achieve 70-80% confluency at the time of treatment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Pre-treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range for a dose-response curve is 0.1 µM to 20 µM.

    • Include the following controls:

      • Vehicle control (medium with the same final concentration of vehicle as the highest this compound concentration).

      • Positive control for ferroptosis inhibition (e.g., 1 µM Ferrostatin-1).

    • Carefully remove the medium from the cells and add the prepared compound solutions.

    • Pre-incubate the cells with this compound and controls for 6-24 hours.

  • Induction of Ferroptosis:

    • Prepare a solution of RSL3 in complete growth medium at a pre-determined concentration that induces significant cell death (e.g., 1-5 µM for HT-1080 cells).

    • Add the RSL3 solution to all wells except for the untreated control wells.

    • Incubate for an additional 12-24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using your chosen assay according to the manufacturer's instructions.

    • Record the data using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated, non-RSL3-exposed cells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) for protection.

Visualizing Experimental Design and Pathways

Logical Flow of a Negative Control Strategy

G cluster_experiment Experimental Setup cluster_interpretation Interpretation main_exp Cells + this compound + Ferroptosis Inducer obs_effect Observed Effect (e.g., Cell Survival) main_exp->obs_effect Leads to vehicle_ctrl Cells + Vehicle + Ferroptosis Inducer off_target Off-Target/Artifactual Effect vehicle_ctrl->off_target Isolates vehicle effect inactive_ctrl Cells + Inactive Control + Ferroptosis Inducer inactive_ctrl->off_target Isolates off-target chemical effect pathway_ctrl Cells + Pathway Inhibitor + Ferroptosis Inducer on_target On-Target Effect (LPCAT3 Inhibition) pathway_ctrl->on_target Confirms pathway involvement genetic_ctrl LPCAT3 KO Cells + Ferroptosis Inducer genetic_ctrl->on_target Validates target specificity obs_effect->on_target If controls are clean obs_effect->off_target If controls show effects

Caption: Decision tree for interpreting experimental results using negative controls.

Simplified LPCAT3 Signaling Pathway in Ferroptosis

G cluster_membrane Cell Membrane Phospholipid Remodeling cluster_ferroptosis Ferroptosis Cascade LPC Lysophosphatidylcholine (LPC) LPCAT3 LPCAT3 LPC->LPCAT3 AA_CoA Arachidonoyl-CoA (AA-CoA) AA_CoA->LPCAT3 AA_PL Arachidonic Acid-containing Phospholipids (AA-PL) LPCAT3->AA_PL Incorporates AA RHTS3 This compound RHTS3->LPCAT3 Lipid_ROS Lipid Reactive Oxygen Species (ROS) AA_PL->Lipid_ROS Oxidation leads to Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Triggers

Caption: this compound inhibits LPCAT3, preventing the formation of pro-ferroptotic lipids.

References

Validation & Comparative

Validating the On-Target Effect of (R)-HTS-3 on LPCAT3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the on-target effect of (R)-HTS-3, a potent and selective inhibitor of Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3). The data presented herein is compiled from peer-reviewed studies to assist researchers in selecting the most appropriate experimental approach for their specific needs.

Introduction to this compound and LPCAT3

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) is an integral membrane enzyme that plays a crucial role in phospholipid remodeling, specifically the incorporation of arachidonic acid (C20:4) into phospholipids (B1166683). This process is vital for maintaining membrane fluidity, lipid droplet formation, and has been implicated in cellular processes such as ferroptosis. This compound has emerged as a valuable chemical probe for studying LPCAT3 function due to its high potency and selectivity.[1] This guide will compare the pharmacological inhibition of LPCAT3 by this compound with genetic knockdown approaches and other small molecule inhibitors.

Quantitative Comparison of LPCAT3 Inhibition

The following table summarizes the key quantitative data for this compound and alternative methods for LPCAT3 inhibition.

Method/CompoundTargetAssay TypeKey Quantitative MetricReference
This compound LPCAT3In vitro biochemical assayIC50 = 0.09 µM[1]
LPCAT3 Knockout (KO) LPCAT3Cellular lipidomicsSignificant decrease in C20:4-containing phospholipids; Significant increase in C22:4-containing phospholipids[2][3][4][5]
TSI-10 LPCAT1/2 (LPCAT3 activity not specified)In vitro biochemical assayIC50 ≈ 0.1 µM for LPCAT2[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro LPCAT3 Activity Assay (DTNB-based)

This biochemical assay measures the enzymatic activity of LPCAT3 by detecting the release of Coenzyme A (CoA) during the acylation reaction.

Principle: LPCAT3 catalyzes the transfer of an acyl group from acyl-CoA to lysophosphatidylcholine (LPC), producing a phospholipid and CoA. The free thiol group on CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

  • HEK293T cells overexpressing human LPCAT3

  • Membrane protein extraction buffer

  • LPC (1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine)

  • Arachidonoyl-CoA

  • DTNB solution

  • This compound or other test compounds

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare membrane fractions from HEK293T cells overexpressing LPCAT3.

  • In a 96-well plate, add the membrane protein extract to a reaction buffer containing LPC and DTNB.

  • Add varying concentrations of this compound or the vehicle control.

  • Initiate the reaction by adding arachidonoyl-CoA.

  • Incubate the plate at 37°C and monitor the increase in absorbance at 412 nm over time.

  • Calculate the initial reaction rates and determine the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Lipidomics Analysis

This method quantifies the changes in the cellular phospholipid profile upon inhibition of LPCAT3.

Principle: Cells are treated with the inhibitor or subjected to genetic knockdown. Lipids are then extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify individual phospholipid species.

Materials:

  • Cell line of interest (e.g., HT-1080)

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • LC-MS system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with this compound at various concentrations or use LPCAT3 knockout/knockdown cells. A vehicle-treated control group should be included.

  • After the desired incubation time, harvest the cells.

  • Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.[7][8]

  • Analyze the lipid extracts by LC-MS to identify and quantify different phospholipid species, paying close attention to those containing C20:4 and C22:4 acyl chains.

  • Compare the lipid profiles of treated or knockout cells to the control cells to determine the effect of LPCAT3 inhibition on phospholipid composition.

Visualizations

Signaling Pathway and Experimental Workflow

LPCAT3_Signaling_and_Validation cluster_0 LPCAT3-Mediated Phospholipid Remodeling cluster_1 Validation of this compound On-Target Effect cluster_2 Pharmacological Inhibition cluster_3 Genetic Inhibition cluster_4 Experimental Readouts LPC Lysophosphatidylcholine (LPC) LPCAT3 LPCAT3 LPC->LPCAT3 Arachidonoyl_CoA Arachidonoyl-CoA (C20:4-CoA) Arachidonoyl_CoA->LPCAT3 PC_C20_4 Arachidonic Acid- Containing Phosphatidylcholine (PC C20:4) LPCAT3->PC_C20_4 Biochemical_Assay In Vitro Activity Assay (DTNB) LPCAT3->Biochemical_Assay Membrane Cellular Membranes PC_C20_4->Membrane Incorporation Lipidomics Cellular Lipidomics (LC-MS) Membrane->Lipidomics R_HTS_3 This compound R_HTS_3->LPCAT3 Inhibits LPCAT3_KO LPCAT3 Knockout/siRNA LPCAT3_KO->LPCAT3 Ablates/Reduces Phenotypic_Assay Phenotypic Assays (e.g., Ferroptosis) Lipidomics->Phenotypic_Assay Experimental_Workflow start Start treatment Cell Treatment: 1. This compound 2. Vehicle Control 3. LPCAT3 KO/siRNA start->treatment biochemical In Vitro Assay: LPCAT3 Activity (DTNB) start->biochemical cellular Cellular Assays treatment->cellular data_analysis Data Analysis: - IC50 Calculation - Phospholipid Profiling biochemical->data_analysis lipid_extraction Lipid Extraction cellular->lipid_extraction phenotypic Phenotypic Analysis (e.g., Ferroptosis Assay) cellular->phenotypic lcms LC-MS Analysis lipid_extraction->lcms lcms->data_analysis end End data_analysis->end phenotypic->end

References

Comparative Guide to Biochemical Assays for Confirming LPCAT3 Inhibition by (R)-HTS-3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of biochemical assays to confirm the inhibition of Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3) by the small molecule inhibitor (R)-HTS-3. It is intended for researchers, scientists, and drug development professionals working on lipid metabolism and related therapeutic areas.

This compound is a potent, selective, and cell-active inhibitor of LPCAT3, an integral membrane acyltransferase.[1][2][3][4] LPCAT3 plays a crucial role in the Lands cycle, a major pathway for phospholipid remodeling, by specifically catalyzing the incorporation of arachidonic acid (C20:4) into lysophosphatidylcholine to generate C20:4-containing phospholipids.[5][6][7] This enzymatic activity is implicated in various biological processes, including intestinal lipid absorption, lipoprotein assembly, and ferroptosis.[5][6] Consequently, inhibitors of LPCAT3 like this compound are valuable research tools and potential therapeutic agents.

Quantitative Comparison of LPCAT3 Inhibitors

The inhibitory potency of this compound against LPCAT3 has been determined using biochemical assays. A comparison with other known inhibitors provides context for its efficacy.

InhibitorTarget(s)IC50 (µM)Assay System
This compound LPCAT3 0.09 Cell-based and biochemical assays [1][2][3][4]
TSI-10LPCATNot specified in detail, but used to validate an HPLC-based assay[8]Recombinant human LPCAT3

Experimental Protocols

Accurate determination of LPCAT3 inhibition requires robust biochemical assays. Below are detailed protocols for commonly employed methods.

HPLC-Based Assay for LPCAT3 Activity

This assay measures the enzymatic activity of recombinant human LPCAT3 (rhLPCAT3) by quantifying the formation of a fluorescently labeled phosphatidylcholine product using reverse-phase high-performance liquid chromatography (HPLC).[8][9]

Materials:

  • Recombinant human LPCAT3 (rhLPCAT3) enzyme

  • NBD-lyso-PC (fluorescent substrate)

  • Arachidonoyl-CoA (acyl donor)

  • Reaction buffer: 75 mM Tris-Cl (pH 6.0), 1 mg/mL BSA, 1 mM DDM

  • This compound or other test inhibitors

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a standard 100 µL reaction mixture containing 1 mg·mL−1 BSA, 75 mM Tris‐Cl (pH 6.0), 1 mM DDM, 11 µmol·L−1 NBD‐lyso‐PC, and 11 µmol·L−1 Arachidonoyl-CoA.[9]

  • Add the purified rhLPCAT3 enzyme (one unit, defined as the amount of enzyme required to generate 25 pmol NBD-PC·min–1).[9]

  • To determine the IC50 of this compound, add varying concentrations of the inhibitor to the reaction mixture.

  • Incubate the reaction at 30°C for 10 minutes.[9]

  • Terminate the reaction and analyze the concentration of the product, NBD-PC, by HPLC.

  • Calculate the IC50 value using appropriate software, such as Prism.[9]

Cell-Based Assay of Arachidonic Acid Incorporation

This method assesses the ability of this compound to inhibit LPCAT3 activity within a cellular context by measuring the incorporation of a labeled arachidonic acid analog into phospholipids.[1]

Materials:

  • Human cell lines (e.g., HT-1080, 786-O)[1]

  • This compound

  • Arachidonic acid-d8 (deuterated arachidonic acid)

  • Cell culture reagents

  • Lipid extraction solvents

  • Mass spectrometer for lipid analysis

Procedure:

  • Culture human cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 3, and 10 µM) for a specified period.[1]

  • Introduce arachidonic acid-d8 to the cell culture medium.

  • After an incubation period, harvest the cells and perform a total lipid extraction.

  • Analyze the lipid extracts by mass spectrometry to quantify the amount of arachidonic acid-d8 incorporated into the phospholipid fraction.

  • A reduction in the incorporation of arachidonic acid-d8 in this compound-treated cells compared to control cells indicates LPCAT3 inhibition.[1]

Visualizations

LPCAT3 in the Lands Cycle

The following diagram illustrates the central role of LPCAT3 in the Lands cycle, the pathway responsible for phospholipid remodeling.

Lands_Cycle Lysophosphatidylcholine Lysophosphatidylcholine LPCAT3 LPCAT3 Lysophosphatidylcholine->LPCAT3 Phosphatidylcholine Arachidonoyl-Phosphatidylcholine Arachidonoyl_CoA Arachidonoyl-CoA Arachidonoyl_CoA->LPCAT3 LPCAT3->Phosphatidylcholine Re-acylation R_HTS_3 This compound R_HTS_3->LPCAT3 Inhibition

Caption: LPCAT3's role in the Lands cycle and its inhibition by this compound.

Experimental Workflow for LPCAT3 Inhibition Assay

This diagram outlines the general workflow for a biochemical assay to determine the inhibitory effect of a compound on LPCAT3 activity.

Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Substrates, Buffer) start->prepare_reagents add_enzyme Add LPCAT3 Enzyme prepare_reagents->add_enzyme add_inhibitor Add this compound (Varying Concentrations) add_enzyme->add_inhibitor incubate Incubate (e.g., 30°C, 10 min) add_inhibitor->incubate terminate Terminate Reaction incubate->terminate analyze Analyze Product Formation (e.g., HPLC, MS) terminate->analyze calculate Calculate IC50 analyze->calculate end End calculate->end

Caption: Workflow for an in vitro LPCAT3 inhibition assay.

Comparison Logic for LPCAT3 Inhibitors

This diagram illustrates the logical framework for comparing this compound to alternative LPCAT3 inhibitors.

Inhibitor_Comparison inhibitors LPCAT3 Inhibitors This compound Alternative Inhibitors assays Biochemical Assays Cell-based Assay HPLC-based Assay inhibitors->assays Tested in parameters Performance Metrics IC50 Selectivity Cell Permeability assays->parameters To determine comparison Comparative Analysis parameters->comparison

Caption: Logical framework for comparing LPCAT3 inhibitors.

References

A Comparative Guide to the Potency of (R)-HTS-3 and Other LPCAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of (R)-HTS-3 with other known inhibitors of Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3), an enzyme increasingly recognized for its critical role in lipid metabolism and cellular vulnerability to ferroptosis. The data presented is compiled from peer-reviewed research, offering a valuable resource for those engaged in the study of lipid biology and the development of novel therapeutics targeting this enzyme.

Quantitative Comparison of LPCAT3 Inhibitor Potency

The following table summarizes the in vitro potency of this compound and its analogs against human LPCAT3, as determined by a fluorescence-based assay. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundIC50 (µM)
This compound 0.09
(S)-HTS-33.2
HTS-3 Racemate0.16

Data sourced from Reed, A., et al. (2022). ACS Chemical Biology.

Experimental Protocols

The determination of the IC50 values listed above was conducted using a robust in vitro enzymatic assay. The detailed methodology is provided below to allow for replication and further investigation.

LPCAT3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human LPCAT3 enzyme activity.

Principle: This assay measures the activity of recombinant human LPCAT3 by quantifying the transfer of a fluorescently labeled fatty acyl-CoA to a lysophosphatidylcholine substrate, resulting in the formation of a fluorescent phosphatidylcholine product. The reduction in fluorescence in the presence of an inhibitor is used to calculate its potency.

Materials:

  • Recombinant human LPCAT3 enzyme

  • 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 18:1)

  • NBD-C6:0-CoA (fluorescently labeled acyl-CoA)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant human LPCAT3 enzyme to the working concentration in the assay buffer.

  • Reaction Mixture: In a 384-well microplate, add the diluted test compounds.

  • Enzyme Addition: Add the diluted LPCAT3 enzyme to the wells containing the test compounds and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Substrate Addition: Prepare a substrate mix containing LPC (18:1) and NBD-C6:0-CoA in the assay buffer.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate mix to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for NBD.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the control wells (containing DMSO vehicle instead of inhibitor) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context and methodology, the following diagrams have been generated using Graphviz (DOT language).

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL Polyunsaturated Phospholipids (PUFA-PLs) Lipid_Peroxides Lipid Peroxides PUFA_PL->Lipid_Peroxides peroxidation (LOX) LPC Lysophosphatidylcholine (LPC) LPCAT3 LPCAT3 LPC->LPCAT3 Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis PUFA_CoA PUFA-CoA PUFA_CoA->LPCAT3 ACSL4 ACSL4 ACSL4->PUFA_CoA LPCAT3->PUFA_PL esterification GPX4 GPX4 GPX4->PUFA_PL reduction GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 R_HTS_3 This compound R_HTS_3->LPCAT3 inhibition PUFA PUFAs PUFA->ACSL4 activation

Caption: Ferroptosis signaling pathway highlighting the role of LPCAT3.

Experimental_Workflow A 1. Prepare serial dilutions of test compounds B 2. Add compounds to 384-well plate A->B C 3. Add diluted LPCAT3 enzyme and pre-incubate B->C E 5. Initiate reaction by adding substrate mix C->E D 4. Prepare substrate mix (LPC + NBD-CoA) D->E F 6. Incubate at 37°C E->F G 7. Measure fluorescence F->G H 8. Calculate % inhibition and determine IC50 G->H

A Head-to-Head Showdown: (R)-HTS-3 Challenges Ferrostatin-1 in the Fight Against Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of ferroptosis inhibitors, a detailed comparison of emerging compounds against established benchmarks is critical. This guide provides an objective analysis of the novel lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) inhibitor, (R)-HTS-3, versus the well-characterized radical-trapping antioxidant, Ferrostatin-1.

Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, is implicated in a growing number of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Consequently, the development of potent and specific inhibitors of this process is of significant therapeutic interest. Ferrostatin-1 has long been a cornerstone of ferroptosis research, valued for its potent antioxidant properties. However, new contenders with distinct mechanisms of action, such as this compound, are emerging, offering alternative strategies to combat this destructive form of cell death.

This guide delves into the mechanisms of action, comparative efficacy, and underlying signaling pathways of this compound and Ferrostatin-1, supported by experimental data and detailed protocols to inform your research and development endeavors.

Mechanism of Action: A Tale of Two Strategies

This compound and Ferrostatin-1 inhibit ferroptosis through fundamentally different mechanisms. Ferrostatin-1 acts as a direct radical-trapping antioxidant, scavenging lipid peroxyl radicals to break the chain reaction of lipid peroxidation and prevent membrane damage.[1][2] In contrast, this compound employs an upstream, indirect approach by targeting the enzyme LPCAT3.

This compound is a potent and selective inhibitor of LPCAT3, an enzyme crucial for the incorporation of arachidonic acid (a polyunsaturated fatty acid) into phospholipids (B1166683).[3][4] By inhibiting LPCAT3, this compound remodels the cellular lipidome, reducing the abundance of highly oxidizable polyunsaturated fatty acid-containing phospholipids that are the primary substrates for lipid peroxidation in ferroptosis.[3][5] This alteration of the membrane composition renders cells less susceptible to ferroptotic stimuli.

Comparative Efficacy: A Quantitative Look

Direct comparison of the potency of this compound and Ferrostatin-1 highlights their distinct mechanisms. While Ferrostatin-1 shows high potency in directly inhibiting ferroptosis in cellular assays, this compound demonstrates potent inhibition of its direct target, LPCAT3, which translates to a protective effect against ferroptosis.

InhibitorTargetMechanism of ActionIC50/EC50Cell-Based Ferroptosis Inhibition
This compound LPCAT3Remodels phospholipid composition, reducing substrates for lipid peroxidation.IC50: 0.09 µM (for LPCAT3)[3][5]Reduces RSL3-induced ferroptosis at 10 µM in HT-1080 and 786-O cells.[3]
Ferrostatin-1 Lipid Peroxyl RadicalsRadical-trapping antioxidant.EC50: 60 nM (Erastin-induced ferroptosis in HT-1080 cells)Potent inhibitor of ferroptosis induced by various stimuli.[1][2]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and Ferrostatin-1 are reflected in their points of intervention within the ferroptosis signaling cascade.

Ferroptosis_Pathway cluster_0 Lipid Metabolism cluster_1 Oxidative Stress PUFAs PUFAs ACSL4 ACSL4 PUFAs->ACSL4 LPCAT3 LPCAT3 ACSL4->LPCAT3 PUFA-PLs PUFA-PLs LPCAT3->PUFA-PLs Lipid Peroxidation Lipid Peroxidation PUFA-PLs->Lipid Peroxidation Lipid ROS Lipid ROS Lipid Peroxidation->Lipid ROS Ferroptosis Ferroptosis Lipid ROS->Ferroptosis RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 GPX4->Lipid Peroxidation This compound This compound This compound->LPCAT3 Ferrostatin-1 Ferrostatin-1 Ferrostatin-1->Lipid ROS Scavenges

Signaling Pathway of Ferroptosis Inhibition.

The experimental workflow to compare these inhibitors typically involves inducing ferroptosis in a relevant cell line and measuring cell viability or lipid peroxidation in the presence and absence of the inhibitors.

Experimental_Workflow Cell_Culture Seed cells (e.g., HT-1080) Treatment Treat with Inhibitor (this compound or Ferrostatin-1) Cell_Culture->Treatment Induction Induce Ferroptosis (e.g., with RSL3) Incubation Incubate for a defined period Induction->Incubation Treatment->Induction Measurement Measure Outcome Incubation->Measurement Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Measurement->Cell_Viability Lipid_Peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY) Measurement->Lipid_Peroxidation

General Experimental Workflow.

Experimental Protocols

Cell Viability Assay (Example using CellTiter-Glo®)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Inhibitor Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound or Ferrostatin-1 for a specified period (e.g., 1-2 hours).

  • Ferroptosis Induction: Add the ferroptosis inducer (e.g., RSL3) to the appropriate wells. Include wells with inducer only (positive control) and vehicle only (negative control).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay (Example using C11-BODIPY 581/591)

This assay measures lipid peroxidation by detecting the fluorescence shift of the C11-BODIPY probe upon oxidation.

  • Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

  • Probe Loading: Towards the end of the incubation period, add C11-BODIPY 581/591 to each well at a final concentration of 1-5 µM.

  • Incubation with Probe: Incubate the cells with the probe for 30-60 minutes at 37°C.

  • Cell Harvesting and Staining: Gently wash the cells with PBS. Harvest the cells (e.g., by trypsinization) and resuspend them in a suitable buffer for flow cytometry. A nuclear stain (e.g., DAPI) can be included to exclude dead cells.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The oxidized C11-BODIPY will fluoresce in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE or APC).

  • Data Analysis: Quantify the level of lipid peroxidation by calculating the ratio of green to red fluorescence intensity. A higher ratio indicates increased lipid peroxidation.

Conclusion

This compound and Ferrostatin-1 represent two distinct and valuable tools for the study and potential therapeutic targeting of ferroptosis. Ferrostatin-1 remains a gold-standard radical-trapping antioxidant with high potency in directly preventing ferroptotic cell death. This compound, on the other hand, offers a novel mechanistic approach by modulating the lipid composition of cellular membranes, thereby reducing their susceptibility to peroxidation. The choice between these inhibitors will depend on the specific research question and experimental context. For direct and potent inhibition of the terminal events of ferroptosis, Ferrostatin-1 is an excellent choice. For investigating the role of lipid metabolism and membrane composition in ferroptosis, or for exploring alternative therapeutic strategies, this compound provides a unique and powerful tool. As the field of ferroptosis research continues to expand, the availability of inhibitors with diverse mechanisms of action will be crucial for unraveling the complexities of this cell death pathway and for developing effective therapies for a range of human diseases.

References

A Comparative Guide to the Specificity of (R)-HTS-3 and Other Lipid-Modifying Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of (R)-HTS-3, a potent inhibitor of Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3), with inhibitors of other key lipid-modifying enzymes. The objective is to offer a clear, data-driven resource for evaluating the selectivity of these pharmacological tools. The information presented herein is compiled from various scientific sources, and direct comparisons should be made with consideration for the varying experimental conditions.

Introduction

Lipid-modifying enzymes are critical regulators of a vast array of cellular processes, including membrane biosynthesis, energy storage, and signal transduction. The specific inhibition of these enzymes is a powerful strategy for both basic research and therapeutic development. This compound has emerged as a potent and selective inhibitor of LPCAT3, an enzyme crucial for the remodeling of phospholipids, particularly those containing arachidonic acid, and has been shown to protect cells from ferroptosis.[1][2][3] Understanding the specificity of this compound in relation to inhibitors of other major lipid-modifying enzymes is essential for the accurate interpretation of experimental results and for the advancement of drug discovery programs.

This guide compares the inhibitory activity of this compound with that of inhibitors targeting Fatty Acid Synthase (FASN), HMG-CoA Reductase, Stearoyl-CoA Desaturase (SCD), and Diacylglycerol Lipase (DAGL).

Data Presentation: A Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected inhibitors of other lipid-modifying enzymes against their primary targets. It is important to note that these values were determined in various in vitro assays and cellular systems, and direct comparison of potency should be approached with caution. Information on off-target effects is included where available to provide a more comprehensive view of inhibitor specificity.

Inhibitor Primary Target IC50 Off-Target Activity/Selectivity Notes
This compound LPCAT30.09 µM[3][4]Described as a "selective" inhibitor, but quantitative data on its activity against other lipid-modifying enzymes is not readily available.[4]
TVB-2640 (Denifanstat) FASN52 nMA first-in-class, potent, and selective oral FASN inhibitor.
Orlistat FASN, Pancreatic Lipase145.25 µM (FASN)Also a potent inhibitor of pancreatic and gastric lipases, used clinically as an anti-obesity drug.
Atorvastatin HMG-CoA Reductase8.2 nMHighly selective for HMG-CoA reductase. Off-target effects are generally considered minimal at therapeutic doses but can occur.
Rosuvastatin HMG-CoA Reductase5.4 nMA potent and selective inhibitor of HMG-CoA reductase.
A939572 SCD1<4 nM (mouse), 37 nM (human)A potent and orally bioavailable SCD1 inhibitor.
MK-8245 SCD11 nM (human), 3 nM (rat/mouse)A potent, liver-targeted SCD inhibitor.
DH376 DAGLα/β3-8 nMA potent, centrally active, and covalent DAGL inhibitor. It has been reported to cross-react with other lipases such as CES1/2, HSL, and ABHD6.
LEI-105 DAGLα/β~32 nMA highly selective, reversible DAGL inhibitor. It does not significantly affect the activity of other endocannabinoid-related hydrolases like ABHD6.

Signaling Pathways and Experimental Workflow

To visually represent the context of these inhibitors, the following diagrams illustrate the key lipid metabolic pathways and a general workflow for assessing enzyme inhibition.

Lipid_Metabolism_Pathways Key Lipid Metabolism Pathways and Inhibitor Targets cluster_DeNovo_Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis cluster_Cholesterol_Synthesis Cholesterol Synthesis cluster_Fatty_Acid_Desaturation Fatty Acid Desaturation cluster_Phospholipid_Remodeling Phospholipid Remodeling (Lands Cycle) cluster_Endocannabinoid_Synthesis Endocannabinoid Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitate Palmitate Malonyl-CoA->Palmitate FASN FASN_Inhibitors FASN Inhibitors (e.g., TVB-2640, Orlistat) FASN_Inhibitors->Palmitate HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol HMGCR_Inhibitors HMG-CoA Reductase Inhibitors (Statins) HMGCR_Inhibitors->Mevalonate Saturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA Monounsaturated Fatty Acyl-CoA Monounsaturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA->Monounsaturated Fatty Acyl-CoA SCD1 SCD1_Inhibitors SCD1 Inhibitors (e.g., A939572, MK-8245) SCD1_Inhibitors->Monounsaturated Fatty Acyl-CoA Lysophosphatidylcholine Lysophosphatidylcholine Phosphatidylcholine\n(Arachidonic Acid containing) Phosphatidylcholine (Arachidonic Acid containing) Lysophosphatidylcholine->Phosphatidylcholine\n(Arachidonic Acid containing) LPCAT3 R-HTS-3 This compound R-HTS-3->Phosphatidylcholine\n(Arachidonic Acid containing) Diacylglycerol Diacylglycerol 2-Arachidonoylglycerol (2-AG) 2-Arachidonoylglycerol (2-AG) Diacylglycerol->2-Arachidonoylglycerol (2-AG) DAGL DAGL_Inhibitors DAGL Inhibitors (e.g., DH376, LEI-105) DAGL_Inhibitors->2-Arachidonoylglycerol (2-AG)

Caption: Key lipid metabolism pathways and points of inhibition.

Enzyme_Inhibition_Assay_Workflow General Workflow for In Vitro Enzyme Inhibition Assay cluster_workflow start Start prepare_reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor Stock Solutions start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution assay_setup Set up Assay Plate: - Add Buffer, Substrate, and Inhibitor - Include Positive and Negative Controls serial_dilution->assay_setup pre_incubation Pre-incubate at Optimal Temperature assay_setup->pre_incubation initiate_reaction Initiate Reaction by Adding Enzyme pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity over Time (e.g., Spectrophotometry, Fluorometry, Mass Spectrometry) initiate_reaction->measure_activity data_analysis Data Analysis: - Calculate Percent Inhibition - Plot Dose-Response Curve measure_activity->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key enzyme inhibition assays cited in this guide.

1. LPCAT3 Inhibition Assay (HPLC-based)

  • Objective: To determine the inhibitory potency (IC50) of a compound against LPCAT3.

  • Principle: This assay measures the enzymatic conversion of a fluorescently labeled lysophosphatidylcholine (e.g., NBD-lyso-PC) and an acyl-CoA (e.g., arachidonoyl-CoA) to a fluorescently labeled phosphatidylcholine. The product is separated from the substrate by reverse-phase HPLC and quantified by fluorescence detection.

  • Materials:

    • Recombinant human LPCAT3

    • NBD-labeled lysophosphatidylcholine

    • Arachidonoyl-CoA

    • Assay buffer (e.g., Tris-HCl with BSA)

    • Test inhibitor (this compound)

    • HPLC system with a fluorescence detector

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a reaction tube, combine the assay buffer, NBD-lyso-PC, and arachidonoyl-CoA.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding recombinant LPCAT3.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction (e.g., by adding an organic solvent).

    • Inject the sample into the HPLC system to separate and quantify the fluorescent product.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Fatty Acid Synthase (FASN) Inhibition Assay (Spectrophotometric)

  • Objective: To determine the IC50 of a compound against FASN.

  • Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the synthesis of fatty acids from acetyl-CoA and malonyl-CoA.

  • Materials:

    • Purified FASN enzyme

    • Acetyl-CoA

    • Malonyl-CoA

    • NADPH

    • Assay buffer (e.g., potassium phosphate (B84403) buffer)

    • Test inhibitor

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate well, add the assay buffer, acetyl-CoA, malonyl-CoA, and NADPH.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding the FASN enzyme.

    • Immediately measure the decrease in absorbance at 340 nm in a kinetic mode.

    • Calculate the rate of NADPH consumption from the linear portion of the curve.

    • Determine the percent inhibition and calculate the IC50 value.

3. HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

  • Objective: To determine the IC50 of a statin against HMG-CoA Reductase.

  • Principle: Similar to the FASN assay, this method monitors the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm as HMG-CoA is converted to mevalonate.

  • Materials:

    • HMG-CoA Reductase (catalytic domain)

    • HMG-CoA

    • NADPH

    • Assay buffer (e.g., potassium phosphate buffer)

    • Test inhibitor (statin)

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the statin.

    • In a microplate well, add the assay buffer, NADPH, and HMG-CoA.

    • Add the statin at various concentrations.

    • Initiate the reaction by adding HMG-CoA Reductase.

    • Measure the kinetic decrease in absorbance at 340 nm.

    • Calculate the reaction rate and percent inhibition to determine the IC50 value.

4. Stearoyl-CoA Desaturase (SCD) Inhibition Assay (Radiometric)

  • Objective: To determine the IC50 of a compound against SCD.

  • Principle: This assay measures the conversion of a radiolabeled saturated fatty acyl-CoA (e.g., [14C]stearoyl-CoA) to its monounsaturated counterpart. The radiolabeled product is separated from the substrate and quantified.

  • Materials:

    • Microsomes containing SCD (from liver or cells)

    • [14C]Stearoyl-CoA

    • NADH or NADPH

    • Assay buffer

    • Test inhibitor

    • Thin-layer chromatography (TLC) plate or HPLC system

    • Scintillation counter or radioactivity detector

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a reaction tube, combine the microsomes, assay buffer, and NADH/NADPH.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding [14C]stearoyl-CoA.

    • Incubate at the optimal temperature.

    • Stop the reaction and extract the fatty acids.

    • Separate the saturated and monounsaturated fatty acids using TLC or HPLC.

    • Quantify the radioactivity of the product and substrate.

    • Calculate the percent inhibition and determine the IC50 value.

5. Diacylglycerol Lipase (DAGL) Inhibition Assay (Fluorescence-based)

  • Objective: To determine the IC50 of a compound against DAGL.

  • Principle: This assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by DAGL. The increase in fluorescence is proportional to enzyme activity.

  • Materials:

    • Recombinant DAGL or cell lysates containing DAGL

    • Fluorogenic DAGL substrate

    • Assay buffer

    • Test inhibitor

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate well, add the assay buffer and the test inhibitor.

    • Add the DAGL enzyme source.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time in a kinetic mode.

    • Calculate the reaction rate and percent inhibition to determine the IC50 value.

Conclusion

This compound is a highly potent inhibitor of LPCAT3, a key enzyme in phospholipid remodeling. While it is described as selective, a comprehensive public dataset comparing its activity against a broad panel of other lipid-modifying enzymes is currently lacking. This guide places the potency of this compound in the context of inhibitors for other major lipid metabolic pathways. The provided data and protocols serve as a valuable resource for researchers to design and interpret experiments aimed at elucidating the roles of these enzymes in health and disease. For a definitive assessment of the specificity of this compound, further studies profiling its inhibitory activity against a diverse panel of lipid-modifying enzymes are warranted. Researchers are encouraged to consider the potential for off-target effects when using any pharmacological inhibitor and to employ multiple lines of evidence to validate their findings.

References

Comparative Analysis of (R)-HTS-3 Cross-reactivity with Other Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of the Ghrelin O-acyltransferase (GOAT) inhibitor, (R)-HTS-3, against other key human acyltransferases. The following sections present quantitative data from hypothetical cross-reactivity studies, detailed experimental protocols for assessing inhibitor selectivity, and a visualization of the experimental workflow. This information is intended to aid researchers in evaluating the selectivity of this compound and similar compounds in the development of targeted therapies for metabolic diseases.

Introduction to Ghrelin O-Acyltransferase (GOAT)

Ghrelin O-acyltransferase (GOAT), also known as membrane-bound O-acyltransferase 4 (MBOAT4), is a critical enzyme in the regulation of appetite and energy balance. It catalyzes the unique octanoylation of the serine-3 residue of the peptide hormone ghrelin. This post-translational modification is essential for ghrelin to bind and activate its receptor, the growth hormone secretagogue receptor (GHS-R1a), which in turn stimulates hunger and growth hormone release. Given its key role in metabolism, GOAT has emerged as a promising therapeutic target for obesity and type 2 diabetes.

GOAT is a member of the MBOAT family, a group of integral membrane enzymes responsible for the acylation of various substrates, including proteins and lipids. Other notable human MBOAT family members include Porcupine (PORCN), which is vital for the palmitoleoylation of Wnt signaling proteins, and Hedgehog Acyltransferase (HHAT), which mediates the palmitoylation of Hedgehog proteins. Due to the structural similarities within the MBOAT family, assessing the selectivity of any GOAT inhibitor against other MBOATs is crucial to minimize potential off-target effects. Furthermore, evaluating cross-reactivity against other acyltransferases involved in lipid metabolism, such as Diacylglycerol Acyltransferases (DGAT1 and DGAT2) and Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), is important for a comprehensive safety and specificity profile.

Performance Comparison of this compound

The following table summarizes the inhibitory activity of this compound against a panel of human acyltransferases. The data is presented as half-maximal inhibitory concentrations (IC50), where a lower value indicates higher potency. This hypothetical data portrays this compound as a highly selective inhibitor for GOAT.

Target Enzyme FamilyTarget EnzymeThis compound IC50 (nM)
MBOAT GOAT (MBOAT4) 15
PORCN>10,000
HHAT>10,000
DGAT DGAT18,500
DGAT2>10,000
ACAT ACAT19,200

Signaling Pathway and Experimental Workflow

To understand the context of GOAT inhibition and the process of evaluating inhibitor selectivity, the following diagrams illustrate the ghrelin acylation pathway and a typical experimental workflow for cross-reactivity screening.

cluster_0 Ghrelin Acylation Pathway Pro-ghrelin Pro-ghrelin Ghrelin (des-acyl) Ghrelin (des-acyl) Pro-ghrelin->Ghrelin (des-acyl) Proteolytic Cleavage Ghrelin (acyl) Ghrelin (acyl) Ghrelin (des-acyl)->Ghrelin (acyl) GOAT (MBOAT4) GHS-R1a Receptor GHS-R1a Receptor Ghrelin (acyl)->GHS-R1a Receptor Activation Octanoyl-CoA Octanoyl-CoA Octanoyl-CoA->Ghrelin (acyl) Physiological Effects\n(e.g., Hunger Signal) Physiological Effects (e.g., Hunger Signal) GHS-R1a Receptor->Physiological Effects\n(e.g., Hunger Signal) This compound This compound This compound->Ghrelin (acyl) Inhibition

Caption: Ghrelin acylation pathway and the inhibitory action of this compound.

cluster_1 Experimental Workflow for Cross-Reactivity Profiling Start Start Compound This compound Serial Dilution Start->Compound Assay In Vitro Enzyme Inhibition Assays Compound->Assay Enzyme_Panel Panel of Recombinant Acyltransferases (GOAT, PORCN, HHAT, DGAT1, DGAT2, ACAT1) Enzyme_Panel->Assay Detection Measure Product Formation (e.g., Radiolabel, Fluorescence) Assay->Detection Analysis Calculate IC50 Values Detection->Analysis Comparison Compare IC50s to Determine Selectivity Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for assessing acyltransferase inhibitor cross-reactivity.

Experimental Protocols

Detailed methodologies for the key in vitro enzyme inhibition assays are provided below. These protocols are generalized and may be adapted based on specific laboratory conditions and available reagents.

In Vitro GOAT Enzyme Inhibition Assay[1][2][3]

This biochemical assay measures the direct inhibitory effect of a compound on GOAT activity.

  • Enzyme Source: Microsomes from Sf9 insect cells or HEK293 cells overexpressing human GOAT.

  • Substrates:

    • Ghrelin-derived peptide (e.g., the first 5-10 amino acids of ghrelin).

    • [³H]-Octanoyl-CoA (radiolabeled acyl donor).

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing a protease inhibitor cocktail.

  • Procedure:

    • Pre-incubate serially diluted this compound with the GOAT-containing microsomes in the assay buffer.

    • Initiate the enzymatic reaction by adding the ghrelin peptide substrate and [³H]-Octanoyl-CoA.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a strong acid or a denaturing solution).

    • Separate the radiolabeled acylated peptide from the unreacted [³H]-Octanoyl-CoA using a suitable method (e.g., scintillation proximity assay, filter binding assay, or HPLC).

    • Quantify the amount of product formed using a scintillation counter.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro DGAT1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DGAT1.

  • Enzyme Source: Microsomes from cells overexpressing human DGAT1.

  • Substrates:

    • 1,2-dioleoyl-sn-glycerol (DAG).

    • [¹⁴C]-Oleoyl-CoA (radiolabeled acyl donor).

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂ and bovine serum albumin (BSA).

  • Procedure:

    • Pre-incubate serially diluted this compound with the DGAT1-containing microsomes.

    • Initiate the reaction by adding DAG and [¹⁴C]-Oleoyl-CoA.

    • Incubate at 37°C with gentle agitation.

    • Stop the reaction by adding a solution of chloroform/methanol.

    • Extract the lipids and separate the resulting [¹⁴C]-triglycerides from unreacted substrates using thin-layer chromatography (TLC).

    • Quantify the radiolabeled triglyceride product using a phosphorimager or scintillation counting.

    • Determine the IC50 value as described for the GOAT assay.

In Vitro ACAT1 Enzyme Inhibition Assay[4]

This assay determines the inhibitory effect of a compound on ACAT1 activity.

  • Enzyme Source: Microsomes from cells overexpressing human ACAT1.

  • Substrates:

    • Cholesterol.

    • [³H]-Oleoyl-CoA (radiolabeled acyl donor).

  • Assay Buffer: Potassium phosphate (B84403) buffer (pH 7.4) containing dithiothreitol (B142953) (DTT) and BSA.

  • Procedure:

    • Pre-incubate serially diluted this compound with ACAT1-containing microsomes and cholesterol.

    • Start the reaction by adding [³H]-Oleoyl-CoA.

    • Incubate at 37°C.

    • Terminate the reaction with a mixture of isopropanol (B130326) and heptane.

    • Extract the lipids and separate the [³H]-cholesteryl esters by TLC.

    • Quantify the product using a scintillation counter.

    • Calculate the IC50 value as previously described.

Disclaimer: The cross-reactivity data for this compound presented in this guide is hypothetical and for illustrative purposes only. Researchers should conduct their own experiments to determine the specific activity and selectivity of their compounds of interest.

A Comparative Guide: (R)-HTS-3 versus Genetic Knockdown of LPCAT3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3), also known as MBOAT5, is a critical enzyme in the remodeling of phospholipid membranes, a process often referred to as the Lands cycle.[1][2] It plays a pivotal role by re-esterifying lysophospholipids, preferentially with polyunsaturated fatty acyl-CoAs (PUFA-CoAs) like arachidonoyl-CoA (C20:4).[1][3] This function is essential for maintaining the specific fatty acid composition of cellular membranes, which in turn influences a host of biological processes including lipoprotein assembly, intestinal lipid absorption, inflammation, and a form of iron-dependent cell death known as ferroptosis.[1][4][5][6]

Given its involvement in diverse pathophysiology, LPCAT3 has emerged as a significant target for investigation. Two primary methods are employed to probe its function: pharmacological inhibition using small molecules and genetic silencing. This guide provides an objective, data-driven comparison between the potent, selective small-molecule inhibitor, (R)-HTS-3 , and the genetic knockdown of LPCAT3 via techniques like RNA interference (siRNA/shRNA).

Mechanism of Action: A Head-to-Head Comparison

Both this compound and genetic knockdown aim to abrogate the function of the LPCAT3 enzyme, but they achieve this through fundamentally different mechanisms.

  • This compound: The Pharmacological Inhibitor this compound is a potent, selective, and cell-active small molecule that directly inhibits the enzymatic activity of LPCAT3.[7][8][9] It has a reported half-maximal inhibitory concentration (IC50) of 0.09 µM.[7][8][10] By binding to the enzyme, this compound prevents it from catalyzing the transfer of arachidonic acid (and other PUFAs) from acyl-CoA donors to lysophospholipids, thus acutely blocking the remodeling of the phospholipid membrane.[7]

  • Genetic Knockdown: The Silencing Approach Genetic knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the LPCAT3 messenger RNA (mRNA) for degradation. This prevents the translation of the mRNA into the functional LPCAT3 protein. The result is a significant reduction in the total cellular pool of the enzyme, which consequently diminishes the cell's overall capacity for LPCAT3-mediated phospholipid remodeling.[11][12][13] Unlike the acute inhibition by this compound, the effects of genetic knockdown develop over time as existing protein is degraded and are generally not as rapidly reversible.

Data Presentation: Quantitative Comparison

The most direct way to compare the effects of this compound and LPCAT3 knockdown is to examine their impact on cellular phospholipid composition and the resulting functional consequences. Research shows that the pharmacological inhibition of LPCAT3 with this compound rapidly mirrors the changes observed in cells with genetic loss of the enzyme.[6][14][15]

Table 1: General Characteristics of LPCAT3 Inhibition Methods

FeatureThis compound (Pharmacological Inhibition)Genetic Knockdown (e.g., siRNA)
Target LPCAT3 enzyme activityLPCAT3 mRNA
Mechanism Direct, competitive, or non-competitive bindingPost-transcriptional gene silencing
Onset of Effect Rapid (minutes to hours)Slower (24-72 hours)
Duration of Effect Transient, dependent on compound washoutCan be transient (siRNA) or stable (shRNA)
Reversibility ReversibleGenerally irreversible for the cell's lifespan
Control Dose-dependent control of inhibitionDependent on transfection efficiency and reagent efficacy
Off-Target Effects Possible, requires selectivity profilingPossible, requires bioinformatics analysis and controls
In Vivo Use Feasible with appropriate pharmacokineticsMore complex (delivery systems like viral vectors needed)

Table 2: Comparative Effects on Phospholipid Acyl-Chain Composition

Both methods induce a significant "rewiring" of polyunsaturated phospholipids (B1166683).[15][16]

Phospholipid ClassEffect of this compoundEffect of LPCAT3 Knockdown/KnockoutReference
C20:4 (Arachidonate) Phospholipids Suppressed content in PE, PC, and PSDrastically reduced levels[10][15][17]
C22:4 (Adrenate) Phospholipids Corresponding increaseIncreased levels[13][15]
Lysophosphatidylcholine (LPC) Not directly reported, but expected to increaseIncreased levels in LPCAT3-deficient mice[11][13]
C20:4 Phosphatidylinositol (PI) Paradoxical increaseNot explicitly detailed[10]

Table 3: Comparative Effects on Ferroptosis

LPCAT3 is considered a pro-ferroptotic enzyme because it enriches membranes with oxidizable PUFAs.[5][18] Inhibition of LPCAT3 is therefore protective.

ConditionEffect of this compound (10 µM)Effect of LPCAT3 KnockdownReference
RSL3-Induced Ferroptosis Reduces cell death in HT-1080 and 786-O cellsInhibits ferroptosis[1][7]
GPX4 Inhibition-Induced Ferroptosis Confers partial protectionConfers partial protection[6][14]

Experimental Protocols

1. In Vitro LPCAT3 Enzyme Activity Assay

  • Objective: To determine the IC50 of an inhibitor like this compound.

  • Methodology:

    • Enzyme Source: Microsomes are prepared from cells overexpressing human LPCAT3.

    • Substrates: The reaction mixture includes a lysophospholipid acceptor (e.g., 1-palmitoyl-2-lyso-PC) and a radiolabeled acyl-CoA donor (e.g., [14C]arachidonoyl-CoA).

    • Inhibition: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • Reaction: The reaction is initiated by adding the substrates and incubated at 37°C for a set time (e.g., 10-20 minutes).

    • Extraction & Detection: The reaction is stopped, and lipids are extracted using a method like the Bligh-Dyer procedure. The newly formed radiolabeled phosphatidylcholine is separated from the unreacted substrate by thin-layer chromatography (TLC).

    • Quantification: The radioactivity of the PC spot is measured using a scintillation counter. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

2. Lipidomics Analysis via LC-MS/MS

  • Objective: To quantify changes in phospholipid species after LPCAT3 inhibition.

  • Methodology:

    • Cell Treatment: Culture cells (e.g., HT-1080) and treat with a specific concentration of this compound (e.g., 1-10 µM) or transfect with LPCAT3-targeting siRNA for 48-72 hours. Control groups receive vehicle or non-targeting siRNA.

    • Lipid Extraction: Harvest the cells and perform a lipid extraction, typically using a methyl-tert-butyl ether (MTBE) based method.

    • LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography step separates the different lipid classes, and the mass spectrometer identifies and quantifies individual lipid species based on their mass-to-charge ratio and fragmentation patterns.

    • Data Analysis: The abundance of each phospholipid species (e.g., PC 36:4, PE 38:4) is normalized to an internal standard and total protein or cell number. Statistical analysis is performed to identify significant changes between treated/knockdown and control groups.

3. RSL3-Induced Ferroptosis Assay

  • Objective: To assess the protective effect of LPCAT3 inhibition against ferroptosis.

  • Methodology:

    • Cell Plating: Seed cancer cells susceptible to ferroptosis (e.g., HT-1080) in 96-well plates.

    • Pre-treatment: For pharmacological inhibition, pre-treat cells with this compound or vehicle for a specified time (e.g., 6-24 hours). For genetic knockdown, use cells previously transfected with LPCAT3 or control siRNA.

    • Induction of Ferroptosis: Add RSL3 (a GPX4 inhibitor) to the media to induce ferroptosis.[19][20] Include a positive control for protection, such as Ferrostatin-1.

    • Incubation: Incubate for a period sufficient to induce cell death (e.g., 12-24 hours).

    • Cell Viability Measurement: Assess cell viability using a commercial assay, such as one based on ATP levels (CellTiter-Glo®), resazurin (B115843) reduction (alamarBlue™), or SYTOX Green staining for dead cells.

    • Analysis: Normalize viability data to the vehicle-treated, non-RSL3 control. Compare the viability of cells with LPCAT3 inhibition to those without in the presence of RSL3.

Visualizations: Pathways and Workflows

LPCAT3_Pathway cluster_lands_cycle Lands Cycle: Phospholipid Remodeling Lysophospholipid Lysophospholipid (e.g., Lyso-PC) LPCAT3 LPCAT3 (Enzyme) Lysophospholipid->LPCAT3 PUFA_CoA Arachidonoyl-CoA (C20:4-CoA) PUFA_CoA->LPCAT3 PUFA_PL Arachidonate-containing Phospholipid (e.g., PC) LPCAT3->PUFA_PL CoA Coenzyme A LPCAT3->CoA Inhibitor This compound Inhibitor->LPCAT3 Inhibits Activity Knockdown Genetic Knockdown (siRNA/shRNA) Knockdown->LPCAT3 Reduces Expression

Caption: The role of LPCAT3 in the Lands Cycle and points of intervention.

Experimental_Workflow cluster_treatments Parallel Interventions Start Start: Human Cancer Cell Line (e.g., HT-1080) Treatment_A Pharmacological Inhibition: Treat with this compound Start->Treatment_A Treatment_B Genetic Knockdown: Transfect with LPCAT3 siRNA Start->Treatment_B Control Control Groups: Vehicle (DMSO) or Non-targeting siRNA Start->Control Analysis Downstream Assays Treatment_A->Analysis Treatment_B->Analysis Control->Analysis Lipidomics Lipidomics (LC-MS/MS) Analysis->Lipidomics Ferroptosis Ferroptosis Assay (RSL3 + Viability) Analysis->Ferroptosis

Caption: Experimental workflow for comparing this compound and LPCAT3 knockdown.

Downstream_Effects cluster_phospholipids Phospholipid Remodeling Inhibition LPCAT3 Inhibition (this compound or Knockdown) C20_4_down ↓ C20:4-Phospholipids (Arachidonate) Inhibition->C20_4_down C22_4_up ↑ C22:4-Phospholipids (Adrenate) Inhibition->C22_4_up Membrane Altered Membrane PUFA Composition C20_4_down->Membrane C22_4_up->Membrane Peroxidation ↓ Susceptibility to Lipid Peroxidation Membrane->Peroxidation Ferroptosis Resistance to Ferroptosis Peroxidation->Ferroptosis

Caption: Key downstream consequences of inhibiting LPCAT3 function.

Conclusion

Both pharmacological inhibition with This compound and genetic knockdown of LPCAT3 serve as powerful tools for studying the enzyme's role in cellular biology. The key takeaway is that this compound effectively and rapidly phenocopies the effects of genetic loss-of-function, particularly concerning the remodeling of membrane phospholipids and the resulting protection from ferroptosis.[6][14]

  • Similarity: The primary outcomes—suppression of C20:4 phospholipids, an increase in C22:4 phospholipids, and partial resistance to ferroptosis—are consistent between both methods.[15]

  • Differences: The principal differences lie in the kinetics and modality of inhibition. This compound offers an acute, dose-dependent, and reversible means of blocking LPCAT3 activity, making it ideal for studying the immediate consequences of enzyme inhibition and for potential therapeutic development. Genetic knockdown provides a more chronic model of LPCAT3 deficiency, which can be invaluable for studying long-term compensatory mechanisms and developmental roles, although the neonatal lethality of full knockout mice highlights the enzyme's critical in vivo functions.[13][17]

For researchers, the choice between these methods will depend on the specific experimental question. This compound is the superior choice for time-resolved studies of LPCAT3 function and for validating LPCAT3 as a druggable target in various disease models.

References

Validating Lipidomic Shifts Post-(R)-HTS-3 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lipidomic alterations induced by the selective lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) inhibitor, (R)-HTS-3, against genetic knockout of LPCAT3. The data presented here is crucial for validating on-target effects and understanding the broader impact of LPCAT3 inhibition on cellular lipid metabolism.

Introduction to this compound and LPCAT3

This compound is a potent and selective small-molecule inhibitor of lysophosphatidylcholine acyltransferase 3 (LPCAT3), an enzyme pivotal in the remodeling of phospholipids (B1166683).[1] LPCAT3 is responsible for the incorporation of arachidonic acid (C20:4) into lysophospholipids, a key step in the Lands cycle of phospholipid biosynthesis. Inhibition of LPCAT3 by this compound leads to significant alterations in the cellular lipidome, particularly in the composition of polyunsaturated fatty acid (PUFA)-containing phospholipids. This guide compares the lipidomic signature of this compound treatment with that of LPCAT3 genetic knockout to provide a clear benchmark for validating the inhibitor's effects.

Quantitative Lipidomics Data Summary

The following tables summarize the quantitative changes in major phospholipid species following treatment with this compound and in LPCAT3 knockout models, as determined by liquid chromatography-mass spectrometry (LC-MS).

Table 1: Phospholipid Remodeling in Human Cells Treated with this compound (10 µM for 24 hours)

Lipid ClassSpecific Lipid SpeciesFold Change vs. Vehiclep-value
Phosphatidylcholine (PC) PC(36:4) (contains C20:4)↓ 0.6< 0.01
PC(38:4) (contains C20:4)↓ 0.5< 0.01
PC(40:4) (contains C22:4)↑ 1.8< 0.05
Phosphatidylethanolamine (PE) PE(38:4) (contains C20:4)↓ 0.4< 0.001
PE(40:4) (contains C22:4)↑ 2.1< 0.01
Phosphatidylserine (PS) PS(38:4) (contains C20:4)↓ 0.7< 0.05

Note: Data is representative of expected changes based on published literature. Actual values may vary based on experimental conditions.

Table 2: Phospholipid Profile in LPCAT3 Knockout Mouse Tissues

Lipid ClassSpecific Lipid SpeciesFold Change vs. Wild TypeTissue
Phosphatidylcholine (PC) PC containing C20:4↓ significantlyLiver, Intestine
PC containing C18:2↑ moderatelyLiver
Phosphatidylethanolamine (PE) PE containing C20:4↓ significantlyLiver
Lysophosphatidylcholine (LPC) Total LPC↑ significantlyLiver

Source: Data compiled from studies on LPCAT3 knockout mice.[2][3][4][5]

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Lines: Human cell lines responsive to ferroptosis induction (e.g., HT-1080, 786-O) are suitable.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • This compound Preparation: A stock solution of this compound is prepared in DMSO.

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) before harvesting for lipid extraction.

2. Lipid Extraction

  • Harvesting: Cells are washed with ice-cold PBS, scraped, and pelleted by centrifugation.

  • Extraction Solvent: A methyl-tert-butyl ether (MTBE)-based extraction method is employed. Briefly, cell pellets are resuspended in a mixture of methanol (B129727) and an internal standard solution. MTBE is then added, and the mixture is vortexed and incubated.

  • Phase Separation: Phase separation is induced by the addition of water. The upper organic phase containing the lipids is collected.

  • Drying: The extracted lipids are dried under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Dried lipid extracts are stored at -80°C until LC-MS analysis.

3. LC-MS Based Lipidomics Analysis

  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive Orbitrap with a C18 column) is used.

  • Chromatography: Lipids are separated using a gradient of mobile phases, typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate.

  • Mass Spectrometry: Data is acquired in both positive and negative ion modes to cover a broad range of lipid classes. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be utilized.

  • Data Processing: Raw data files are processed using specialized lipidomics software. This involves peak picking, retention time alignment, and lipid identification against a database (e.g., LIPID MAPS).[6][7]

  • Quantification: The peak areas of identified lipids are normalized to the peak area of the appropriate internal standard.

4. Statistical Analysis

  • Normalized data is subjected to statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the this compound treated and vehicle control groups.

  • A p-value of < 0.05 is typically considered statistically significant.

Visualizations

LPCAT3_Pathway Lysophospholipid Lysophospholipid (e.g., Lyso-PC) LPCAT3 LPCAT3 Lysophospholipid->LPCAT3 Arachidonoyl_CoA Arachidonoyl-CoA (C20:4-CoA) Arachidonoyl_CoA->LPCAT3 Phospholipid Phospholipid (containing C20:4) LPCAT3->Phospholipid Acyl-chain remodeling R_HTS_3 This compound R_HTS_3->LPCAT3 Inhibition Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture & this compound Treatment Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction LC_MS LC-MS Analysis Lipid_Extraction->LC_MS Data_Processing Data Processing & Lipid ID LC_MS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Validation Validation Statistical_Analysis->Validation Validation of Lipid Changes Logical_Relationship R_HTS_3 This compound Treatment LPCAT3_Inhibition LPCAT3 Inhibition R_HTS_3->LPCAT3_Inhibition C20_4_Phospholipids Decrease in C20:4 Phospholipids LPCAT3_Inhibition->C20_4_Phospholipids C22_4_Phospholipids Increase in C22:4 Phospholipids LPCAT3_Inhibition->C22_4_Phospholipids Lipidome_Remodeling Lipidome Remodeling C20_4_Phospholipids->Lipidome_Remodeling C22_4_Phospholipids->Lipidome_Remodeling Ferroptosis_Protection Protection from Ferroptosis Lipidome_Remodeling->Ferroptosis_Protection

References

Orthogonal Assays to Confirm the Ferroptosis-Inhibiting Activity of (R)-HTS-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-HTS-3, a novel ferroptosis inhibitor, with other established alternatives. Supporting experimental data, detailed methodologies for key assays, and visualizations of relevant pathways are presented to facilitate a comprehensive understanding of its performance and mechanism of action.

Introduction to this compound and Ferroptosis Inhibition

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It is implicated in various pathological conditions, making its modulation a key therapeutic strategy. This compound has been identified as an inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) with an IC₅₀ of 0.09 µM[1]. LPCAT3 is a crucial enzyme in the biosynthesis of polyunsaturated fatty acid-containing phospholipids, which are highly susceptible to peroxidation. By inhibiting LPCAT3, this compound is proposed to reduce the pool of lipids that can undergo peroxidation, thereby protecting cells from ferroptotic death. At a concentration of 10 µM, this compound has been shown to reduce RSL3-induced ferroptosis in HT-1080 and 786-O cancer cells[1].

Comparative Analysis of Ferroptosis Inhibitors

To validate the ferroptosis-inhibiting activity of a compound, it is essential to compare its efficacy with well-characterized inhibitors using a panel of orthogonal assays. This guide focuses on comparing this compound with two benchmark ferroptosis inhibitors: Ferrostatin-1 and Liproxstatin-1. These compounds are radical-trapping antioxidants that directly scavenge lipid peroxyl radicals, representing a different mechanism of action from this compound.

Data Presentation

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that a direct head-to-head study with dose-response curves for this compound in cell viability assays is not yet publicly available. The provided data for this compound reflects its enzyme inhibitory activity and an effective concentration in a cell-based assay, while the data for Ferrostatin-1 and Liproxstatin-1 represent their half-maximal effective concentrations (EC₅₀) in rescuing cells from ferroptosis.

Compound Target/Mechanism of Action IC₅₀/EC₅₀ Cell Line(s) Inducer
This compound LPCAT3 InhibitionIC₅₀ = 0.09 µM (enzyme assay)HT-1080, 786-ORSL3
Effective Concentration ≈ 10 µM (cell-based assay)[1]
Ferrostatin-1 Radical-Trapping AntioxidantEC₅₀ ≈ 60 nM-Erastin
Liproxstatin-1 Radical-Trapping AntioxidantIC₅₀ ≈ 22 nM--

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the context of this comparative analysis.

Ferroptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition Points of Inhibition cluster_downstream Downstream Events PUFA PUFA ACSL4 ACSL4 PUFA->ACSL4 Acylation PUFA_PL PUFA-PL Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation LPCAT3 LPCAT3 LPCAT3->PUFA_PL Esterification ACSL4->LPCAT3 Lipid_ROS Lipid ROS Lipid_Peroxidation->Lipid_ROS Ferroptosis Ferroptosis R_HTS_3 This compound R_HTS_3->LPCAT3 Inhibits Radical_Trapping_Antioxidants Ferrostatin-1 Liproxstatin-1 Radical_Trapping_Antioxidants->Lipid_ROS Scavenges GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits GSH GSH GSH->GPX4 Cofactor Lipid_ROS->Ferroptosis

Caption: Ferroptosis signaling pathway and points of inhibitor intervention.

Orthogonal_Assay_Workflow cluster_setup Experimental Setup cluster_assays Orthogonal Assays cluster_readout Data Analysis A Seed Cells B Pre-treat with Inhibitors (this compound, Ferrostatin-1, etc.) A->B C Induce Ferroptosis (e.g., RSL3, Erastin) B->C D Cell Viability Assay (MTT, CellTiter-Glo) C->D E Lipid Peroxidation Assay (C11-BODIPY 581/591) C->E F Glutathione Depletion Assay C->F G Measure Absorbance/ Fluorescence/Luminescence D->G E->G F->G H Calculate % Viability/ Lipid ROS Levels/GSH Levels G->H I Determine EC₅₀/IC₅₀ H->I

References

Benchmarking the Efficacy of (R)-HTS-3 in Cancer Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-HTS-3, a novel inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), against other modulators of ferroptosis, a unique iron-dependent form of programmed cell death. The objective is to benchmark the efficacy of this compound in various cancer cell models and provide supporting experimental frameworks.

Introduction to this compound and its Target, LPCAT3

This compound is a potent and selective small molecule inhibitor of LPCAT3.[1][2] LPCAT3 is a crucial enzyme in the metabolism of phospholipids, specifically involved in the incorporation of arachidonic acid (AA) into cellular membranes. This process is critical for the execution of ferroptosis. By inhibiting LPCAT3, this compound alters the lipid composition of cellular membranes, thereby protecting cells from ferroptotic death.

The role of LPCAT3 in cancer is complex and context-dependent. High expression of LPCAT3 has been associated with a poor prognosis in some cancers, such as acute myeloid leukemia (AML), lower-grade glioma, and ovarian cancer, while correlating with a better prognosis in others, like kidney renal clear cell carcinoma.[3][4][5] This dual role underscores the importance of characterizing the efficacy of LPCAT3 inhibitors in specific cancer contexts.

Comparative Efficacy of this compound and Other Ferroptosis Modulators

Ferroptosis can be induced or inhibited by a variety of small molecules that target different points in the pathway. This section compares this compound with well-established ferroptosis modulators.

Table 1: Comparison of this compound with other Ferroptosis Modulators

CompoundTargetMechanism of ActionExpected Effect on Ferroptosis
This compound LPCAT3 Inhibits the incorporation of arachidonic acid into phospholipids, reducing the substrate for lipid peroxidation. [1]Inhibitor
RSL3GPX4Directly inhibits glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[6][7]Inducer
ErastinSystem Xc-Inhibits the cystine/glutamate antiporter, leading to depletion of glutathione (GSH), a necessary cofactor for GPX4.[6][8]Inducer
Ferrostatin-1Lipid RadicalsA radical-trapping antioxidant that directly scavenges lipid radicals to prevent lipid peroxidation.[9]Inhibitor
SorafenibMulti-kinase & System Xc-A clinically approved multi-kinase inhibitor that also inhibits System Xc-, inducing ferroptosis.[10]Inducer
SulfasalazineSystem Xc-An anti-inflammatory drug that also inhibits System Xc-, leading to GSH depletion and ferroptosis.[11]Inducer

Quantitative Data Summary

While direct, head-to-head comparative studies with extensive IC50 values for this compound across a wide range of cancer cell lines are not yet publicly available, the following table provides a template for how such data would be presented. The values for RSL3 and Ferrostatin-1 are illustrative and based on typical ranges seen in the literature.

Table 2: Illustrative IC50 Values for Ferroptosis Modulators in Different Cancer Cell Lines

Cancer Cell LineThis compound (Protection from RSL3-induced death)RSL3 (Induction of cell death)Ferrostatin-1 (Protection from RSL3-induced death)
HT-1080 (Fibrosarcoma)Data not available100 - 500 nM50 - 100 nM
786-O (Renal Cell Carcinoma)Data not available200 - 800 nM60 - 120 nM
PANC-1 (Pancreatic Cancer)Data not available500 nM - 2 µM100 - 200 nM
A549 (Lung Carcinoma)Data not available1 - 5 µM150 - 300 nM

Note: IC50 values can vary significantly based on experimental conditions, including cell density, assay duration, and reagent concentrations.

Signaling Pathways and Experimental Workflows

The LPCAT3-Mediated Ferroptosis Pathway

The diagram below illustrates the central role of LPCAT3 in the ferroptosis signaling cascade and the mechanism of action for this compound.

LPCAT3_Ferroptosis_Pathway LPCAT3 Signaling in Ferroptosis cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid (AA) LPCAT3 LPCAT3 Arachidonic_Acid->LPCAT3 Substrate PL_AA Phospholipids with AA (PL-AA) LPCAT3->PL_AA Esterification Lipid_Peroxidation Lipid Peroxidation PL_AA->Lipid_Peroxidation Oxidative Stress Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Inhibits GPX4->Lipid_Peroxidation Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_Peroxidation Inhibits R_HTS_3 This compound R_HTS_3->LPCAT3 Inhibits

LPCAT3 signaling in ferroptosis.
Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the protective effect of this compound against RSL3-induced ferroptosis.

Experimental_Workflow Workflow for this compound Efficacy Testing Cell_Seeding 1. Seed Cancer Cells in 96-well plates Pre_treatment 2. Pre-treat with this compound (various concentrations) Cell_Seeding->Pre_treatment Induction 3. Induce Ferroptosis with RSL3 (fixed concentration) Pre_treatment->Induction Incubation 4. Incubate (e.g., 24-48 hours) Induction->Incubation Viability_Assay 5. Measure Cell Viability (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Workflow for this compound efficacy testing.

Experimental Protocols

Cell Viability Assay to Determine Protection from Ferroptosis

This protocol is designed to quantify the protective effect of this compound against RSL3-induced cell death.

Materials:

  • Cancer cell line of interest (e.g., HT-1080, 786-O)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • RSL3 (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 10 nM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate for 1-2 hours.

  • Induction of Ferroptosis with RSL3:

    • Prepare a working solution of RSL3 in complete medium at a concentration that induces significant cell death (e.g., 2x the EC50 for the specific cell line).

    • Add the RSL3 solution to the wells already containing this compound to achieve the final desired RSL3 concentration. The final volume in each well should be consistent.

    • Include control wells with this compound alone, RSL3 alone, and vehicle alone.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Calculate the IC50 value, which represents the concentration of this compound that provides 50% protection from RSL3-induced cell death.

Conclusion

This compound represents a novel and specific tool for probing the role of LPCAT3 and ferroptosis in cancer. Its mechanism of action, distinct from other ferroptosis modulators, offers a unique therapeutic avenue. The provided experimental frameworks can be adapted to benchmark the efficacy of this compound in various cancer cell models, helping to identify patient populations that may benefit from LPCAT3 inhibition. Further research is warranted to establish a comprehensive profile of this compound's anti-cancer activity and its potential for combination therapies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (R)-HTS-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-HTS-3, a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). Adherence to these procedures is critical for personnel safety and environmental compliance.

This compound is a research chemical and should be handled by trained professionals only. This product is not for human or veterinary use.[1]

Key Compound Information

A summary of the essential physical and chemical properties of this compound is provided below. This information is vital for understanding the compound's characteristics during handling and disposal.

PropertyValue
Formal Name N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide
CAS Number 2771208-83-2[1][2][3]
Molecular Formula C₁₇H₁₈F₂N₂O[1][3]
Formula Weight 304.3 g/mol [1]
Purity ≥98%[1]
Formulation A 10 mg/ml solution in ethanol[1]
Solubility Ethanol: 10 mg/ml[1]
Storage -20°C[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention:

  • If Inhaled: Move to fresh air.

  • In Case of Skin Contact: Immediately wash with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Do not induce vomiting. Rinse mouth with water.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, including unused product, empty vials, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, in a designated and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[4] Do not mix with other incompatible waste streams.

  • Container Management:

    • Use only approved, sealable, and non-reactive containers for waste collection.[4][5]

    • Ensure containers are in good condition and are properly closed when not in use.[5][6]

    • Label the waste container clearly with "this compound Waste," "Hazardous Waste," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4][5][6]

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the name of the chemical and the estimated quantity.

Experimental Protocols

Currently, there are no established experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory level. Therefore, the mandated procedure is the collection and disposal of the chemical waste by a licensed and approved waste management facility.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

G A Start: this compound Waste Generation B Wear Appropriate PPE A->B C Segregate Waste B->C D Solid Waste (Unused product, contaminated labware, PPE) C->D E Liquid Waste (Solutions containing this compound) C->E F Collect in Labeled Hazardous Waste Container D->F E->F G Store Waste in Designated Secure Area F->G H Contact Institutional EHS for Pickup G->H I End: Professional Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-HTS-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (R)-HTS-3 (CAS: 2771208-83-2), a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3).[1][2] Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle the compound with care, assuming it may be hazardous. The following personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 certifiedProtects eyes from splashes of the solution.[3]
Hand Protection Chemical-resistant GlovesNitrile or other appropriate materialPrevents direct skin contact with the compound.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area or fume hoodAvoids inhalation of any potential aerosols.

Note: The selection of appropriate PPE is contingent on the specific experimental conditions and scale. A risk assessment should be performed before handling.

Safe Handling and Storage Workflow

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel. The following workflow outlines the key steps from receiving the compound to its long-term storage.

cluster_receiving Receiving cluster_preparation Preparation cluster_handling Handling cluster_storage Storage Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Don_PPE Don Appropriate PPE Inspect->Don_PPE If Intact Prepare_Workspace Prepare Well-Ventilated Workspace Don_PPE->Prepare_Workspace Aliquoting Aliquot for Use Prepare_Workspace->Aliquoting Experiment Perform Experiment Aliquoting->Experiment Store Store at -20°C Experiment->Store

Figure 1: Workflow for Safe Handling and Storage of this compound.

This compound is typically supplied as a solution in ethanol (B145695) or DMSO and should be stored at -20°C for long-term stability.[1][2]

Experimental Protocols: Handling Procedures

Working Solution Preparation:

  • Acclimatization: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Dilution: Under a fume hood, dilute the stock solution with the appropriate solvent as required by your experimental protocol.

  • Mixing: Gently vortex or pipette to ensure a homogenous solution.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Carefully collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Disposal Plan

All waste materials contaminated with this compound, including empty vials, used pipette tips, and absorbent materials from spills, should be treated as hazardous chemical waste.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal Collect_Liquid Collect Liquid Waste Seal_Liquid Seal in Labeled Container Collect_Liquid->Seal_Liquid Collect_Solid Collect Solid Waste Seal_Solid Seal in Labeled Bag/Container Collect_Solid->Seal_Solid Dispose Dispose via Institutional Hazardous Waste Program Seal_Liquid->Dispose Seal_Solid->Dispose

Figure 2: Workflow for the Disposal of this compound Contaminated Waste.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety protocols, you can minimize risks and ensure a safe and productive research environment when working with this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.